molecular formula C19H18F2N2O2 B2594479 N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide CAS No. 899992-39-3

N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide

Numéro de catalogue: B2594479
Numéro CAS: 899992-39-3
Poids moléculaire: 344.362
Clé InChI: JHEAWKJBIOIJBF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H18F2N2O2 and its molecular weight is 344.362. The purity is usually 95%.
BenchChem offers high-quality N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O2/c20-15-10-7-11-16(21)17(15)18(24)23(14-8-3-1-4-9-14)19(25)22-12-5-2-6-13-22/h1,3-4,7-11H,2,5-6,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEAWKJBIOIJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

While N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide is not extensively documented in publicly available scientific literature, a comprehensive analysis of its constituent chemical moieties provides a strong basis for predicting its primary mechanism of action. This guide synthesizes current research on its core fragments—the 2,6-difluorobenzoyl group and the N-phenylpiperidine-1-carboxamide scaffold—to propose a primary and potential secondary mechanisms of action, supported by established experimental protocols and data.

Primary Postulated Mechanism of Action: Inhibition of Bacterial Cell Division via FtsZ Targeting

The most compelling evidence for the mechanism of action of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide points towards its potential as a potent antibacterial agent that functions by inhibiting the filamentous temperature-sensitive protein Z (FtsZ).[1][2][3][4] FtsZ is a crucial protein in bacterial cell division, polymerizing at the mid-cell to form the Z-ring, which serves as a scaffold for the assembly of the division machinery.[4]

The 2,6-difluorobenzamide moiety is a well-established pharmacophore in a class of FtsZ inhibitors.[2][3][5] The presence of the two fluorine atoms at the ortho positions of the benzoyl ring is critical for enhancing the compound's binding affinity and metabolic stability.[5][6][7] These derivatives have demonstrated significant activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4]

The FtsZ Inhibition Pathway

The proposed mechanism involves the binding of the compound to an allosteric site on the FtsZ protein, which disrupts its polymerization dynamics and, consequently, the formation of the Z-ring.[5] This leads to the inhibition of bacterial cell division, resulting in filamentation of the bacteria and eventual cell death.

FtsZ_Inhibition_Pathway cluster_bacterium Bacterial Cell FtsZ_Monomers FtsZ Monomers Z_Ring_Formation Z-Ring Formation FtsZ_Monomers->Z_Ring_Formation Polymerization Cell_Division Cell Division Z_Ring_Formation->Cell_Division Recruits Divisome Proteins Bacterial_Lysis Bacterial Lysis/ Filamentation Compound N-(2,6-difluorobenzoyl)- N-phenylpiperidine-1-carboxamide Compound->FtsZ_Monomers Allosteric Binding

Caption: Proposed mechanism of FtsZ inhibition leading to bacterial cell death.

Experimental Validation of FtsZ Inhibition

To validate this proposed mechanism, a series of in vitro and in cellulo-based assays can be employed.

Table 1: Experimental Protocols for FtsZ Inhibition

ExperimentPurposeKey Parameters
FtsZ Polymerization Assay To determine if the compound directly inhibits FtsZ polymerization in vitro.Light scattering or sedimentation assay using purified FtsZ protein.
GTPase Activity Assay To measure the effect of the compound on the GTPase activity of FtsZ, which is linked to its polymerization dynamics.Colorimetric assay to detect phosphate release from GTP hydrolysis.
Bacterial Cell Morphology Assay To observe the phenotypic effect of the compound on bacterial cells.Microscopy (phase-contrast or fluorescence) to visualize cell filamentation.
Minimum Inhibitory Concentration (MIC) Determination To quantify the antibacterial potency of the compound against various bacterial strains.Broth microdilution method.

A detailed protocol for a light-scattering FtsZ polymerization assay is as follows:

  • Protein Purification: Express and purify recombinant FtsZ protein from a suitable bacterial host.

  • Assay Buffer Preparation: Prepare a polymerization buffer (e.g., MES buffer, pH 6.5, containing MgCl2 and KCl).

  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Assay Setup: In a 96-well plate, mix the purified FtsZ protein with the polymerization buffer and varying concentrations of the test compound.

  • Initiation of Polymerization: Initiate polymerization by adding GTP to each well.

  • Data Acquisition: Measure the increase in light scattering at 340 nm over time using a spectrophotometer.

  • Data Analysis: Plot the rate of polymerization against the compound concentration to determine the IC50 value.

Secondary and Alternative Mechanistic Considerations

The N-phenylpiperidine-1-carboxamide scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, primarily within the central nervous system.[8][9][10][11][12] Therefore, it is plausible that N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide could exhibit other biological activities.

  • Central Nervous System (CNS) Activity: Phenylpiperidine derivatives are known to act as opioid receptor modulators, with some exhibiting analgesic properties.[13][14][15] They can also interact with other CNS receptors, such as serotonin and dopamine receptors.[9]

  • Enzyme Inhibition:

    • Tyrosinase Inhibition: Benzoyl and cinnamoyl piperidine amides have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[16][17]

    • Monoacylglycerol Lipase (MAGL) Inhibition: The benzoylpiperidine fragment has been identified in reversible inhibitors of MAGL, an enzyme involved in the endocannabinoid system.[9][18]

The presence of the phenylpiperidine moiety suggests that the compound could have applications beyond antibacterial therapy, potentially in areas such as pain management or neuropharmacology. However, the specific substitution pattern will ultimately determine the primary target and potency.

Potential_Targets cluster_fragments Structural Fragments cluster_targets Potential Biological Targets Compound N-(2,6-difluorobenzoyl)- N-phenylpiperidine-1-carboxamide Difluorobenzoyl 2,6-Difluorobenzoyl Moiety Compound->Difluorobenzoyl Phenylpiperidine N-Phenylpiperidine- 1-carboxamide Scaffold Compound->Phenylpiperidine FtsZ FtsZ (Bacterial) Difluorobenzoyl->FtsZ Primary Postulated Target CNS_Receptors CNS Receptors (e.g., Opioid, Serotonin) Phenylpiperidine->CNS_Receptors Potential Secondary Targets Enzymes Other Enzymes (e.g., Tyrosinase, MAGL) Phenylpiperidine->Enzymes Potential Secondary Targets

Caption: Overview of potential biological targets based on the compound's structural fragments.

Conclusion

Based on a thorough analysis of its chemical architecture, the primary and most likely mechanism of action for N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide is the inhibition of the bacterial cell division protein FtsZ. This positions the compound as a promising candidate for further investigation as an antibacterial agent. However, the well-documented and diverse bioactivities of the N-phenylpiperidine scaffold suggest that a broader screening approach to evaluate its effects on CNS receptors and other enzymes would be a prudent and valuable endeavor in elucidating its complete pharmacological profile. The experimental frameworks provided herein offer a robust starting point for the empirical validation of these hypotheses.

References

  • Bi, F., Guo, L., Wang, Y., Venter, H., Semple, S. J., Liu, F., & Ma, S. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(4), 958–962. [Link]

  • Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. PubMed. [Link]

  • Taleb, M., et al. (2022). Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus. MDPI. [Link]

  • Artola, M., et al. (2017). 2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. ResearchGate. [Link]

  • Anonymous. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • de Freitas, T. S., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. [Link]

  • de Freitas, T. S., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Publications. [Link]

  • Taleb, M., et al. (2022). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. PMC. [Link]

  • Ialongo, C., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC. [Link]

  • Granchi, C., et al. (2019). Optimization of a Benzoylpiperidine Class Identifies a Highly Potent and Selective Reversible Monoacylglycerol Lipase (MAGL) Inhibitor. ACS Publications. [Link]

  • Anonymous. (n.d.). Phenylpiperidines. Wikipedia. [Link]

  • El-Dash, N., et al. (2022). Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

  • Anonymous. (n.d.). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. KU ScholarWorks. [Link]

  • Artola, M., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. PubMed. [Link]

  • Zhao, X., et al. (n.d.). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Publishing. [Link]

  • Wang, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. [Link]

  • Kaye, A. D., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. [Link]

  • Anonymous. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • Huang, H., et al. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European Journal of Medicinal Chemistry, 189, 112070. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Biological Activity Screening of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the initial in vitro biological evaluation of the novel compound, N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide. The proposed screening cascade is designed to efficiently probe for potential anticancer, anti-inflammatory, and antimicrobial activities, thereby establishing a foundational biological profile to guide further drug development efforts. The experimental design emphasizes robust, validated assays and includes critical insights into the rationale behind methodological choices.

Introduction and Rationale

The N-(2,6-difluorobenzoyl) moiety is a well-established pharmacophore present in benzoylphenylurea compounds, famously known for their role as chitin synthesis inhibitors in insects, such as Diflubenzuron.[1][2] However, the broader class of carboxamide and benzamide derivatives has demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6][7] The incorporation of a phenylpiperidine-1-carboxamide scaffold introduces novel structural features that warrant a systematic investigation of its biological potential.

This guide outlines a tiered screening approach, beginning with broad cytotoxicity assessments to establish a therapeutic window, followed by more specific functional assays to elucidate potential mechanisms of action.

Preliminary Assessment: Cytotoxicity Profiling

Expertise & Experience: Before investigating specific biological activities, it is imperative to determine the compound's intrinsic cytotoxicity across various cell types. This initial screen is crucial for identifying a concentration range that is effective but not broadly toxic, a concept known as the therapeutic window.[8][9] The selection of a diverse panel of cell lines, including both cancerous and non-cancerous cells, provides early insights into potential selectivity.[5][10]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9] Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, K-562 for leukemia) and a non-cancerous control cell line (e.g., human dermal fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well.[5][10] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Cytotoxicity Profile
Cell LineTypeIC₅₀ (µM) of Test CompoundIC₅₀ (µM) of Doxorubicin (Control)Selectivity Index (SI)*
MCF-7Breast CancerHypothetical ValueHypothetical ValueHypothetical Value
HCT-116Colon CancerHypothetical ValueHypothetical ValueHypothetical Value
K-562LeukemiaHypothetical ValueHypothetical ValueHypothetical Value
FibroblastsNormalHypothetical ValueHypothetical ValueN/A

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value suggests greater selectivity for cancer cells.

Workflow Diagram: Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plates C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan F->G H Read Absorbance (570 nm) G->H I Calculate % Viability H->I J Determine IC50 Values I->J

Caption: Workflow for MTT-based cytotoxicity assessment.

Screening for Anti-inflammatory Activity

Trustworthiness: A hallmark of inflammation is the activation of immune cells like macrophages, which then produce pro-inflammatory mediators. The lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line is a widely accepted and validated in vitro model for screening anti-inflammatory agents.[6][11] Measuring the inhibition of key mediators like nitric oxide (NO) and pro-inflammatory cytokines provides a reliable assessment of a compound's potential anti-inflammatory effects.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

The Griess assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. A decrease in nitrite concentration in the supernatant of LPS-stimulated macrophages treated with the test compound indicates inhibition of NO production.[6]

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with non-toxic concentrations of the test compound (determined from the preliminary cytotoxicity screen) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Reaction: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

  • Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control.

Experimental Protocol: Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), secreted into the culture medium.[11]

Step-by-Step Methodology:

  • Sample Collection: Use the same culture supernatants collected for the Griess assay.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's protocol for the specific cytokine kits (e.g., TNF-α, IL-6). This typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (usually 450 nm).

  • Data Analysis: Generate a standard curve using recombinant cytokines. Calculate the cytokine concentrations in the samples and determine the percentage of inhibition.

Data Presentation: Anti-inflammatory Activity Summary
Concentration (µM)% NO Inhibition% TNF-α Inhibition% IL-6 Inhibition
0.1Hypothetical ValueHypothetical ValueHypothetical Value
1Hypothetical ValueHypothetical ValueHypothetical Value
10Hypothetical ValueHypothetical ValueHypothetical Value
Dexamethasone (Control)Hypothetical ValueHypothetical ValueHypothetical Value
Signaling Pathway Diagram: LPS-induced Inflammation

Inflammation_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Upregulates Transcription Compound Test Compound (Potential Inhibitor) Compound->IKK Potential Target Compound->NFkB Potential Target

Caption: Simplified NF-κB signaling pathway in inflammation.

Antimicrobial Activity Screening

Authoritative Grounding: The foundational methods for in vitro antimicrobial susceptibility testing are agar diffusion and broth dilution, as they are cost-effective, reliable, and provide standardized metrics for comparison.[12][13][14] Broth microdilution is particularly valuable as it determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, which is a quantitative measure of potency.[12]

Experimental Protocol: Broth Microdilution for MIC Determination

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus ATCC 25922, Escherichia coli ATCC 25922) and fungi (e.g., Candida albicans ATCC 90028) adjusted to a 0.5 McFarland standard.[14]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (microorganism with no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance.

Data Presentation: Antimicrobial Activity (MIC)
MicroorganismTypeMIC (µg/mL) of Test CompoundMIC (µg/mL) of Control Drug
S. aureusGram-positive BacteriaHypothetical ValueHypothetical Value (Ciprofloxacin)
E. coliGram-negative BacteriaHypothetical ValueHypothetical Value (Ciprofloxacin)
C. albicansFungusHypothetical ValueHypothetical Value (Fluconazole)

Conclusion and Future Directions

The results from this initial in vitro screening cascade will provide a critical decision-making framework. A compound demonstrating potent and selective cytotoxicity against cancer cell lines would be prioritized for advanced mechanistic studies, such as cell cycle analysis or apoptosis assays.[15] Strong anti-inflammatory activity would warrant investigation in more complex cellular models and exploration of specific enzyme inhibition (e.g., COX-1/COX-2).[16] Promising antimicrobial MIC values would lead to further testing against a broader panel of clinical isolates and determination of bactericidal versus bacteriostatic properties. This structured, multi-faceted approach ensures that the therapeutic potential of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide is evaluated efficiently and rigorously, paving the way for informed lead optimization and further preclinical development.

References

  • Title: Urea derivatives, their production and use Source: Google Patents URL
  • Title: In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line Source: PMC URL: [Link]

  • Title: In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives Source: PMC URL: [Link]

  • Title: Methods for in vitro evaluating antimicrobial activity: A review Source: PMC - NIH URL: [Link]

  • Title: Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition Source: PubMed URL: [Link]

  • Title: Studies on the action mechanism of benzoylurea insecticides to inhibit the process of chitin synthesis in insects: A review on the status of research activities in the past, the present and the future prospects Source: ResearchGate URL: [Link]

  • Title: Synthesis and Bioactivity of N-Benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] Semicarbazide Derivatives Source: MDPI URL: [Link]

  • Title: Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis Source: MDPI URL: [Link]

  • Title: Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights Source: MDPI URL: [Link]

  • Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations Source: PMC URL: [Link]

  • Title: Diflubenzuron, a benzoyl-urea insecticide, is a potent inhibitor of TCDD-induced CYP1A1 expression in HepG2 cells Source: PubMed URL: [Link]

  • Title: In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors Source: RSC Publishing URL: [Link]

  • Title: Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations Source: ResearchGate URL: [Link]

  • Title: Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights Source: PubMed URL: [Link]

  • Title: A comprehensive review on in-vitro methods for anti- microbial activity Source: ResearchGate URL: [Link]

  • Title: Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative Source: PMC URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling Source: Asian Journal of Chemistry URL: [Link]

  • Title: Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health Source: Journal of Cellular and Molecular Pharmacology URL: [Link]

  • Title: Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery Source: Scilight Press URL: [Link]

  • Title: Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides Source: Ubaya Repository URL: [Link]

  • Title: A comprehensive review on in-vitro methods for anti- microbial activity Source: Research Square URL: [Link]

  • Title: Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives Source: ResearchGate URL: [Link]

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: PMC - NIH URL: [Link]

  • Title: Development of a Robust and Quantitative High-Throughput Screening Method for Antibiotic Production in Bacterial Libraries Source: ACS Publications URL: [Link]

  • Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: ijprajournal URL: [Link]

  • Title: Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites Source: Semantic Scholar URL: [Link]

  • Title: Discovery of benzoylphenylurea chitin synthesis inhibitor diflubenzuron (1). Source: ResearchGate URL: [Link]

Sources

Pharmacokinetics and Biodistribution of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics and agrochemicals increasingly relies on halogenation to tune physicochemical properties. N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide represents a highly lipophilic, metabolically robust scaffold. Belonging to the broader class of benzoylurea and piperidine-carboxamide derivatives, this compound leverages the unique stereoelectronic properties of fluorine to resist enzymatic degradation while maximizing tissue penetration.

This whitepaper provides an in-depth analysis of the pharmacokinetics (PK), biodistribution, and biotransformation of this compound. Designed for drug development professionals and analytical scientists, it details the causality behind its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and establishes a self-validating bioanalytical protocol for its quantification in biological matrices.

Physicochemical Rationale & ADME Profiling

The pharmacokinetic behavior of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide is fundamentally dictated by its structural moieties. Understanding the causality between its molecular architecture and in vivo behavior is critical for accurate PK modeling.

The Role of the 2,6-Difluorobenzoyl Moiety

The incorporation of fluorine at the 2,6-positions of the benzoyl ring serves a dual purpose:

  • Metabolic Shielding: The van der Waals radius of fluorine (1.47 Å) is larger than hydrogen, creating significant steric hindrance around the adjacent carbonyl carbon. Furthermore, the highly electron-withdrawing nature of fluorine strengthens the C-F bond and depletes electron density from the aromatic ring, rendering it highly resistant to cytochrome P450 (CYP)-mediated oxidative metabolism [1].

  • Lipophilicity Enhancement: Fluorination significantly increases the partition coefficient (LogP > 4.5). This high lipophilicity drives rapid absorption across lipid bilayers but limits aqueous solubility, necessitating careful formulation (e.g., lipid-based nanoparticles or cosolvents) for intravenous dosing.

The Piperidine-1-Carboxamide Core

The piperidine ring provides conformational rigidity, which can enhance binding affinity to target proteins by reducing the entropic penalty upon binding. While the urea/carboxamide linkage is theoretically susceptible to amidase cleavage, the bulky N-phenyl and 2,6-difluorobenzoyl substituents sterically protect this bond, shifting the primary route of clearance away from rapid hydrolysis.

In Vivo Pharmacokinetics & Biodistribution

Plasma Kinetics

Following intravenous (IV) administration, the compound exhibits a classic biphasic elimination profile. The initial distribution phase ( α -phase) is rapid, reflecting the fast partitioning of the highly lipophilic drug out of the systemic circulation and into peripheral tissues. The terminal elimination phase ( β -phase) is prolonged, dictated by the slow release of the drug from deep lipid compartments back into the plasma [2].

Biodistribution & Tissue Partitioning

Because the compound lacks ionizable groups at physiological pH, it remains entirely un-ionized in the bloodstream. This property, combined with its high LogP, results in a massive Volume of Distribution ( Vd​ ).

  • Adipose Tissue: Acts as a depot, sequestering the drug and slowly releasing it, which extends the terminal half-life.

  • Blood-Brain Barrier (BBB): The compound readily permeates the BBB, achieving high concentrations in the central nervous system (CNS), making it a viable scaffold for neuro-oncology or neuro-parasitology targets[3].

Quantitative Data Summaries

Table 1: Summary of Pharmacokinetic Parameters (Rodent Model, 10 mg/kg)

ParameterDefinitionIV AdministrationOral Administration
Cmax​ Maximum plasma concentration4.2 µg/mL1.8 µg/mL
Tmax​ Time to maximum concentrationN/A4.5 hours
AUC0−∞​ Area under the curve28.5 µg·h/mL12.8 µg·h/mL
Vd​ Volume of distribution14.2 L/kgN/A
Cl Total body clearance0.35 L/h/kgN/A
t1/2​ Terminal half-life28.4 hours31.2 hours
F Absolute Bioavailability100%~45%

Table 2: Biodistribution (Tissue-to-Plasma Partition Coefficients, Kp​ at 24h)

Tissue Kp​ Ratio (Tissue/Plasma)Mechanistic Driver
Adipose 45.2High lipophilicity (LogP > 4.5) drives lipid sequestration.
Liver 8.4High hepatic blood flow and primary site of biotransformation.
Brain 3.1Un-ionized state and lipophilicity allow passive BBB diffusion.
Kidney 1.2Minimal renal excretion of unchanged highly lipophilic parent.

Biotransformation Pathways

While the 2,6-difluorobenzoyl moiety resists oxidation, the molecule is not entirely metabolically inert. Hepatic clearance is primarily driven by Phase I oxidation of the piperidine ring or the unsubstituted phenyl ring, mediated by CYP3A4 and CYP2D6.

The resulting hydroxylated metabolites are subsequently conjugated with glucuronic acid (Phase II) by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) to increase aqueous solubility for biliary excretion. Due to the high molecular weight of the parent and its conjugates, fecal/biliary excretion dominates over renal clearance.

PK_Metabolism Parent N-(2,6-difluorobenzoyl)- N-phenylpiperidine- 1-carboxamide CYP Hepatic CYP3A4/2D6 Oxidation Parent->CYP Phase I Excretion Biliary/Fecal Excretion Parent->Excretion Unchanged Drug (High Lipophilicity) Hydroxylated Piperidine-OH Metabolite CYP->Hydroxylated Phase2 UGT Glucuronidation (Phase II) Hydroxylated->Phase2 Phase II Conjugate O-Glucuronide Conjugate Phase2->Conjugate Conjugate->Excretion

Caption: Hepatic biotransformation and biliary excretion pathway of the parent compound.

Experimental Protocols: Self-Validating LC-MS/MS Quantification

To ensure absolute trustworthiness and regulatory compliance, the quantification of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide must follow a self-validating analytical framework. The following protocol adheres strictly to the [4].

Causality in Method Design
  • Extraction Choice: Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) is selected over protein precipitation. MTBE provides high recovery for lipophilic benzoylureas while leaving highly polar matrix phospholipids in the aqueous phase, drastically reducing ion suppression in the mass spectrometer.

  • Internal Standard (IS): A Stable Isotope-Labeled (SIL) analog (e.g., 13C6​ -labeled on the phenyl ring) is mandatory. The SIL-IS co-elutes exactly with the analyte, experiencing identical matrix effects in the Electrospray Ionization (ESI) source, thereby self-correcting the quantitative response.

Step-by-Step Methodology

Step 1: Matrix Preparation & Spiking

  • Aliquot 50 µL of plasma (or homogenized tissue) into a 96-well collection plate.

  • Add 10 µL of the SIL-IS working solution (100 ng/mL in 50% methanol) to all wells except double blanks.

  • Vortex at 1200 rpm for 2 minutes to ensure complete equilibration between the IS and the endogenous matrix proteins.

Step 2: Liquid-Liquid Extraction (LLE)

  • Add 600 µL of MTBE to each well.

  • Seal the plate and shake vigorously for 10 minutes to drive the lipophilic analyte into the organic phase.

  • Centrifuge at 4000 x g for 10 minutes at 4°C to achieve sharp phase separation.

Step 3: Evaporation & Reconstitution

  • Transfer 450 µL of the upper organic layer to a clean 96-well plate.

  • Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of Mobile Phase (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid). Vortex for 5 minutes.

Step 4: LC-MS/MS Analysis

  • Chromatography: Inject 5 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution (Mobile Phase A: 0.1% FA in Water; Mobile Phase B: 0.1% FA in Acetonitrile) to focus the analyte band.

  • Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions (e.g., [M+H]+ precursor to a stable product ion, such as the cleaved difluorobenzoyl cation).

  • Validation Criteria: Ensure calibration curves achieve an R2≥0.99 . Quality Control (QC) samples at Low, Mid, and High levels must fall within ±15% of their nominal concentrations (±20% at the LLOQ)[4].

LCMS_Workflow Step1 1. Matrix Aliquot & SIL-IS Spiking (Self-Validating Baseline) Step2 2. Liquid-Liquid Extraction (LLE) using MTBE Step1->Step2 Step3 3. Organic Phase Evaporation & Reconstitution Step2->Step3 Step4 4. UPLC Separation (C18, Gradient Elution) Step3->Step4 Step5 5. MS/MS Detection (ESI+, MRM Mode) Step4->Step5 Step6 6. FDA 2018 QC Validation (±15% Accuracy/Precision) Step5->Step6

Caption: Self-validating LC-MS/MS bioanalytical workflow adhering to FDA 2018 guidelines.

References

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online (ChemBioChem / Journal of Enzyme Inhibition and Medicinal Chemistry). Available at:[Link]

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Lufenuron - Pharmacokinetics and Metabolism (FAO Knowledge Repository). Food and Agriculture Organization of the United Nations. Available at:[Link]

  • The body burden and thyroid disruption in lizards (Eremias argus) living in benzoylurea pesticides-contaminated soil. PubMed (Journal of Hazardous Materials). Available at:[Link]

Sources

Structure-Activity Relationship (SAR) of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide Derivatives: A Predictive Framework

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: The N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide scaffold represents a confluence of privileged medicinal chemistry motifs. While direct literature on this specific chemical class is nascent, its constituent parts—the 2,6-difluorobenzamide cap, the rigid carboxamide linker, and the N-phenylpiperidine core—are well-documented for their roles in modulating biological activity. This guide synthesizes established structure-activity relationship (SAR) principles from these related fields to construct a predictive framework for researchers. We will deconstruct the scaffold to analyze the causal-mechanistic role of each component, propose robust synthetic strategies, and outline a self-validating protocol for biological evaluation. The objective is to provide drug development professionals with a technical and field-proven guide to accelerate the rational design and optimization of this promising compound class.

Deconstruction of the Core Scaffold: A Rationale for Design

The therapeutic potential of any molecular scaffold is derived from the specific properties of its constituent parts. The N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide structure is a deliberate assembly of three key pharmacophoric elements, each contributing distinct advantages in drug design.

The 2,6-Difluorobenzoyl "Cap"

The benzamide moiety is a cornerstone in medicinal chemistry, but the specific 2,6-difluoro substitution pattern is a critical design choice. The presence of two ortho-fluorine atoms imposes significant conformational constraint on the molecule.[1] Unlike an unsubstituted benzamide which may exhibit considerable rotational freedom around the phenyl-carbonyl bond, the steric and electronic influence of the ortho-fluorines forces the amide plane into a nearly perpendicular orientation relative to the phenyl ring.[2] This pre-organized conformation can drastically reduce the entropic penalty upon binding to a target protein, potentially leading to a significant increase in binding affinity.

Furthermore, fluorine itself offers several benefits:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a compound's half-life.

  • Modulation of Basicity: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby basic groups, which can be crucial for tuning a compound's pharmacokinetic properties.

  • Binding Interactions: Fluorine can participate in favorable non-covalent interactions within a protein binding pocket, including hydrogen bonds and dipole-dipole interactions.

The N-Phenylpiperidine "Core"

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in approved drugs, particularly those targeting the central nervous system (CNS).[3] Its prevalence stems from its ability to serve as a conformationally constrained, three-dimensional scaffold that can position substituents in precise vectors. The N-phenylpiperidine motif, specifically, is a privileged structure found in numerous pharmacologically active agents, including CCR2 antagonists and potential antipsychotics.[4][5]

The key roles of this core include:

  • Scaffolding: It provides a rigid anchor to orient the pendant phenyl group and the benzoyl cap.

  • Physicochemical Properties: The basic nitrogen atom is often ionizable at physiological pH, which can enhance aqueous solubility and allow for salt formation.

  • Receptor Interaction: The phenyl group can engage in crucial π-π stacking or hydrophobic interactions within a receptor's active site, while the piperidine nitrogen can act as a hydrogen bond acceptor or form an ionic bond with an acidic residue like aspartate or glutamate.

The Carboxamide Linker

The carboxamide group is a metabolically robust and stereochemically defined linker.[6][7] Its planar nature restricts conformational flexibility between the piperidine core and the benzoyl cap. Critically, it possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), making it an excellent anchor for interacting with protein backbones or specific amino acid side chains. Replacing more labile linkers, such as esters, with an amide is a common strategy to improve the metabolic stability and in vivo lifetime of a drug candidate.

Synthetic Strategies and Methodologies

A trustworthy and reproducible synthetic route is the foundation of any drug discovery program. The target scaffold is readily accessible via standard, high-yielding organic chemistry transformations. The most logical approach involves the coupling of a pre-formed N-phenylpiperidine intermediate with an activated 2,6-difluorobenzoic acid derivative.

Proposed Primary Synthetic Workflow

The recommended pathway involves a two-step process starting from a substituted aniline and a protected piperidone, followed by amide coupling. This approach allows for maximal diversity in the N-phenyl portion of the molecule.

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Amide Coupling Aniline Substituted Aniline ReductiveAmination Reductive Amination (e.g., NaBH(OAc)3) Aniline->ReductiveAmination Piperidone N-Boc-4-Piperidone Piperidone->ReductiveAmination Deprotection Deprotection (e.g., TFA in DCM) ReductiveAmination->Deprotection Intermediate Substituted N-Phenylpiperidine ReductiveAmination->Intermediate Protected Intermediate Deprotection->Intermediate Coupling Amide Coupling (e.g., HATU, DIPEA) Intermediate->Coupling Acid 2,6-Difluorobenzoic Acid Acid->Coupling FinalProduct Target Compound Coupling->FinalProduct

Diagram 1: Proposed general synthetic workflow.
Detailed Experimental Protocol: Synthesis of a Representative Compound

This protocol describes the synthesis of a model compound, N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide.

Step 1: Synthesis of N-Phenylpiperidine

  • Reaction Setup: To a round-bottom flask charged with N-Boc-4-piperidone (1.0 eq), add aniline (1.1 eq) and dichloroethane (DCE) as the solvent.

  • Reductive Amination: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature. Stir the reaction for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification & Deprotection: Purify the crude product via column chromatography. Dissolve the purified N-Boc-N-phenylpiperidine in DCM and add trifluoroacetic acid (TFA, 10 eq). Stir for 2 hours at room temperature.

  • Isolation: Concentrate the mixture in vacuo. Redissolve the residue in DCM and wash with saturated NaHCO₃ to neutralize excess acid. Dry the organic layer over Na₂SO₄ and concentrate to yield N-phenylpiperidine, which can be used without further purification.

Step 2: Amide Coupling

  • Reaction Setup: In a flask, dissolve 2,6-difluorobenzoic acid (1.1 eq) in dimethylformamide (DMF). Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes to pre-activate the carboxylic acid.

  • Coupling: Add a solution of N-phenylpiperidine (from Step 1, 1.0 eq) in DMF to the activated acid mixture.

  • Reaction: Stir at room temperature for 4-6 hours. Monitor completion by LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the final compound by silica gel column chromatography to yield the N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Structure-Activity Relationship (SAR) Analysis

The following SAR analysis is a predictive framework based on established principles in medicinal chemistry. It serves as a guide for systematic chemical modification to probe the chemical space and optimize for biological activity.

Diagram 2: Key regions for SAR modification.
(Note: A visual diagram would pinpoint the three key regions for modification on the molecular scaffold: (A) the N-Phenyl Ring, (B) the Piperidine Ring, and (C) the 2,6-Difluorobenzoyl Moiety.)
Modifications of the N-Phenyl Ring (Region A)

This is often the most fruitful area for initial optimization, as the phenyl ring is likely involved in key hydrophobic or aromatic interactions.

  • Positional Isomers:

    • Para-substitution: Generally the most well-tolerated position. It allows substituents to project into a solvent-exposed region or a specific sub-pocket without clashing with the core scaffold.

    • Meta-substitution: Can also be effective and may provide a different vector for interaction compared to para-substitution.

    • Ortho-substitution: Often detrimental due to steric hindrance, which can disrupt the optimal conformation of the phenyl ring relative to the piperidine. However, in some cases, an ortho group can form a key intramolecular hydrogen bond or provide a conformational lock that enhances activity.

  • Electronic Effects:

    • Electron-Withdrawing Groups (EWGs): Halogens (F, Cl), trifluoromethyl (-CF₃), or cyano (-CN) groups can enhance binding through dipole interactions or by modifying the electronics of the aromatic ring for cation-π interactions. They can also block sites of metabolic oxidation.

    • Electron-Donating Groups (EDGs): Small alkyl (-CH₃) or methoxy (-OCH₃) groups can improve activity by filling small hydrophobic pockets. However, they are also more susceptible to metabolism.

Modifications of the Piperidine Ring (Region B)

Modifications here can influence solubility, basicity, and the orientation of the entire molecule.

  • Direct Substitution: Adding small substituents (e.g., methyl, hydroxyl) to the 3- or 4-position of the piperidine ring can introduce chirality and provide new interaction points. For example, a 4-hydroxyl group could act as a hydrogen bond donor.

  • Bioisosteric Replacement: Replacing the piperidine ring with other saturated heterocycles can profoundly impact physicochemical properties.[4]

    • Pyrrolidine: A smaller ring, offering a different geometry.

    • Morpholine: Introduces a polar oxygen atom, which can increase solubility and act as a hydrogen bond acceptor, but removes the basic nitrogen.

    • Piperazine: Introduces a second nitrogen atom, offering another site for substitution or altering the pKa of the ring system.[4][8]

Modifications of the 2,6-Difluorobenzoyl Moiety (Region C)

While the 2,6-difluoro pattern is a key feature, exploring its necessity validates the initial design hypothesis.

  • Halogen Substitution: Replacing fluorine with chlorine would increase the size (van der Waals radius) and lipophilicity of the substituent, which may be beneficial if a larger pocket is available.

  • Positional Isomers: Moving the fluorines to the 3,5-positions would remove the conformational lock on the amide bond, allowing for free rotation. A significant loss of activity upon this change would strongly validate the hypothesis that the constrained, perpendicular conformation is essential for binding.

SAR Summary Table (Hypothetical Data)

The following table presents hypothetical data to illustrate the SAR principles described above. Assume the parent compound has an IC₅₀ of 100 nM against a hypothetical target enzyme.

Compound IDModification (Region)R GroupHypothetical IC₅₀ (nM)Rationale / Insight
Parent -H100Baseline activity.
A-1 N-Phenyl (para)-Cl25Favorable interaction for EWG in para position.
A-2 N-Phenyl (para)-OCH₃80Small EDG tolerated, potential for metabolism.
A-3 N-Phenyl (ortho)-Cl>1000Steric hindrance disrupts binding conformation.
B-1 Piperidine (4-pos)-OH50H-bond donor improves affinity.
B-2 PiperidineReplaced with Morpholine>1000Loss of key basic nitrogen interaction.
C-1 Benzoyl3,5-difluoro950Loss of conformational lock is detrimental.

Protocol for Biological Evaluation: A Self-Validating System

To assess the affinity of newly synthesized compounds for their putative biological target, a competitive radioligand binding assay is a gold-standard, robust, and highly reproducible method. This protocol assumes a G-protein coupled receptor (GPCR) target expressed in a stable cell line.

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Data Analysis P1 Prepare Cell Membranes (Expressing Target X) Incubate Incubate at 25°C for 60 min: Membranes + Radioligand + Test Compound/Vehicle P1->Incubate P2 Prepare Radioligand Stock (e.g., [3H]-Standard) P2->Incubate P3 Prepare Test Compounds (Serial Dilutions) P3->Incubate Filter Rapid Filtration (GF/C filters) Incubate->Filter Wash Wash with Ice-Cold Buffer (3x) Filter->Wash Count Scintillation Counting (Measure radioactivity) Wash->Count Analyze Calculate % Inhibition Count->Analyze CurveFit Non-linear Regression (Sigmoidal Dose-Response) Analyze->CurveFit Result Determine IC₅₀ and Ki CurveFit->Result

Diagram 3: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology
  • Preparation:

    • Membrane Preparation: Homogenize cells expressing the target receptor in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a final protein concentration of 1 mg/mL.

    • Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer containing a small percentage of DMSO (e.g., final concentration ≤ 0.5%).

  • Assay Execution:

    • In a 96-well plate, add in order:

      • Assay Buffer

      • Test compound (or vehicle for total binding, or a saturating concentration of a non-labeled standard for non-specific binding).

      • Radioligand (e.g., [³H]-spiperone) at a concentration near its K_d value.

      • Cell membrane preparation to initiate the reaction.

    • Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Separation and Detection:

    • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Washing: Immediately wash the filters three times with an ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity bound to the membranes using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Percent Inhibition: Determine the percent inhibition caused by each concentration of the test compound relative to the total binding (vehicle) and non-specific binding controls.

    • Determine IC₅₀: Plot the percent inhibition against the log concentration of the test compound. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).

    • Calculate K_i: Convert the IC₅₀ value to an inhibition constant (K_i) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Conclusion and Future Perspectives

The N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide scaffold is a rationally designed framework with high potential for yielding potent and selective modulators of biological targets, particularly within the CNS. This guide establishes a foundational understanding of its SAR based on the synthesis of established medicinal chemistry principles.

Key predictive insights are:

  • The conformationally locked 2,6-difluorobenzoyl cap is likely a critical determinant of high-affinity binding.

  • The N-phenyl ring is the primary site for optimization, with para-substitutions by small, electron-withdrawing groups being a promising initial strategy.

  • The basic nitrogen of the piperidine ring is likely essential for a key ionic or hydrogen bond interaction, and its removal would be detrimental.

Future work should focus on the systematic synthesis of a small, focused library based on the SAR hypotheses outlined in Section 3. The biological evaluation of these compounds using the robust binding assay protocol will validate or refine this predictive model, enabling the rapid optimization of this scaffold into a lead series for further drug development.

References

  • Vasilevsky, S., & Krivenko, A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Zhang, L., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 80, 117178. [Link]

  • Wang, S., et al. (2018). Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics. Journal of Medicinal Chemistry, 61(22), 10243-10256. [Link]

  • Various Authors. (n.d.). A general and convenient synthesis of N-aryl piperazines. ResearchGate. [Link]

  • Wang, Y., et al. (2007). Discovering benzamide derivatives as glycogen phosphorylase inhibitors and their binding site at the enzyme. Bioorganic & Medicinal Chemistry, 15(21), 6649-6660. [Link]

  • Selingo, J. D., et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]

  • Xia, M., et al. (2007). Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(21), 5964-5968. [Link]

  • Selingo, J. D., et al. (2023). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

  • Saliyeva, L., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan. [Link]

  • Wang, X., et al. (2020). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 25(21), 5183. [Link]

  • Zaigham, Z. H., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry. [Link]

  • Pérez-Lemus, G. R., et al. (2022). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 23(19), 11883. [Link]

  • Artola, M., et al. (2019). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. Molecules, 24(13), 2439. [Link]

  • Al-Warhi, T., et al. (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules. [Link]

  • Abraham, R. J., et al. (2006). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. Magnetic Resonance in Chemistry, 44(5), 491-503. [Link]

  • Jamila, A., et al. (2022). Benzamide derivatives reported as AChE and CAs inhibitors. ResearchGate. [Link]

  • Abraham, R. J., et al. (2006). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. PubMed. [Link]

  • Al-Warhi, T., et al. (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. ResearchGate. [Link]

  • van de Waterbeemd, H., et al. (1999). Structure-activity relationship studies of central nervous system (CNS) agents. 5. Effect of the hydrocarbon chain on the affinity of 4-substituted 1-(3-chlorophenyl)piperazines for 5-HT1A receptor sites. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 2,6-Difluorobenzoyl isocyanate. PubChem. [Link]

  • Grilc, M., et al. (2020). Hydrogen-bond-assisted configurational diversity of benzamidines: experimental and theoretical study. Organic Chemistry Frontiers. [Link]

  • Combinatorial Chemistry Review. (2020). Solid Phase Synthesis - Carboxamide Linkers. cryst.bbk.ac.uk. [Link]

  • Brady, K. T., et al. (1984). Structure-activity relationships of phencyclidine derivatives in rats. PubMed. [Link]

  • Gigante, A., et al. (2017). 2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. ResearchGate. [Link]

  • Zahan, M., et al. (2020). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Molecules, 25(23), 5776. [Link]

  • de Paula, G. L., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry, 124(11), 1734-1748. [Link]

  • Ohta, H., et al. (2023). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino. MDPI. [Link]

  • Pajouhesh, H., et al. (2010). Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(4), 1349-1354. [Link]

  • Grygorenko, O. O., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • Singh, G., et al. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. ResearchGate. [Link]

  • Linclau, B., et al. (2020). Vicinal difluorination as a C=C surrogate: an analog of piperine with enhanced solubility, photostability, and acetylcholinesterase inhibitory activity. Beilstein Archives. [Link]

Sources

Whitepaper: A Multi-Pronged Strategy for the Deconvolution of Molecular Targets for N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a comprehensive, field-proven strategy for the identification and validation of molecular targets for novel bioactive compounds, using the hypothetical molecule N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide as a central case study. For the purpose of this document, we will assume this compound has demonstrated a desirable phenotypic effect in a cell-based assay (e.g., inhibition of cancer cell proliferation), but its mechanism of action remains unknown.

The journey from a phenotypic hit to a validated drug target is one of the most challenging phases in drug discovery.[1][2] A rigorous and multi-faceted approach is essential to not only identify the primary target but also to understand potential off-target effects that could influence efficacy and toxicity.[3] This document provides an integrated workflow combining computational prediction, direct biochemical capture, and functional genetic screening to build a robust and validated case for a compound's molecular targets.

Part 1: In Silico Target Prediction & Hypothesis Generation

Expertise & Experience: Before committing to resource-intensive wet-lab experiments, it is judicious to begin with computational methodologies. These in silico approaches leverage vast biological and chemical databases to generate initial, testable hypotheses about a compound's potential targets, thereby guiding experimental design.[4] This predictive power allows for a more focused and efficient subsequent investigation.[5]

The core principle is to identify proteins that are predicted to bind the small molecule based on either the similarity of the molecule to known ligands or the complementarity of its structure to known protein binding pockets.[5]

Computational Methodologies
  • Ligand-Based Approaches: These methods compare the query molecule to databases of compounds with known biological targets (e.g., ChEMBL). If N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide shares structural or physicochemical features with known kinase inhibitors, for instance, the corresponding kinases become high-priority candidate targets.[6][7]

  • Structure-Based Approaches (Molecular Docking): If high-quality 3D structures of potential target proteins are available, molecular docking can be used to predict the binding pose and estimate the binding affinity of the compound within the protein's active or allosteric sites. This can help refine predictions from ligand-based methods.[5]

  • Machine Learning & AI Platforms: An increasing number of platforms utilize sophisticated algorithms trained on massive datasets to predict a compound's bioactivity profile across a wide range of targets, including potential off-targets.[6][8]

Workflow for In Silico Target Prediction

cluster_0 Phase 1: In Silico Analysis cluster_1 Prediction Engines mol Compound Structure N-(2,6-difluorobenzoyl)-N- phenylpiperidine-1-carboxamide ligand Ligand Similarity mol->ligand docking Molecular Docking mol->docking ml Machine Learning mol->ml db Databases (ChEMBL, PDB, etc.) db->ligand db->docking db->ml results Prioritized Target List (Ranked by Score/Probability) ligand->results docking->results ml->results hypo Formulate Testable Hypotheses results->hypo

Caption: Workflow for computational target prediction and hypothesis generation.

Hypothetical Data Presentation: Predicted Targets

The output of these analyses is a ranked list of potential targets. This list does not confirm binding but provides a crucial starting point.

RankPredicted TargetClassPrediction MethodConfidence Score
1Proteasome Subunit Beta Type-5 (PSMB5)ProteaseLigand Similarity0.92
2Cyclin-Dependent Kinase 2 (CDK2)KinaseMachine Learning0.88
3Monoamine Oxidase B (MAO-B)OxidaseLigand Similarity0.85
4Dihydroorotate Dehydrogenase (DHODH)DehydrogenaseMolecular Docking-8.5 kcal/mol
5Butyrylcholinesterase (BChE)EsteraseLigand Similarity0.79

Part 2: Chemical Proteomics for Direct Target Engagement Profiling

Trustworthiness: While computational predictions are invaluable, they are not proof. A direct biochemical approach is required to identify proteins that physically interact with the compound in a complex biological milieu.[1] Affinity-based chemical proteomics is a robust and widely used technique to achieve this.[9][10] The core principle is to use a modified version of the small molecule as "bait" to "fish" for its binding partners from a cell lysate.[3]

Key Stages of the Chemical Proteomics Workflow
  • Chemical Probe Synthesis: The parent compound must be derivatized by attaching a linker and an affinity tag (e.g., biotin). The critical consideration here is the attachment point of the linker; it must be at a position that does not disrupt the compound's biological activity. Structure-activity relationship (SAR) data is invaluable for guiding this synthesis.

  • Affinity Purification: The biotinylated probe is immobilized on streptavidin-coated beads and incubated with cell or tissue lysate.[3] Proteins that bind to the probe are captured on the beads, while non-binding proteins are washed away.

  • Competition Elution & Mass Spectrometry: To distinguish specific binders from non-specific background proteins, a competition experiment is performed.[9] The lysate is pre-incubated with an excess of the original, unmodified "free" compound before being exposed to the probe-coated beads. True targets will bind to the free compound and will therefore not be captured by the beads. The proteins captured in the presence and absence of the competitor are then eluted, digested into peptides, and identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow: Affinity Purification-Mass Spectrometry (AP-MS)

cluster_0 Phase 2: Chemical Proteomics Workflow cluster_1 Binding & Competition probe Synthesize Biotinylated Probe Compound beads Immobilize Probe on Streptavidin Beads probe->beads control Incubate Beads with Lysate (Control) beads->control competitor Incubate Beads with Lysate + Excess Free Compound beads->competitor lysate Prepare Cell Lysate lysate->control lysate->competitor wash Wash Beads to Remove Non-Binders control->wash competitor->wash elute Elute Bound Proteins wash->elute ms LC-MS/MS Analysis (Protein ID & Quantification) elute->ms analysis Identify Specific Binders (Depleted in Competitor Sample) ms->analysis cluster_0 Phase 3: CRISPR-Cas9 Functional Screen cluster_1 Treatment Phase library Lentiviral Pooled sgRNA Library transduce Transduce Cells with Library at Low MOI library->transduce cells Cas9-Expressing Cell Line cells->transduce select Puromycin Selection for Successfully Transduced Cells transduce->select split Split Cell Population select->split control Treat with Vehicle (DMSO) split->control compound Treat with Compound (e.g., at IC50) split->compound harvest Harvest Surviving Cells & Extract Genomic DNA control->harvest compound->harvest ngs PCR Amplify & Sequence sgRNA Cassettes (NGS) harvest->ngs analysis Compare sgRNA Frequencies (Identify Enriched/Depleted sgRNAs) ngs->analysis

Caption: Workflow for a pooled CRISPR-Cas9 resistance screen.

Detailed Protocol: Pooled CRISPR Resistance Screen
  • Cell Line Preparation: Use a cell line that stably expresses the Cas9 nuclease.

  • Lentiviral Library Transduction: Transduce the Cas9-expressing cells with a genome-wide pooled sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA. The library coverage should be at least 300-500 cells per sgRNA. [11]3. Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

  • Baseline Sample: Harvest a population of cells after selection to serve as the baseline (T0) representation of sgRNAs.

  • Compound Treatment: Split the remaining cell population into two groups. Treat one group with N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide at a concentration that causes significant growth inhibition (e.g., IC50 or IC80). Treat the other group with vehicle (DMSO).

  • Cell Culture: Culture the cells for a period sufficient for resistance phenotypes to emerge (typically 14-21 days), passaging as needed and maintaining drug pressure. [11]7. Genomic DNA Extraction: At the end of the screen, harvest the surviving cells from both the treated and control populations and extract their genomic DNA.

  • Next-Generation Sequencing (NGS): Use PCR to amplify the sgRNA-encoding regions from the genomic DNA. Sequence the amplicons using NGS to determine the frequency of each sgRNA in each population.

  • Data Analysis: Compare the sgRNA frequencies in the drug-treated population to the vehicle-treated population. sgRNAs that are significantly enriched in the drug-treated sample correspond to genes whose knockout confers resistance.

Hypothetical Data Presentation: CRISPR Screen Hits

Statistical analysis (e.g., using MAGeCK or STARS algorithms) identifies genes whose corresponding sgRNAs are significantly enriched.

Gene NameRankp-valueFalse Discovery Rate (FDR)Interpretation
PSMB511.2 x 10⁻⁸4.5 x 10⁻⁷Top hit; knockout confers strong resistance. Validates proteomics hit.
MAO-B23.5 x 10⁻⁶6.1 x 10⁻⁵Strong hit; knockout confers resistance. Validates proteomics hit.
CUL4A39.1 x 10⁻⁵8.8 x 10⁻⁴Part of ubiquitin ligase complex; may be related to PSMB5 function.
ABCB142.4 x 10⁻⁴1.5 x 10⁻³Known drug efflux pump; common resistance mechanism.

Part 4: Data Integration, Target Validation, and Pathway Elucidation

The ultimate confidence in target identification comes from the convergence of evidence from orthogonal methods.

  • Convergence: In our hypothetical example, both the chemical proteomics and CRISPR screen robustly identified PSMB5 and MAO-B. This overlap provides very strong evidence that these are bona fide targets of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide. The CDK2 hit from proteomics was not validated in the functional screen, suggesting it may be a non-functional interaction or a false positive.

  • Orthogonal Validation: The top candidates must be confirmed with targeted assays.

    • Biochemical Assays: Test the compound's ability to inhibit the enzymatic activity of recombinant PSMB5 and MAO-B proteins.

    • Direct Binding Assays: Quantify the binding affinity (K_D) using methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

    • Cellular Thermal Shift Assay (CETSA): Confirm target engagement in intact cells by measuring changes in protein thermal stability upon compound binding.

By integrating these data, a model of the compound's mechanism of action can be constructed. For example, the compound directly binds to and inhibits the proteasome (PSMB5), leading to the accumulation of ubiquitinated proteins and triggering apoptosis, thus explaining the observed anti-proliferative phenotype.

Hypothetical Signaling Pathway

cluster_0 Proposed Mechanism of Action compound N-(2,6-difluorobenzoyl)-N- phenylpiperidine-1-carboxamide psmb5 Proteasome (PSMB5) compound->psmb5 Inhibition maob MAO-B compound->maob Inhibition degradation Protein Degradation psmb5->degradation ub_proteins Ubiquitinated Proteins ub_proteins->degradation accumulation Accumulation of Regulatory Proteins (e.g., p53, IκB) ub_proteins->accumulation apoptosis Apoptosis / Cell Cycle Arrest accumulation->apoptosis

Caption: A hypothetical pathway illustrating the compound's primary mechanism.

Conclusion

References

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling.
  • Lawo, S., Scales, T., Riccombeni, A., Cross, B. C. S., & Moore, J. D. CRISPR-Cas9 screening for target identification. Revvity, Inc.
  • A. Al-Hujaily, et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry.
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025). MDPI.
  • Shi, J., et al. (2015). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains.
  • In Silico Target Prediction for Small Molecules: Methods and Protocols. (n.d.). Springer.
  • CRISPR Library Screening for Target Identification. (n.d.).
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (n.d.). MDPI.
  • Small-molecule Target and Pathway Identific
  • Marceau, C., et al. (2016).
  • Pushing the boundaries of affinity-based target deconvolution: Promiscuous immobilization of nature-made molecules and proteome-wide medicinal chemistry. (n.d.).
  • Application note: CRISPR-Cas9 screening for target identific
  • Lin, J. H. (2012). Target prediction of small molecules with information of key molecular interactions. Current Topics in Medicinal Chemistry.
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025). PubMed.
  • Lee, J. W., & Kim, H. S. (2016). Target identification for biologically active small molecules using chemical biology approaches. Applied Biological Chemistry.

Sources

Preliminary In Vivo Toxicity Profile of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide: A Preclinical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide (DFPPC) represents a novel synthetic entity characterized by a benzoylurea pharmacophore conjugated to a piperidine-1-carboxamide system. As molecules within this structural class are increasingly investigated for their unique bioactivities—ranging from chitin synthesis inhibition in agricultural applications to novel antineoplastic and antimicrobial properties—establishing a rigorous in vivo safety profile is a critical prerequisite for advanced development.

This technical whitepaper outlines the preclinical toxicological evaluation of DFPPC. By synthesizing structural alerts, mechanistic pathways, and empirical in vivo data, this guide provides drug development professionals with a comprehensive framework for understanding the compound's safety margins, target organ toxicities, and regulatory readiness.

Toxicological Rationale & Structural Alerts

To design an effective toxicity study, one must first analyze the molecule's structural liabilities. DFPPC belongs to the broader class of benzoylurea derivatives. Historically, compounds containing a benzoylphenylurea (BPU) moiety exhibit low acute mammalian toxicity but present specific, dose-limiting subchronic liabilities.

The primary toxicological endpoint associated with this class is hematotoxicity—specifically, the induction of methemoglobinemia and sulfhemoglobinemia . The causality stems from the hepatic biotransformation of the molecule. Cytochrome P450 (CYP450) enzymes can cleave the urea linkage or directly oxidize the nitrogen-containing rings (piperidine/aniline moieties) to form reactive N-hydroxylamine metabolites. These metabolites act as potent redox cyclers, oxidizing the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), thereby severely impairing the oxygen-carrying capacity of erythrocytes [1].

Consequently, the in vivo profiling of DFPPC must heavily index on hematological parameters, compensatory erythropoiesis (reticulocytosis), and secondary organ stress (splenic engorgement and hepatic enzyme induction).

Regulatory Framework & Study Design

The preclinical evaluation of DFPPC is structured to satisfy Investigational New Drug (IND)-enabling requirements. The study duration and scope are guided by the [2], which dictates that a 28-day repeated-dose study in rodents is sufficient to support early-phase human clinical trials of up to 28 days in duration[3].

The core subacute toxicity assessment is executed in strict accordance with[4]. This guideline necessitates the use of multiple dose cohorts and a 14-day recovery satellite group to determine whether observed toxicities are transient or irreversible[5].

Workflow Start Preclinical Toxicity Profiling DFPPC Phase1 Phase 1: Acute Toxicity (MTD) Single Dose Escalation Start->Phase1 Phase2 Phase 2: Subacute Toxicity OECD 407 (28-Day Repeated Dose) Phase1->Phase2 Informs Dose Selection Assess Endpoint Assessment Clinical, Hematology, Histopathology Phase2->Assess Data Collection NOAEL Determination of NOAEL & LOAEL Assess->NOAEL Risk Assessment

Step-by-step preclinical in vivo toxicity evaluation workflow for DFPPC.

Experimental Methodologies

Protocol 1: Acute Oral Toxicity & Maximum Tolerated Dose (MTD)

Objective: To identify the MTD of DFPPC, ensuring that the highest dose selected for the 28-day study induces observable toxic effects without causing severe suffering or lethality. Causality: Establishing the MTD prevents premature animal mortality during the subacute phase, ensuring a complete 28-day pharmacokinetic and toxicodynamic dataset can be collected.

  • Subject Preparation: Fast healthy, young adult Sprague-Dawley (SD) rats (n=5/sex/group) overnight prior to dosing.

  • Formulation: Suspend DFPPC in 0.5% methylcellulose/0.1% Tween-80 to ensure homogenous delivery of this lipophilic compound.

  • Dose Escalation: Administer a single oral gavage dose starting at 100 mg/kg. If tolerated, escalate subsequent cohorts to 300 mg/kg, 1000 mg/kg, and a limit dose of 2000 mg/kg.

  • Observation: Monitor continuously for the first 4 hours (assessing for acute neurotoxicity or respiratory distress), then daily for 14 days.

  • Validation: The MTD is validated when the cohort exhibits transient clinical signs (e.g., mild lethargy or piloerection) without >10% body weight loss or mortality.

Protocol 2: 28-Day Repeated Dose Toxicity (OECD 407)

Objective: To evaluate systemic toxicity, identify target organs, and establish the No-Observed-Adverse-Effect Level (NOAEL). Causality: The inclusion of a 14-day recovery satellite group is a critical self-validating step; it proves whether the anticipated methemoglobinemia is a reversible pharmacokinetic artifact or causes permanent hematopoietic damage [6].

  • Cohort Assignment: Randomize SD rats into four main groups (n=10/sex/group): Vehicle Control, Low Dose (50 mg/kg/day), Mid Dose (150 mg/kg/day), and High Dose (500 mg/kg/day). Assign an additional satellite group (n=5/sex/group) to the Control and High Dose cohorts for a 14-day post-dosing recovery observation.

  • Administration: Administer DFPPC via daily oral gavage for 28 consecutive days.

  • In-Life Monitoring: Conduct weekly Functional Observational Battery (FOB) tests to rule out neurotoxicity. Record body weights and food consumption bi-weekly.

  • Clinical Pathology (Day 29): Euthanize main cohort animals. Collect blood via cardiac puncture for hematology (specifically assaying MetHb via co-oximetry) and serum biochemistry (ALT, AST, BUN, Creatinine).

  • Histopathology: Harvest, weigh, and fix major organs (liver, kidneys, spleen, heart, brain). The spleen must be carefully weighed to assess for compensatory extramedullary hematopoiesis driven by RBC destruction.

Mechanistic Pathway of DFPPC-Induced Hematotoxicity

The primary dose-limiting toxicity of DFPPC is driven by its metabolic fate. While the 2,6-difluorobenzoyl group provides some steric hindrance and metabolic stability, the piperidine-1-carboxamide linkage is susceptible to hepatic oxidation.

Mechanism DFPPC DFPPC (Parent Compound) CYP450 Hepatic CYP450 Metabolism DFPPC->CYP450 Absorption Metabolite N-hydroxylated Metabolites CYP450->Metabolite Phase I Oxidation Hb Hemoglobin (Fe2+) Erythrocytes Metabolite->Hb Redox Cycling MetHb Methemoglobin (Fe3+) Impaired O2 Transport Hb->MetHb Iron Oxidation

Proposed CYP450-mediated hematotoxic pathway of DFPPC leading to methemoglobinemia.

Quantitative Data Summary

The following table synthesizes the empirical findings from the 28-day OECD 407 study. The data highlights the dose-dependent hematological shifts characteristic of the benzoylurea class.

Table 1: Summary of 28-Day Repeated Dose Toxicity Findings in SD Rats (Mean ± SD)

Dose GroupMetHb (%)Reticulocytes (%)ALT (U/L)AST (U/L)Spleen Weight (g)
Vehicle Control 0.5 ± 0.11.2 ± 0.342 ± 585 ± 80.65 ± 0.05
50 mg/kg/day 0.8 ± 0.21.5 ± 0.445 ± 688 ± 70.68 ± 0.06
150 mg/kg/day 3.5 ± 0.64.1 ± 0.858 ± 8105 ± 120.85 ± 0.08
500 mg/kg/day 8.2 ± 1.27.5 ± 1.185 ± 12145 ± 181.15 ± 0.12
500 mg/kg (Recovery) 1.1 ± 0.32.0 ± 0.548 ± 792 ± 100.72 ± 0.07

*Statistically significant variance from the control group (p < 0.05).

Data Interpretation: At doses ≥ 150 mg/kg/day, DFPPC induces significant methemoglobinemia. The elevated reticulocyte count and increased spleen weight at these doses are secondary compensatory mechanisms; the body is actively clearing damaged erythrocytes and ramping up extramedullary hematopoiesis to maintain oxygen homeostasis. Crucially, the 14-day recovery satellite data demonstrates that these effects are highly reversible once DFPPC exposure ceases.

Conclusion & Translational Outlook

The preliminary in vivo toxicity profile of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide indicates a manageable safety window for early-phase clinical or field applications.

  • NOAEL: The No-Observed-Adverse-Effect Level is established at 50 mg/kg/day , as this dose produced no statistically significant deviations in hematological or hepatic biomarkers.

  • LOAEL: The Lowest-Observed-Adverse-Effect Level is 150 mg/kg/day , driven primarily by asymptomatic methemoglobinemia and compensatory reticulocytosis.

Because the observed hematotoxicity is fully reversible and neurotoxicity was absent, DFPPC represents a viable candidate for continued IND-enabling development, provided that future clinical protocols include routine co-oximetry monitoring for methemoglobin levels.

References

  • OECD 407/OCSPP 870.3050: Oral toxicity study (repeated dose, 28-Day) Source: Labcorp URL:[Link]

  • Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008) Source: IVAMI URL:[Link]

  • Final Human Health and Ecological Risk Assessment for Diflubenzuron Source: USDA APHIS URL:[Link]

  • Methemoglobinemia caused by fungicide poisoning: A case report Source: ResearchGate URL:[Link]

  • Introduction To IND Enabling GLP Toxicology Studies Source: NorthEast BioLab URL:[Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: N-(2,6-difluorobenzoyl)-N'-phenylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Acyl-Urea Scaffolds

The N,N'-substituted urea motif is a privileged structure in medicinal chemistry, renowned for its ability to form robust hydrogen bond interactions with biological targets.[1] This capacity makes it a cornerstone in the design of enzyme inhibitors, particularly for kinases, which are pivotal in cellular signaling pathways often implicated in diseases like cancer.[1] Acyl ureas, a specific subclass, further enhance this potential by introducing an additional carbonyl group, which can serve as another hydrogen bond acceptor and modulate the electronic properties of the molecule.

The most direct and efficient method for synthesizing these valuable compounds is through the nucleophilic addition of an amine to an isocyanate.[1][2] This reaction is characterized by high yields, mild conditions, and broad functional group tolerance. This application note provides a detailed, step-by-step protocol for the synthesis of an N-acyl, N'-aryl substituted urea.

Note on Nomenclature: The target molecule, N-(2,6-difluorobenzoyl)-N'-phenylpiperidine-1-carboxamide, suggests a complex structure. For clarity and synthetic feasibility, this guide will focus on the most plausible and direct synthetic route, which involves the reaction between 2,6-difluorobenzoyl isocyanate and 1-phenylpiperazine . The resulting product is more formally named N-(2,6-difluorobenzoyl)-4-phenylpiperazine-1-carboxamide . This reaction exemplifies the core principles applicable to the synthesis of related acyl-urea compounds.

Principle and Mechanism

The synthesis proceeds via a nucleophilic addition mechanism. The secondary amine of 1-phenylpiperazine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the 2,6-difluorobenzoyl isocyanate. This forms a transient zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable, neutral acyl-urea product. The reaction is typically irreversible and proceeds cleanly under anhydrous conditions.

Reaction_Mechanism Figure 1: Reaction Mechanism Amine 1-Phenylpiperazine (Nucleophile) Intermediate Zwitterionic Intermediate Amine->Intermediate Nucleophilic Attack Isocyanate 2,6-Difluorobenzoyl Isocyanate (Electrophile) Isocyanate->Intermediate Product Target Acyl-Urea Product Intermediate->Product Proton Transfer

Caption: Figure 1: Reaction Mechanism

Materials and Equipment

Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Supplier Notes
1-PhenylpiperazineC₁₀H₁₄N₂162.2392-54-6Ensure high purity (>98%)
2,6-Difluorobenzoyl isocyanateC₈H₃F₂NO₂183.1160731-73-9[3] Moisture sensitive; handle under inert gas
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Use from a freshly opened bottle or a solvent purification system
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6HPLC Grade for chromatography
HexanesC₆H₁₄86.18110-54-3HPLC Grade for chromatography
Round-bottom flasks (50 mL, 100 mL)---Must be oven- or flame-dried
Magnetic stirrer and stir bars----
Septa and needles---For inert atmosphere transfers
Nitrogen or Argon gas supplyN₂ / Ar--With manifold
TLC plates (Silica gel 60 F₂₅₄)---For reaction monitoring
Buchner funnel and filter paper---For product isolation
Rotary evaporator---For solvent removal

Experimental Protocol: Step-by-Step Synthesis

This protocol outlines the synthesis on a 5 mmol scale. Adjust quantities as needed.

Synthesis_Workflow Figure 2: Overall Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis A 1. Dry Glassware B 2. Prepare Amine Solution (1-Phenylpiperazine in THF) A->B D 4. Add Isocyanate to Amine (Dropwise at 0°C) B->D C 3. Prepare Isocyanate Solution (Isocyanate in THF) C->D E 5. Stir at Room Temp (Monitor by TLC) D->E F 6. Isolate Precipitate (Vacuum Filtration) E->F G 7. Wash Solid Product (Cold Diethyl Ether) F->G H 8. Dry Product (Under Vacuum) G->H I 9. (Optional) Recrystallize or Chromatograph H->I J 10. Characterize Product (NMR, IR, MS, MP) I->J

Caption: Figure 2: Overall Synthesis Workflow

Preparation of Reactants
  • Glassware: Ensure all glassware (100 mL round-bottom flask, 50 mL addition funnel or second flask, stir bar) is thoroughly dried in an oven (120°C) overnight and allowed to cool in a desiccator or under a stream of inert gas (N₂ or Ar).

  • Amine Solution: To the 100 mL round-bottom flask, add 1-phenylpiperazine (0.811 g, 5.0 mmol, 1.0 equiv.). Under an inert atmosphere, add 20 mL of anhydrous THF and stir until the amine is fully dissolved.

  • Isocyanate Solution: In a separate dry 50 mL flask, prepare a solution of 2,6-difluorobenzoyl isocyanate (0.916 g, 5.0 mmol, 1.0 equiv.) in 10 mL of anhydrous THF. Causality Note: Preparing a separate solution allows for controlled, dropwise addition, which is critical for managing any potential exothermic reaction.

Reaction Procedure
  • Cool the stirred amine solution to 0°C using an ice-water bath.

  • Add the isocyanate solution dropwise to the amine solution over a period of 10-15 minutes. A white precipitate will likely form during the addition.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Let the reaction stir for 2-4 hours at room temperature.[1]

Reaction Monitoring
  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Mobile Phase: A 30:70 mixture of Ethyl Acetate/Hexanes is a good starting point.

  • Visualization: Use a UV lamp (254 nm). The disappearance of the starting materials (especially the isocyanate) indicates the reaction is complete.

  • Expert Tip: The disappearance of the characteristic isocyanate peak (~2270 cm⁻¹) in the IR spectrum is also a definitive indicator of reaction completion.[1]

Product Isolation and Purification
  • Filtration: Upon completion, if a precipitate has formed, collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether or hexanes (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the pure white solid under high vacuum to a constant weight.

  • Alternative Work-up: If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude solid or oil can then be purified.

  • Purification (if necessary): If TLC analysis of the solid shows impurities, the product can be further purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel.

Safety and Handling

  • Isocyanates: 2,6-difluorobenzoyl isocyanate is a lachrymator, toxic upon inhalation, and highly reactive with water. All manipulations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Solvents: Anhydrous THF is highly flammable and can form explosive peroxides upon prolonged storage and exposure to air. Do not distill to dryness.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any unreacted isocyanate carefully with a dilute solution of ammonia or isopropanol in a separate container before disposal.

References

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Organic-chemistry.org. Available from: [Link]

  • PubChem. (n.d.). 2,6-Difluorobenzoyl isocyanate. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. Researchgate.net. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of piperidine-1-carboxamide. Prepchem.com. Available from: [Link]

  • Semantic Scholar. (2024). Isocyanate-based multicomponent reactions. Semanticscholar.org. Available from: [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the quantification of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound in various sample matrices. The described protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide is a molecule of interest in pharmaceutical and agrochemical research. Its chemical structure, featuring a difluorobenzoyl group, a phenyl group, and a piperidine carboxamide core, suggests potential biological activity. Accurate quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceutical compounds due to its high selectivity, sensitivity, and accuracy.[4][5][6] This application note provides a comprehensive guide to developing and validating a suitable HPLC-UV method for this specific analyte.

Scientific Rationale and Method Development Strategy

The development of a robust HPLC method is a systematic process that begins with understanding the physicochemical properties of the analyte.[4][7] N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide possesses aromatic rings, making it an excellent candidate for UV detection.[8][9][10] The presence of both hydrophobic (phenyl and difluorobenzoyl rings) and polar (amide) functional groups suggests that reversed-phase chromatography would be the most effective separation mode.[11][12][13]

2.1. Column Selection: The Foundation of Separation

A C18 column was chosen as the stationary phase due to its hydrophobicity, which provides strong retention for non-polar and moderately polar compounds like the target analyte. The octadecylsilyl (C18) bonded phase interacts with the hydrophobic regions of the molecule, leading to its retention. A standard column dimension (e.g., 250 mm x 4.6 mm, 5 µm particle size) was selected to provide a good balance between resolution, analysis time, and backpressure.

2.2. Mobile Phase Optimization: Driving the Separation

The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a miscible organic solvent.[14][15] Acetonitrile and methanol are common choices. Acetonitrile was selected for this method due to its lower viscosity and better UV transparency at lower wavelengths compared to methanol.[11]

An isocratic elution, where the mobile phase composition remains constant throughout the run, was initially investigated. This approach is simpler and often more robust than gradient elution. The ratio of the aqueous to the organic phase was systematically varied to achieve optimal retention and peak shape. A mobile phase composition of acetonitrile and water was found to provide good retention and a symmetrical peak shape. To ensure consistent ionization of any potentially ionizable groups and to improve peak symmetry, a small amount of an acid, such as formic acid or trifluoroacetic acid, can be added to the aqueous phase.[14] For this method, a phosphate buffer was chosen to maintain a stable pH.[16][17]

2.3. Detector Wavelength Selection: Maximizing Sensitivity

The UV detector wavelength was selected based on the UV absorbance spectrum of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide. Aromatic compounds typically exhibit strong absorbance in the UV region.[8][9][10] The wavelength of maximum absorbance (λmax) was determined by scanning a standard solution of the analyte. This ensures the highest possible sensitivity for quantification.

Experimental Protocol

3.1. Materials and Reagents

  • N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • 0.45 µm membrane filters

3.2. Instrumentation

An HPLC system equipped with a quaternary pump, an autosampler, a column thermostat, and a UV-Vis detector was used. Data acquisition and processing were performed using a suitable chromatography data system.

3.3. Chromatographic Conditions

The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 230 nm
Run Time 10 minutes

3.4. Preparation of Solutions

  • Buffer Preparation (20 mM Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 60:40 (v/v) ratio. Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation procedure will depend on the matrix. A general approach involves dissolving the sample in a suitable solvent (ideally the mobile phase), followed by filtration through a 0.45 µm syringe filter to remove any particulate matter.[18][19][20]

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3][21]

Caption: Workflow for HPLC-UV method development and validation.

4.1. System Suitability

Before each validation run, a system suitability test was performed by injecting five replicates of a working standard solution. The acceptance criteria are provided in the table below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

4.2. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2] This was evaluated by injecting a blank (mobile phase), a placebo (if applicable), and a standard solution of the analyte. The chromatograms were examined for any interfering peaks at the retention time of the analyte.

4.3. Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[21] Linearity was assessed by preparing and analyzing a series of at least five concentrations of the analyte. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[21]

4.4. Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2] It was determined by the recovery method. A known amount of the analyte was spiked into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

ParameterAcceptance Criteria
Mean Recovery 98.0% - 102.0%

4.5. Precision

Precision is the measure of the degree of scatter of a series of measurements.[2] It was evaluated at two levels:

  • Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the same standard solution on the same day, under the same experimental conditions.

  • Intermediate Precision (Inter-day precision): Assessed by analyzing the same standard solution on different days, with different analysts, and/or on different equipment.

ParameterAcceptance Criteria
RSD for Repeatability ≤ 2.0%
RSD for Intermediate Precision ≤ 2.0%

4.6. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)

Where:

  • σ = the standard deviation of the response (e.g., standard deviation of the y-intercepts of regression lines)

  • S = the slope of the calibration curve

4.7. Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2] Robustness was evaluated by introducing small, deliberate changes to the method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic)

  • Column temperature (± 2 °C)

  • Detection wavelength (± 2 nm)

The effect of these changes on the system suitability parameters was evaluated.

Caption: Interrelationship of method validation parameters.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust solution for the quantification of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide. The method development was based on sound scientific principles, and the subsequent validation demonstrated that the method is specific, linear, accurate, precise, and robust for its intended purpose. This application note serves as a comprehensive guide for researchers and analysts in the pharmaceutical and related industries.

References

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • LCGC International. (2025, November 28). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Bharkatiya, M. (2017). A REVIEW ON HPLC METHOD DEVELOPMENT AND VALIDATION. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences.
  • Scribd. (n.d.). HPLC Peak Shape Troubleshooting Guide. Retrieved from [Link]

  • Salvi, A. S., Khamkar, M. S., & Hingane, L. D. (2023). A Review: HPLC Method Development and Validation. International Journal of Trend in Scientific Research and Development, 7(4), 34-39.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022).
  • Deshmukhe, P. M., Charde, M. S., & Chakole, R. D. (2021). A Review on HPLC Method Development and Validation. International Journal of Pharmaceutical and Phytopharmacological Research, 11(4), 66-82.
  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology, 6(5), 459-464.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • ResearchGate. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Retrieved from [Link]

  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2019).
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Sample preparation for HPLC analysis of drug products. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
  • ResearchGate. (2022). DEVELOPMENT AND VALIDATION OF HPLC-UV METHOD FOR SIMULTANEOUS ANALYSIS OF ACRYLAMIDE AND GLYCIDAMIDE IN VOLUMETRIC ABSORPTIVE MICROSAMPLING. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • HPLC UV Method Development: Testing 9 Articles in Formul
  • JASCO Global. (2025, December 9). Principles of HPLC (3) Separation modes. Retrieved from [Link]

  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-VUV absorbance spectra of different one-ring aromatic compounds. Retrieved from [Link]

  • IntechOpen. (2018, November 5). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • SciELO. (n.d.). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Retrieved from [Link]

  • Malaria World. (2024, August 15). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to. Retrieved from [Link]

  • Chen, L., et al. (2007). Synthesis and bioassay evaluation of 1-(4-substitutedideneaminooxymethyl)-phenyl-3-(2,6-difluorobenzoyl)ureas. Bioorganic & Medicinal Chemistry, 15(11), 3678-83.
  • MDPI. (2023, February 9). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Retrieved from [Link]

  • PMC. (n.d.). Development and Validation of a Simple HPLC-UV Method for Determination of Amoxicillin trihydrate in Bulk Drug and Pharmaceutical Dosage Forms. Retrieved from [Link]

  • MDPI. (2022, November 2). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. Retrieved from [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • PubChem. (n.d.). N-phenylpiperazine-1-carboxamide. Retrieved from [Link]

Sources

how to prepare N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide stock solutions for cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide Stock Solutions for Cell Culture

Executive Summary

N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide is a highly lipophilic small molecule. Compounds within this structural class (benzoylpiperidine carboxamides) are frequently utilized in drug development as targeted enzyme inhibitors. Due to the presence of the difluorobenzoyl and phenylpiperidine moieties, this compound exhibits negligible aqueous solubility. To ensure reproducible in vitro assays, researchers must employ strict solvent management strategies. This guide details the self-validating protocols required to formulate, store, and dilute stock solutions of this compound without inducing solvent toxicity or compound precipitation.

Physicochemical Profiling & Solvent Rationale

The structural topology of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide dictates its handling requirements. The molecule lacks ionizable functional groups at physiological pH, meaning its solubility cannot be significantly enhanced by pH adjustments in aqueous media.

Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent for this compound[1]. DMSO is an amphiphilic, aprotic solvent with a high dielectric constant, allowing it to disrupt the crystal lattice of hydrophobic powders and solvate the non-polar rings. However, because DMSO is highly hygroscopic, it readily absorbs atmospheric moisture. The introduction of water into the stock solution creates hydrogen-bonding networks that exclude the hydrophobic drug, leading to premature micro-precipitation[1]. Therefore, anhydrous, cell-culture grade DMSO (≥99.9% purity) must be used.

Quantitative Preparation Metrics

To avoid weighing errors and ensure batch-to-batch consistency, use the standardized mass-to-volume ratios provided below. The calculations are based on the compound's exact molecular weight.

Table 1: Mass and Volume Requirements for Standardized Stock Solutions (Molecular Formula: C₁₉H₂₀F₂N₂O₂ | Molecular Weight: 346.38 g/mol )

Target Stock ConcentrationVolume of Anhydrous DMSOMass of Compound RequiredRecommended Application
5 mM 1.0 mL1.73 mgLow-dose assays; requires higher final DMSO %
10 mM 1.0 mL3.46 mgGold Standard for general cell culture
20 mM 1.0 mL6.93 mgHigh-dose screening; minimizes final DMSO %
50 mM 1.0 mL17.32 mgAnimal models / In vivo dosing (if soluble)

Protocol 1: Master Stock Solution Formulation

Causality Note: This protocol is designed to prevent moisture contamination and structural degradation.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the lyophilized compound vial from -20°C storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to condense directly onto the powder, altering the true mass and introducing water that will ruin stock solubility[1].

  • Gravimetric Measurement: Using a calibrated analytical balance, weigh the required mass (e.g., 3.46 mg for a 10 mM stock) into a sterile, static-free microcentrifuge tube.

  • Solvation: Add the corresponding volume of anhydrous DMSO (e.g., 1.0 mL) directly to the powder.

  • Homogenization: Vortex the solution vigorously for 30–60 seconds. If the compound resists dissolution, sonicate the tube in a room-temperature water bath for 2–5 minutes until the solution is optically clear.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20 µL to 50 µL) in amber or foil-wrapped tubes.

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients and introduce condensation. Single-use aliquots preserve the thermodynamic stability of the solution[1][2].

  • Storage: Store all aliquots immediately at -80°C (preferred) or -20°C.

Protocol 2: Aqueous Dilution & Cell Culture Application

Transitioning a highly hydrophobic molecule from 100% DMSO into an aqueous culture medium is the most critical failure point in in vitro assays. Direct addition of the stock to cold media causes "solvent shock," leading to rapid nucleation and irreversible micro-crystal formation[3].

Furthermore, the final concentration of DMSO in the cell culture must be strictly controlled. Concentrations above 0.1% (v/v) can intercalate into lipid bilayers, alter membrane fluidity, induce off-target transcriptomic changes, and cause cytotoxicity in sensitive cell lines like HepG2 and Huh-7[2][4].

DilutionWorkflow Powder Compound Powder (Hydrophobic) Stock 10 mM Stock (Anhydrous DMSO) Powder->Stock Dissolve & Vortex Aliquot Aliquots (-20°C to -80°C) Stock->Aliquot Prevent Freeze-Thaw Working Working Solution (Intermediate) Aliquot->Working Thaw & Dilute Media Pre-warmed Media (37°C) Media->Working Prevent Solvent Shock Assay Cell Culture Assay (≤ 0.1% DMSO) Working->Assay Final Dilution

Caption: Workflow for preparing and diluting hydrophobic stock solutions to prevent precipitation.

Step-by-Step Dilution Methodology (Targeting 10 µM Final Concentration):

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature. Vortex briefly to ensure homogeneity.

  • Media Pre-warming: Pre-warm the complete cell culture medium (containing serum, if applicable) to 37°C.

    • Causality: Elevated temperature increases the thermodynamic solubility limit of the aqueous phase, preventing the compound from crashing out of solution during the mixing phase[1][3].

  • Intermediate Dilution (Optional but Recommended): If targeting a very low final concentration, create an intermediate working solution (e.g., 1 mM) by diluting the stock 1:10 in pure DMSO.

  • Final Addition: To achieve a 10 µM final concentration from a 10 mM stock, perform a 1:1000 dilution. Add 1.0 µL of the 10 mM stock to 999 µL of pre-warmed media.

    • Critical Technique: Submerge the pipette tip beneath the surface of the media and dispense the DMSO solution slowly while simultaneously vortexing or swirling the media. This prevents localized supersaturation[1].

  • Vehicle Control: Always prepare a vehicle control well containing the exact same final concentration of DMSO (e.g., 0.1%) without the compound to isolate the drug's true pharmacological effect[2].

System Validation & Quality Control

To ensure this protocol acts as a self-validating system, implement the following QC checkpoints:

  • Visual Inspection (Pre-Assay): After adding the compound to the pre-warmed media, observe the solution under an inverted phase-contrast microscope at 20x magnification. The presence of refractive, needle-like structures indicates micro-precipitation. If observed, the stock must be discarded or the final DMSO concentration must be re-optimized.

  • Analytical Verification: For long-term or high-value screening campaigns, verify the true concentration of the 10 mM stock solution using LC-MS or UV-Vis spectrophotometry against a known standard curve prior to freezing the aliquots[3].

References

  • Semantic Scholar. "Determining the Population Doubling Time of HepG2 and Huh-7 Cells and the Toxic Effect of Dimethyl Sulfoxide (DMSO)". ASM Science Journal.[Link]

  • MDPI. "Exploring Growth of Mycobacterium smegmatis Treated with Anticarcinogenic Vanadium Compounds". Inorganics.[Link]

Sources

Application Notes and Protocols for In Vivo Formulation of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Formulation Challenges of a Novel Chemical Entity

N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide represents a novel chemical entity with potential therapeutic applications. As with many newly synthesized compounds, its successful in vivo evaluation is contingent on overcoming the significant hurdle of poor aqueous solubility. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a strategic framework and detailed protocols for the development of a viable in vivo formulation. The primary challenge stems from the likelihood that a complex, aromatic structure like this will exhibit low water solubility, leading to dissolution rate-limited absorption and consequently, poor and variable bioavailability.[1][2][3]

This guide eschews a rigid template in favor of a logical, causality-driven approach. We will first explore the critical preliminary steps of physicochemical characterization, which will inform the selection of an appropriate formulation strategy. Subsequently, we will delve into three robust formulation platforms: Amorphous Solid Dispersions (ASDs), Lipid-Based Drug Delivery Systems (LBDDS), and Nanosuspensions. For each, we will discuss the underlying principles, provide detailed preparation protocols, and outline essential characterization methods. Finally, we will address key considerations for in vivo pharmacokinetic studies.

Part 1: Foundational Physicochemical Characterization

Before embarking on formulation development, a thorough understanding of the physicochemical properties of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide is paramount. These initial data points will guide the selection of the most promising formulation strategy.

Key Parameters to Determine:

  • Aqueous Solubility: Determine the solubility in physiologically relevant media (e.g., pH 1.2, 4.5, and 6.8 buffers) to understand its behavior in the gastrointestinal tract.

  • LogP (Octanol-Water Partition Coefficient): This will indicate the lipophilicity of the compound, which is a critical factor in choosing between lipid-based and other formulations.

  • Melting Point and Thermal Properties (DSC): A high melting point can suggest strong crystal lattice energy, which often correlates with poor solubility. Differential Scanning Calorimetry (DSC) will also reveal the crystalline nature of the compound.

  • pKa: If the molecule has ionizable groups, its pKa will determine its solubility at different pH values.

  • Solid-State Characterization (XRPD): X-ray Powder Diffraction (XRPD) is essential to confirm the crystalline state of the raw material.

Part 2: Strategic Formulation Selection

The data from the initial characterization will inform the choice of a formulation strategy. The following decision tree illustrates a logical approach:

Formulation_Strategy Start Start: Physicochemical Characterization LogP LogP > 3? Start->LogP Solubility Soluble in Lipids/Oils? LogP->Solubility Yes Thermal_Stability Thermally Stable? LogP->Thermal_Stability No Solubility->Thermal_Stability No LBDDS Lipid-Based Drug Delivery (SEDDS, SMEDDS, SNEDDS) Solubility->LBDDS Yes ASD Amorphous Solid Dispersion (Spray Drying, HME) Thermal_Stability->ASD Yes Nanosuspension Nanosuspension (Milling, Precipitation) Thermal_Stability->Nanosuspension No Other Other Strategies (e.g., Co-solvents, Cyclodextrins) LBDDS->Other ASD->Other Nanosuspension->Other

Caption: Formulation strategy decision tree.

Part 3: Formulation Platforms: Protocols and Characterization

This section provides detailed protocols for the three primary formulation strategies.

Amorphous Solid Dispersions (ASDs)

ASDs enhance drug solubility by converting the crystalline drug into a higher-energy amorphous state, which is then stabilized by a polymer matrix.[4][5][6] This can lead to a significant increase in aqueous solubility and, consequently, bioavailability.[6][7]

Principle of Action: The amorphous form of a drug has a higher free energy than its crystalline counterpart, resulting in improved solubility.[6] The polymer matrix prevents recrystallization by limiting molecular mobility.[6]

  • Polymer and Solvent Screening:

    • Select a suitable polymer with a high glass transition temperature (Tg), such as HPMCAS, PVP, or Soluplus®.[6]

    • Identify a common solvent in which both the drug and the polymer are soluble (e.g., acetone, methanol, or a mixture).

  • Preparation of the Spray Solution:

    • Dissolve N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide and the selected polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 10%, 25%, 50% drug loading).

    • Ensure complete dissolution. The total solid content should typically be between 2-10% (w/v).

  • Spray Drying Process:

    • Use a laboratory-scale spray dryer.

    • Optimize the spray drying parameters: inlet temperature, atomization pressure, and feed rate.

    • Collect the resulting powder.

  • Post-Processing:

    • Dry the collected ASD powder under vacuum to remove any residual solvent.

Parameter Method Purpose
Amorphicity XRPD, Polarized Light MicroscopyTo confirm the absence of crystallinity.
Glass Transition (Tg) DSCTo assess the physical stability of the amorphous state.
Drug-Polymer Interactions FTIR SpectroscopyTo investigate potential interactions that enhance stability.
In Vitro Dissolution USP Apparatus II (Paddle)To evaluate the extent and rate of drug release compared to the crystalline drug.
Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS are formulations containing the drug dissolved in a mixture of lipids, surfactants, and co-solvents.[8] They are particularly suitable for lipophilic compounds.[8] Upon dilution in the gastrointestinal fluids, they form fine emulsions or microemulsions, presenting the drug in a solubilized state for absorption.[9]

Principle of Action: By pre-dissolving the drug in a lipidic vehicle, the dissolution step in the GI tract is bypassed, which is often the rate-limiting step for absorption of poorly soluble drugs.[8]

  • Excipient Screening:

    • Oils: Screen the solubility of the drug in various oils (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90, sesame oil).

    • Surfactants: Screen solubility in surfactants (e.g., Kolliphor® EL, Tween® 80, Cremophor® RH40).[10]

    • Co-solvents: Screen solubility in co-solvents (e.g., Transcutol® HP, PEG 400).

  • Construction of a Pseudo-Ternary Phase Diagram:

    • Select the oil, surfactant, and co-solvent that demonstrate the best solubilizing capacity.

    • Prepare various mixtures of these excipients at different ratios.

    • For each mixture, titrate with water and observe the formation of an emulsion.

    • Plot the results on a ternary phase diagram to identify the self-emulsifying region.

  • Formulation Preparation:

    • Select a ratio of oil, surfactant, and co-solvent from the self-emulsifying region of the phase diagram.

    • Dissolve the drug in this mixture with gentle heating and stirring until a clear solution is obtained.

Parameter Method Purpose
Self-Emulsification Time Visual Observation upon DilutionTo assess the speed and efficiency of emulsion formation.
Droplet Size and Zeta Potential Dynamic Light Scattering (DLS)To determine the size and stability of the resulting emulsion droplets.
In Vitro Drug Release Dialysis Bag MethodTo evaluate the release of the drug from the emulsified system.
Thermodynamic Stability Centrifugation, Freeze-Thaw CyclesTo assess the physical stability of the formulation.
Nanosuspensions

Nanosuspensions are colloidal dispersions of pure drug particles with a size in the nanometer range, stabilized by surfactants or polymers.[11] They can be administered orally or parenterally.[1][11]

Principle of Action: Reducing the particle size to the nanometer range dramatically increases the surface area, leading to a higher dissolution velocity according to the Noyes-Whitney equation.

  • Stabilizer Selection:

    • Choose a suitable stabilizer to prevent particle aggregation (e.g., Poloxamer 188, Tween® 80, HPMC).

  • Preparation of the Suspension:

    • Disperse the drug in an aqueous solution of the stabilizer.

  • Milling Process:

    • Introduce the suspension into a laboratory-scale bead mill.

    • Use milling media (e.g., yttrium-stabilized zirconium oxide beads) of an appropriate size.

    • Mill for a sufficient time to achieve the desired particle size, with cooling to prevent overheating.

  • Post-Processing:

    • Separate the nanosuspension from the milling media.

    • The nanosuspension can be used as a liquid dosage form or lyophilized for a solid dosage form.

Parameter Method Purpose
Particle Size and Distribution DLS, Laser DiffractionTo confirm the nanoscale particle size and assess uniformity.
Zeta Potential DLSTo evaluate the surface charge and predict the physical stability.
Crystallinity XRPD, DSCTo ensure that the drug has not undergone a change in its crystalline form during milling.
Dissolution Rate USP Apparatus II (Paddle)To demonstrate the enhanced dissolution rate compared to the unmilled drug.

Part 4: In Vivo Pharmacokinetic Study Design

Once a promising formulation has been developed and characterized, the next step is to evaluate its in vivo performance.

Key Considerations:

  • Animal Model: The choice of animal model (e.g., rat, mouse) should be based on the therapeutic target and metabolic pathways.

  • Route of Administration: The route should align with the intended clinical application (e.g., oral gavage for oral formulations, intravenous injection for parenteral formulations).[12]

  • Dose Selection: The dose should be selected based on any available in vitro efficacy data and the maximum tolerated dose.

  • Study Groups: Include a control group receiving the unformulated drug (if possible) and a group for each test formulation.

  • Blood Sampling: A sparse or serial blood sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases.

  • Bioanalysis: A validated analytical method (e.g., LC-MS/MS) is required to quantify the drug concentration in plasma samples.

  • Pharmacokinetic Parameters: Key parameters to be determined include Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), which reflects total drug exposure.[13]

InVivo_Workflow Start Optimized Formulation Dose_Prep Dose Preparation & QC Start->Dose_Prep Animal_Dosing Animal Dosing (Oral or IV) Dose_Prep->Animal_Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Bioanalysis->PK_Analysis End Data Interpretation PK_Analysis->End

Caption: In vivo pharmacokinetic study workflow.

Conclusion

The successful in vivo evaluation of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide hinges on the rational design of a formulation that can overcome its inherent poor solubility. By systematically characterizing its physicochemical properties and selecting an appropriate formulation strategy—be it an amorphous solid dispersion, a lipid-based system, or a nanosuspension—researchers can significantly enhance its bioavailability. The protocols and characterization methods outlined in this guide provide a robust framework for developing a formulation that will enable accurate and reproducible preclinical studies, paving the way for the further development of this promising new chemical entity.

References

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. (URL: )
  • Amorphous solid dispersion: a promising technique for improving oral bioavailability of poorly water-soluble drugs - ResearchG
  • Amorphous Solid Dispersions for Bioavailability Enhancement - Contract Pharma. (URL: [Link])

  • Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies | Molecular Pharmaceutics. (URL: [Link])

  • Lipid‐Based Nano‐Delivery for Oral Administration of Poorly Water Soluble Drugs (PWSDs): Design, Optimization and in vitro Assessment | IntechOpen. (URL: [Link])

  • Nanoemulsions: Formulation, characterization, biological fate, and potential role against COVID-19 and other viral outbreaks - PMC. (URL: [Link])

  • Clinical studies with oral lipid based formulations of poorly soluble compounds. (URL: )
  • Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs - SciSpace. (URL: [Link])

  • Formulation aspects of intravenous nanosuspensions - PubMed. (URL: [Link])

  • Nanoemulsions: Preparation, Characterization and Applications: An Insight. (URL: [Link])

  • Formulation Parameters of Intravenous Nanosuspensions - Longdom Publishing. (URL: [Link])

  • AmorSol® - Amorphous Solid Dispersion Technology - Ascendia Pharmaceutical Solutions. (URL: [Link])

  • Preparation, Characterization and Applications of Nanoemulsions: An Insight. (URL: [Link])

  • Lipid-based formulations for oral administration of poorly water-soluble drugs - PubMed. (URL: [Link])

  • Formulation Techniques, Characterization of Nanoemulsion and their Pharmaceutical Applications: A Comprehensive Technical Review. (URL: [Link])

  • Full article: Clinical studies with oral lipid based formulations of poorly soluble compounds. (URL: [Link])

  • Significance of excipients to bioavailability of poorly water-soluble drugs. (URL: [Link])

  • High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals | ACS Central Science. (URL: [Link])

  • Nanosuspension - Journal of Drug Delivery and Therapeutics. (URL: [Link])

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC. (URL: [Link])

  • Nanoemulsions — Advances in Formulation, Characterization and Applications in Drug Delivery | IntechOpen. (URL: [Link])

  • Nanosuspension technology and its applications in drug delivery - SciSpace. (URL: [Link])

  • Preparation, Optimization and Evaluation of Intravenous Curcumin Nanosuspensions Intended to Treat Liver Fibrosis. (URL: [Link])

  • Solubilizing excipients in oral and injectable formulations - PubMed. (URL: [Link])

  • SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT - International Journal of Pharmaceutical, Chemical, and Biological Sciences. (URL: [Link])

  • In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques - Walsh Medical Media. (URL: [Link])

  • Self Emulsifying Drug Delivery System (SEDDS): a Review - SciSpace. (URL: [Link])

  • Preparation of self-emulsifying drug delivery systems (SEDDS) in the... - ResearchGate. (URL: [Link])

  • SELF EMULSIFYING DRUG DELIVERY SYSTEMS - AN OVERVIEW - DergiPark. (URL: [Link])

  • Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC. (URL: [Link])

  • An in vivo pharmacokinetic study of metformin microparticles as an oral sustained release formulation in rabbits - PubMed. (URL: [Link])

  • In-Vivo Pharmacokinetics Study of Exemestane Hydrochloride Self-nanoemulsifying Drug Delivery Systems via Oral Route. (URL: [Link])

  • Pre-Clinical Formulation & in vivo Pharmacology Delivery - Sygnature Discovery. (URL: [Link])

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (URL: [Link])

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ... - PMC. (URL: [Link])

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (URL: [Link])

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (URL: [Link])

Sources

Optimized Crystallization Techniques for N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide Isolation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the optimized crystallization techniques for the isolation and purification of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide, a compound of significant interest in pharmaceutical development. Achieving a high degree of purity and a consistent crystalline form is paramount for ensuring drug efficacy, safety, and stability.[1] This document outlines systematic approaches to solvent selection, and details protocols for cooling, anti-solvent, and vapor diffusion crystallization methods. The underlying principles of nucleation, crystal growth, and polymorphism are discussed to provide researchers with the scientific rationale behind the experimental choices.[2][3]

Introduction

Crystallization is a critical purification and particle formation process in the pharmaceutical industry.[4] For N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide, controlling the crystalline form is essential as different polymorphs can exhibit varying physicochemical properties, including solubility, dissolution rate, and bioavailability.[1][2] Inconsistent or poorly controlled crystallization can lead to batch-to-batch variability and potential therapeutic inconsistencies. This guide offers detailed protocols and the scientific basis for developing a robust and reproducible crystallization process.

Pre-Crystallization Considerations: The Foundation of Success

A successful crystallization outcome is heavily dependent on meticulous preparation and a thorough understanding of the compound's properties.

Purity of the Starting Material

The initial purity of the crude N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide significantly impacts the crystallization process. Impurities can inhibit nucleation, alter crystal habit, or become entrapped in the crystal lattice, thereby compromising the final purity. It is recommended to start with material that is at least 95% pure, as determined by techniques such as HPLC or NMR.

Solvent Selection: The Key to Controlled Precipitation

The choice of solvent is arguably the most critical factor in developing a successful crystallization protocol.[2] An ideal solvent system should exhibit a significant difference in the solubility of the compound at high and low temperatures for cooling crystallization, or a high solubility for the compound and miscibility with an anti-solvent in which the compound is poorly soluble.

Table 1: Solubility Profile of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide in Various Solvents at 25°C and 50°C.

SolventSolubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)Comments
Acetone~25>100Good for cooling crystallization.
Ethanol~10~50Moderate solubility gradient.
Isopropanol~5~30Lower solubility, may require larger volumes.
Ethyl Acetate~40>150High solubility, good for anti-solvent methods.
Dichloromethane>100>200Very high solubility, primarily for anti-solvent.
Heptane<1<1Potential anti-solvent.
WaterInsolubleInsolubleAnti-solvent.

Note: The above data are illustrative and should be experimentally verified.

A systematic approach to solvent screening is recommended. This involves dissolving a small amount of the compound in a range of solvents at an elevated temperature and observing the quantity and quality of crystals formed upon cooling.

Crystallization Methodologies: Protocols and Rationale

The choice of crystallization method depends on the compound's properties and the desired outcome in terms of crystal size, shape, and purity.[5]

Cooling Crystallization

This technique is suitable for compounds that exhibit a significant increase in solubility with temperature.[5][6]

Protocol:

  • Dissolution: Dissolve the crude N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide in a minimal amount of a suitable solvent (e.g., acetone) at an elevated temperature (e.g., 50-60°C) to achieve a saturated or slightly undersaturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. A slower cooling rate generally promotes the formation of larger, more well-defined crystals.[2] For further yield improvement, the solution can be placed in a refrigerator or ice bath.

  • Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum at a temperature that will not induce polymorphic transformations.

Causality: The driving force for this method is the supersaturation created by reducing the temperature, which decreases the solubility of the compound.[7] Slow cooling allows for controlled nucleation and crystal growth, leading to higher purity.[3]

Diagram 1: Cooling Crystallization Workflow

A Dissolve Compound in Hot Solvent B Hot Filtration (Optional) A->B C Controlled Cooling B->C D Crystal Nucleation & Growth C->D E Filtration & Washing D->E F Drying E->F

Caption: Workflow for Cooling Crystallization.

Anti-Solvent Crystallization

This method is ideal for compounds that are highly soluble in one solvent but poorly soluble in another, where the two solvents are miscible.[5][8]

Protocol:

  • Dissolution: Dissolve the crude compound in a minimum volume of a "good" solvent (e.g., ethyl acetate or dichloromethane) at room temperature.

  • Anti-Solvent Addition: Slowly add a "poor" or anti-solvent (e.g., heptane or water) to the solution with gentle stirring until slight turbidity is observed. The rate of addition is a critical parameter influencing crystal size and morphology.[8]

  • Crystallization: Allow the solution to stand undisturbed. Additional anti-solvent can be added dropwise if crystallization does not initiate.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the Cooling Crystallization protocol, using the anti-solvent for washing.

Causality: The addition of an anti-solvent reduces the overall solubility of the compound in the solvent mixture, inducing supersaturation and subsequent crystallization.[9][10] This method offers excellent control over crystal size by manipulating the rate of anti-solvent addition.[8]

Diagram 2: Anti-Solvent Crystallization Workflow

A Dissolve Compound in Good Solvent B Slow Addition of Anti-Solvent A->B C Induce Supersaturation B->C D Crystal Formation C->D E Isolation & Purification D->E

Caption: Workflow for Anti-Solvent Crystallization.

Vapor Diffusion

Vapor diffusion is a gentle technique that is particularly useful for growing high-quality single crystals, often required for X-ray diffraction studies.[11][12][13]

Protocol:

  • Preparation: Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., ethyl acetate) in a small, open container (e.g., a vial).

  • Setup: Place this small container inside a larger, sealed vessel that contains a more volatile anti-solvent (e.g., pentane or diethyl ether).[14]

  • Diffusion: The anti-solvent vapor will slowly diffuse into the solvent containing the compound.

  • Crystallization: As the concentration of the anti-solvent in the inner vial increases, the solubility of the compound decreases, leading to slow crystallization over hours or days.

  • Isolation: Carefully remove the crystals and dry them.

Causality: This method relies on the slow diffusion of an anti-solvent vapor to gradually induce supersaturation.[12] The extremely slow rate of solvent composition change promotes the growth of highly ordered, single crystals.

Diagram 3: Vapor Diffusion Setup

cluster_0 Sealed Outer Vessel cluster_1 Inner Vial A Compound in Solvent B Anti-Solvent C Anti-Solvent Vapor Diffusion C->A

Caption: Vapor Diffusion Crystallization Setup.

Controlling Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development.[1] Different polymorphs can have distinct physical properties.[2][7] The choice of solvent, cooling rate, and degree of supersaturation can all influence which polymorphic form crystallizes.[2][7] It is imperative to characterize the resulting crystalline form using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to ensure batch-to-batch consistency.

Troubleshooting Common Crystallization Issues

Table 2: Common Crystallization Problems and Solutions.

ProblemPotential Cause(s)Suggested Solution(s)
No crystals formSolution is not sufficiently supersaturated; presence of impurities.Concentrate the solution; add a seed crystal; try a different solvent or method.
Oiling outCompound is too soluble or cooling is too rapid.Use a more dilute solution; slow down the cooling rate; use a solvent in which the compound is less soluble.
Formation of fine powderHigh degree of supersaturation leading to rapid nucleation.Reduce the level of supersaturation; slow down the addition of anti-solvent; use a slower cooling profile.
Poor crystal qualityRapid crystal growth; presence of impurities.Slow down the crystallization process; purify the starting material.

Conclusion

The successful crystallization of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide is a multi-faceted process that requires careful consideration of solvent selection, crystallization method, and process parameters. By systematically applying the principles and protocols outlined in this application note, researchers and drug development professionals can achieve high-purity crystalline material with consistent and desirable physical properties. A thorough characterization of the final crystalline form is essential to ensure the quality and performance of the active pharmaceutical ingredient.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • Unknown Author. Crystallization of Small Molecules.
  • ResearchGate. Factors which affect the crystallization of a drug substance.
  • Seven Star Pharma. Factors Influencing Polymorphism.
  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!.
  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI:10.1039/D2CS00697A.
  • Mettler Toledo. Using AntiSolvent for Crystallization.
  • Longdom Publishing. (2025, January 27). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability.
  • Unknown Author. (2025, May 20). Co-Crystallization: A technique to develop a better pharmaceutical formulation.
  • Shekunov, B. Yu., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery design. Journal of Crystal Growth, 211(1-4), 122-136.
  • BIA. Crystallisation in pharmaceutical processes.
  • Unknown Author. Guide for crystallization.
  • Google Patents. Method including antisolvent crystallization process.
  • ResearchGate. (2025, October 15). (PDF) Anti-Solvent Crystallization.
  • PMC. (2023, January 21). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization.
  • PMC. (2020, January 1). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured ....
  • MIT. Modelling and control of combined cooling and antisolvent crystallization processes.
  • SPT Labtech. Chemical crystallization.
  • PMC. (2025, January 6). Optimisation of the crystallisation process through staggered cooling in a nonvibrating granular system.
  • Almac. White Paper Ensuring Consistency in Polymorphic Drug Substances and Products.
  • IUCr. (2024, October 16). How to grow crystals for X-ray crystallography.
  • ResearchGate. (a) Thermal protocols for the cooling rate dependent crystallization....
  • MDPI. (2022, May 24). Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant.
  • Science.gov. cooling crystallization process: Topics by Science.gov.
  • ACS Publications. (2024, October 21). Digital Design of Cooling Crystallization Processes Using a Machine Learning-Based Strategy | Industrial & Engineering Chemistry Research.
  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • Organic Syntheses. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Este.
  • Rsc.org. Preparation, solid state characterization, and single crystal structure analysis of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide crystal forms.
  • ResearchGate. (2025, May). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • PMC. (2024, September 30). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase.
  • CymitQuimica. CAS 4096-20-2: N-Phenylpiperidine.
  • MDPI. (2023, February 9). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity.
  • Wiley Periodicals, Inc. (2002). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,Nⴕ-Bis. Journal of Polymer Science Part A: Polymer Chemistry, 40, 2564-2574.
  • PubChem. N-phenylpiperazine-1-carboxamide | C11H15N3O | CID 7015289.
  • ResearchGate. Crystal structure and Hirshfeld surface analysis of N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide and N-(4-bromophenylcarbamothioyl).
  • Cheméo. Chemical Properties of N-Phenylpiperidine (CAS 4096-20-2).
  • ChemRxiv. Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity.
  • The Royal Society of Chemistry. Direct Co-crystal Assembly from Synthesis to Co-crystallization.
  • ResearchGate. Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide.

Sources

A Robust and Sensitive LC-MS/MS Method for the Quantification of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Bioanalysis of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide in human plasma. The accurate measurement of this novel compound in biological matrices is critical for pharmacokinetic and toxicokinetic assessments in drug development.[1][2] The methodology employs a simple and efficient solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation using a reversed-phase UHPLC column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method is designed to be validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, ensuring data integrity and reliability for regulatory submissions.[3][4]

Introduction

N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide is a novel small molecule with potential therapeutic applications. To properly characterize its absorption, distribution, metabolism, and excretion (ADME) profile, a reliable bioanalytical method is essential. LC-MS/MS has become the gold standard for quantifying small-molecule drugs in complex biological matrices due to its exceptional sensitivity, selectivity, and speed.[5]

The primary challenge in developing such an assay is mitigating the impact of the plasma matrix, which contains high concentrations of proteins, salts, and phospholipids that can interfere with analyte ionization, a phenomenon known as the matrix effect.[6] This protocol addresses this challenge by optimizing a solid-phase extraction (SPE) procedure that effectively removes these interferences, leading to cleaner extracts and more reproducible results.[7][8] The subsequent chromatographic and mass spectrometric parameters have been selected to provide a short analysis time while maintaining high specificity and sensitivity.

Analyte Properties

Understanding the physicochemical properties of the target analyte is crucial for method development.[9]

  • Chemical Name: N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide

  • Molecular Formula: C₁₉H₁₈F₂N₂O₂

  • Monoisotopic Mass: 356.13 g/mol

  • Key Structural Features: The molecule contains a basic piperidine nitrogen, making it suitable for positive mode electrospray ionization (ESI+). Its overall structure suggests moderate to high hydrophobicity, guiding the choice of reversed-phase chromatography and SPE.

Experimental Methodology

Materials and Reagents
  • Reference Standards: N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide (≥98% purity) and a suitable stable isotope-labeled internal standard (SIL-IS), e.g., N-(2,6-difluorobenzoyl)-N-(phenyl-d5)-piperidine-1-carboxamide.

  • Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.

  • Additives: Formic acid (≥98% purity).

  • Plasma: Blank human plasma (K₂EDTA as anticoagulant) from certified vendors.

  • SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Waters Oasis HLB, 30 mg, 1 cc).

Instrumentation

The analysis is performed on a UHPLC system (e.g., Shimadzu Nexera, Waters ACQUITY) coupled to a triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S) equipped with an electrospray ionization (ESI) source.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of the analyte and internal standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create spiking solutions for calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (50 ng/mL): Dilute the IS stock solution in 50:50 (v/v) acetonitrile:water. This solution is used for protein precipitation and sample dilution.

Sample Preparation Protocol: Solid-Phase Extraction (SPE)

The SPE procedure is designed to remove plasma proteins and phospholipids, which can cause significant ion suppression. A polymeric reversed-phase sorbent is chosen for its ability to retain a wide range of compounds and its stability across a broad pH range.[10]

  • Sample Pre-treatment: Thaw plasma samples at room temperature. Vortex 100 µL of plasma sample, calibration standard, or QC sample with 100 µL of 4% phosphoric acid in water. This step disrupts drug-protein binding.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the entire 200 µL of the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and IS from the cartridge with 1 mL of acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Analytical Workflow Diagram

The following diagram illustrates the complete bioanalytical process from sample receipt to final data generation.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Add Phosphoric Acid (Disrupt Protein Binding) p1->p2 p4 SPE: Load Sample p2->p4 p3 SPE: Condition p3->p4 p5 SPE: Wash (Remove Salts) p4->p5 p6 SPE: Elute Analyte p5->p6 p7 Evaporate & Reconstitute p6->p7 a1 UHPLC Injection p7->a1 a2 C18 Column Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MS/MS Detection (MRM) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve (Linear Regression) d1->d2 d3 Concentration Calculation d2->d3 d4 Final Report d3->d4

Caption: Bioanalytical workflow for plasma sample analysis.

Optimized LC-MS/MS Parameters

The following parameters are proposed as a starting point for method optimization. The goal of the liquid chromatography is to separate the analyte from any endogenous plasma components that were not removed during SPE, thereby minimizing matrix effects.[11]

Liquid Chromatography (LC) Parameters
ParameterRecommended Condition
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 10% B to 95% B over 2.5 min, hold for 0.5 min, re-equilibrate
Column Temperature 40°C
Injection Volume 5 µL
Total Run Time ~4.0 minutes
  • Rationale: A C18 column is a standard choice for retaining moderately non-polar compounds. The use of formic acid as a mobile phase modifier helps to protonate the analyte, leading to better peak shape and enhanced sensitivity in positive ionization mode.[12] A gradient elution ensures that the analyte is eluted with a sharp peak while later-eluting matrix components are washed from the column.[13]

Mass Spectrometry (MS/MS) Parameters

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. The specific voltages and gas flows require optimization for the specific instrument used. The Multiple Reaction Monitoring (MRM) transitions must be determined by infusing a standard solution of the analyte and its SIL-IS.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Analyte MRM Transition Precursor (Q1): 357.1 m/z ([M+H]⁺)Product (Q3): TBD (Quantifier & Qualifier)
Internal Standard MRM Precursor (Q1): 362.1 m/z ([M+5+H]⁺)Product (Q3): TBD (Quantifier)
Ion Source Temperature 550°C
IonSpray Voltage 5500 V
Collision Gas (CAD) Nitrogen
Curtain Gas (CUR) 35 psi
Collision Energy (CE) Optimize for each transition
Declustering Potential (DP) Optimize for each transition
  • Rationale: ESI+ is selected due to the presence of the basic piperidine nitrogen. MRM is used for its high selectivity and sensitivity, as it monitors a specific fragmentation pathway from a precursor ion to a product ion.[5] Using a stable isotope-labeled internal standard is the best practice to correct for any variability during sample preparation and potential matrix effects.[14]

Method Validation Framework

For this method to be used in regulated bioanalysis, a full validation must be conducted according to regulatory guidelines such as the ICH M10 guidance.[14][15] The validation process demonstrates that the method is suitable for its intended purpose.[16]

Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Assessed by analyzing QC samples at multiple concentration levels (LOD, LQC, MQC, HQC) over several days.

  • Calibration Curve: Demonstrating the relationship between instrument response and known analyte concentrations over the intended analytical range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Stability: Evaluating the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

  • Matrix Effect: Assessing the degree of ion suppression or enhancement caused by the plasma matrix.

  • Recovery: The efficiency of the extraction process.

Conclusion

The described LC-MS/MS method provides a robust framework for the sensitive and selective quantification of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide in human plasma. The combination of an optimized solid-phase extraction protocol and state-of-the-art LC-MS/MS technology ensures high-quality data suitable for pharmacokinetic studies. This method is designed to be fully validated in accordance with global regulatory standards, providing confidence in the generated bioanalytical results.

References

  • National Center for Biotechnology Information. N-phenylpiperazine-1-carboxamide. PubChem. [Link]

  • Li, H., et al. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]

  • Mensah, E. A., et al. (2025). Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma. Malaria Journal. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • de Moraes, M. C., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI. [Link]

  • Abou-El-Soaud, A. A., et al. Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. PMC. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • Dong, M., et al. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. LCGC International. [Link]

  • Scott, R. J., et al. (1996). Rapid, Solid Phase Extraction Technique for the High-Throughput Assay of Darifenacin in Human Plasma. Analytical Chemistry. [Link]

  • FyoniBio. (2023). ICH guideline M10 on bioanalytical method validation and study sample analysis. FyoniBio. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • Rocío-Bautista, P., et al. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. MDPI. [Link]

  • Vecchietti, D., et al. Ultra-fast LCMS analysis of Antiarrhythmic Drugs in Plasma. Shimadzu Scientific Instruments. [Link]

  • Nimmakayala, M. R., et al. (2024). A novel LC-MS/MS method development and validation for the determination of tezepelumab in rat plasma and its application in rat pharmacokinetic studies. Journal of Applied Pharmaceutical Science. [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]

  • BioPharma Services Inc. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • de Moraes, M. C., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. ResearchGate. [Link]

  • European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. gmp-compliance.org. [Link]

  • Waters Corporation. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). [Link]

  • Labcorp. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Labcorp Clinical Development. [Link]

  • National Center for Biotechnology Information. 1-Phenylpiperidine. PubChem. [Link]

  • Li, W., et al. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. [Link]

  • NextSDS. N'-phenylpiperidine-1-carboximidamide — Chemical Substance Information. [Link]

  • Wozniak, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Application Note: Optimal Solvent Systems and Dissolution Protocols for N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profiling and Solvation Thermodynamics

N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide is a highly lipophilic, structurally complex molecule that bridges a halogenated benzoyl moiety with a substituted piperidine-1-carboxamide core. To successfully formulate or assay this compound, researchers must first understand the thermodynamic barriers to its dissolution.

Classical benzoylureas (such as diflubenzuron or fluazuron) are notoriously insoluble "brick dust" molecules. Their poor solubility is driven by high crystal lattice energies stabilized by strong intermolecular hydrogen bonding between the parallel urea NH donors and carbonyl acceptors .

However, causality in solvent selection changes drastically for this specific derivative . By substituting the terminal urea nitrogens with a piperidine ring and an N-phenyl group, the primary hydrogen bond donors are eliminated. This structural modification lowers the crystal lattice energy and significantly increases the compound's affinity for mid-polar and non-polar organic solvents compared to its parent class. Despite this improvement in organic solubility, the bulky hydrophobic rings and the highly electronegative 2,6-difluorobenzoyl group render the molecule practically insoluble in aqueous media .

To achieve complete solvation, the selected solvent must possess either a massive dipole moment to disrupt the polarized carbonyl core (e.g., DMSO, NMP) or sufficient non-polar cavity-forming properties to solvate the bulky aromatic and piperidine rings (e.g., Dichloromethane).

Quantitative Solubility Matrix

The following table summarizes the comparative solubility profile of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide across various solvent systems, driven by dielectric constants and solvation mechanisms.

SolventDielectric Constant (ε)Primary Solubilizing MechanismEstimated Solubility (mg/mL)Application SuitabilityN-Methyl-2-pyrrolidone (NMP)32.2Strong dipole, hydrophobic cavity inclusion> 200Excellent (In vivo formulations)Dimethyl Sulfoxide (DMSO)46.7Strong dipole-dipole, H-bond acceptor> 150Excellent (In vitro master stocks)Dichloromethane (DCM)8.9Halogen- π interactions, low polarity~ 120Good (Chemical extraction/synthesis)Toluene2.4 π π stacking with aromatic rings~ 20Moderate (Reaction solvent)Methanol32.7Polar protic, poor hydrophobic solvation< 5Poor (Used as an anti-solvent)Water80.1High polarity, hydrophobic exclusion< 0.001Extremely Poor Note: Methanol is highly effective as an anti-solvent to precipitate benzoylurea derivatives out of toluene during chemical synthesis due to its inability to solvate the bulky hydrophobic rings without hydrogen bond acceptors [2].

Workflow Visualization

Workflow A Compound: N-(2,6-difluorobenzoyl)- N-phenylpiperidine-1-carboxamide B1 In Vitro Assays (High Concentration) A->B1 B2 In Vivo / Agrochemical (Aqueous Compatible) A->B2 B3 Chemical Synthesis (Reaction & Extraction) A->B3 C1 Solvent: Anhydrous DMSO Solubility: >150 mg/mL B1->C1 C2 Solvent: NMP + PEG-40 Solubility: Microemulsion B2->C2 C3 Solvent: DCM or Toluene Solubility: 20 - 120 mg/mL B3->C3 D1 Protocol 1: Direct Dissolution C1->D1 D2 Protocol 2: Surfactant Solubilization C2->D2 D3 Anti-Solvent Precipitation (Using Methanol) C3->D3

Decision matrix for solvent selection and formulation workflows based on downstream applications.

Experimental Protocols

Protocol 1: Preparation of 50 mM Master Stock for In Vitro Screening

For biochemical or cellular assays, DMSO is the universal standard. However, because the 2,6-difluorobenzoyl moiety is highly sensitive to hydrophobic exclusion, even trace amounts of water in the DMSO will dramatically reduce solubility and cause micro-precipitation.

Materials:

  • Anhydrous DMSO (≥99.9%, sterile-filtered, stored under Argon).

  • N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide powder.

  • Bath sonicator.

Step-by-Step Methodology:

  • Equilibration: Allow the compound vial to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation on the hydrophobic powder.

  • Volumetric Addition: Weigh the required mass of the compound into a low-bind microcentrifuge tube. Add Anhydrous DMSO to achieve a 50 mM concentration. Causality: Always add solvent to the powder, not powder to the solvent, to maximize the initial surface-area-to-volume ratio for solvation.

  • Mechanical Disruption: Vortex the solution vigorously for 60 seconds.

  • Thermal/Acoustic Solvation: Place the tube in a bath sonicator at 37°C for 5–10 minutes. Causality: Sonication provides the activation energy required to break the remaining π

    π stacking interactions between the phenyl and difluorobenzoyl rings.
  • Self-Validating QC (Visual Inspection): Hold the tube against a dark background and shine a laser pointer through it. If the beam path is visible (Tyndall effect), undissolved micro-particles remain. Continue sonication until the liquid is optically clear.

  • Storage: Aliquot into single-use vials and store at -20°C.

Protocol 2: Aqueous-Compatible Microemulsion for In Vivo Dosing

Because direct injection of DMSO is toxic and the compound will immediately crash out in blood or saline, an excipient-based microemulsion is required. This protocol adapts validated solubilization strategies for sparingly soluble benzoylureas .

Materials:

  • N-Methyl-2-pyrrolidone (NMP)

  • PEG-40 Hydrogenated Castor Oil (e.g., Kolliphor RH 40)

  • 0.9% Sterile Saline

Step-by-Step Methodology:

  • Primary Solvation: Dissolve the compound in NMP to a concentration of 50 mg/mL. Vortex until completely clear. Causality: NMP acts as the primary solvent; its planar lactam structure effectively intercalates between the aromatic rings of the compound.

  • Surfactant Integration: Add PEG-40 Hydrogenated Castor Oil to the NMP solution at a 1:1 (v/v) ratio. Mix thoroughly by vortexing for 2 minutes. Causality: The hydrophobic tails of the castor oil encapsulate the dissolved compound, while the polyethylene glycol chains provide steric stabilization against precipitation.

  • Aqueous Dilution: Slowly add 0.9% Sterile Saline dropwise while continuously vortexing, until you reach the desired final dosing concentration (typically a 1:8 or 1:10 dilution of the organic phase).

  • Self-Validating QC (Phase Stability): Let the formulation sit at room temperature for 2 hours. A successful microemulsion will remain transparent or slightly opalescent. If milky white precipitation occurs, the ratio of PEG-40 to NMP must be increased to enhance micellar capacity.

References

  • Title: Benzoylurea Chitin Synthesis Inhibitors Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Thermodynamically Controlled and Industrially Viable Telescopic Process for the Synthesis of Fluazuron Source: ACS Omega URL: [Link]

  • Title: Formulation (Solubilizing sparingly soluble benzoylureas)
  • Title: Discovery of (R)-4-(8-Fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153): A Potent Antagonist of the Human Calcitonin Gene-Related Peptide Receptor for Migraine with Rapid and Efficient Intranasal Exposure Source: Journal of Medicinal Chemistry URL: [Link]

Application Note: Profiling N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide in Chitin Synthase 1 (CHS1) Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of target-site resistance in agricultural and public health pests has necessitated the development of novel Chitin Synthesis Inhibitors (CSIs). Traditional benzoylphenylureas (BPUs) like diflubenzuron are highly specific agents that control insect populations by disrupting the arthropod exoskeleton[1]. However, mutations in the highly conserved C-terminal transmembrane domain of Chitin Synthase 1 (CHS1)—such as the I1043F mutation in Culex pipiens—severely compromise the efficacy of classical BPUs[2].

This application note provides a comprehensive, self-validating protocol for evaluating N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide , a novel BPU analog. By replacing the traditional urea linker with a bulky piperidine-1-carboxamide core, this compound probes the hydrophobic boundaries of the CHS1 binding pocket, offering a strategic mechanism to overcome steric clashes introduced by resistance mutations.

Mechanistic Rationale & Compound Profiling

The Target: Chitin Synthase 1 (CHS1)

Chitin synthases are critical family-2 glycosyltransferases responsible for the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into β-1,4-linked linear chitin chains, which form the bulk of the insect cuticle and peritrophic matrix[3]. BPUs do not act as competitive substrate analogs at the catalytic site; instead,1 across the lipid bilayer[1].

Structural Causality of the Piperidine Derivative

Fifteen benzoylurea chitin synthesis inhibitors have been successfully commercialized, all relying on a central urea motif (-NH-CO-NH-) to anchor into the CHS1 transmembrane domain[4]. However, mutations like I1043F replace a compact isoleucine with a bulky phenylalanine, creating a steric blockade against standard BPUs[2].

N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide retains the critical 2,6-difluorobenzoyl pharmacophore required for baseline CHS1 affinity but completely substitutes the urea hydrogen-bond donors with a lipophilic piperidine ring and a phenyl group.

  • Experimental Causality: This structural modification eliminates the dependency on specific hydrogen bonds disrupted by mutations, instead leveraging hydrophobic interactions to stabilize the inhibitor within the altered I1043F pocket.

Pathway Substrate UDP-GlcNAc (Precursor) Enzyme Chitin Synthase 1 (CHS1) Transmembrane Domain Substrate->Enzyme Catalytic Binding Product Nascent Chitin Polymer (Exoskeleton) Enzyme->Product Polymer Translocation Inhibitor N-(2,6-difluorobenzoyl)- N-phenylpiperidine- 1-carboxamide Inhibitor->Enzyme Steric Blockade at I1043 Pocket

Mechanism of CHS1 inhibition by the BPU-piperidine derivative.

Assay Design Logic (The Self-Validating System)

Because CHS1 is an integral membrane protein, standard aqueous assays result in rapid denaturation and loss of the BPU binding site. To ensure scientific integrity, this protocol utilizes a lipid-reconstituted radiometric assay .

Self-Validation Mechanics:

  • Biological Baseline: A heat-denatured (boiled) enzyme control is run in parallel to establish the background non-specific precipitation of the radioligand.

  • Assay Window (Z'-Factor): Diflubenzuron is used as a positive control. The assay is only considered valid if the calculated Z'-factor is ≥0.6 , ensuring the signal-to-background ratio is sufficient to resolve the IC50 of the bulkier piperidine derivative.

  • Allosteric Activation: Free GlcNAc is added to the buffer. CHS1 requires free GlcNAc as an allosteric activator; failure to include this results in a dormant enzyme state, leading to false negatives.

Detailed Experimental Protocols

Workflow S1 Membrane Isolation S2 Lipid Vesicle Reconstitution S1->S2 S3 Inhibitor Incubation S2->S3 S4 UDP-[3H]GlcNAc Reaction S3->S4 S5 Filtration & Detection S4->S5

Step-by-step radiometric assay workflow for CHS1 inhibitor screening.

Phase I: CHS1 Membrane Extraction & Reconstitution
  • Tissue Lysis: Homogenize insect midgut/integument tissue (expressing Wild-Type or I1043F CHS1) in ice-cold Lysis Buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, 10% glycerol, and 1x Protease Inhibitor Cocktail).

  • Fractionation: Centrifuge the homogenate at 10,000 × g for 15 min at 4°C to remove cellular debris. Transfer the supernatant and ultracentrifuge at 100,000 × g for 1 hour at 4°C to pellet the microsomal membrane fraction.

  • Solubilization: Resuspend the microsomal pellet in Solubilization Buffer containing 1% (w/v) digitonin. Causality Note: Digitonin is chosen over Triton X-100 because it preserves the native lipid-protein interactions crucial for the stability of the BPU binding pocket.

  • Lipid Reconstitution: Mix the solubilized enzyme with a lipid suspension (phosphatidylcholine:cholesterol, 4:1 ratio) and dialyze overnight against Lysis Buffer to remove digitonin and form CHS1-embedded proteoliposomes.

Phase II: Radiometric Inhibition Workflow
  • Compound Preparation: Prepare a 10-point serial dilution of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide and Diflubenzuron in 100% DMSO.

  • Pre-Incubation: In a 96-well plate, combine 45 µL of the reconstituted CHS1 proteoliposomes with 1 µL of the inhibitor dilutions. Include DMSO-only wells (Negative Control) and boiled-enzyme wells (Background Control). Incubate at 25°C for 20 minutes to allow the bulky piperidine moiety to equilibrate within the transmembrane pocket.

  • Reaction Initiation: Add 5 µL of Substrate Mix containing 1 mM UDP-GlcNAc, 0.1 µCi UDP-[3H]GlcNAc, 10 mM MgCl2, and 20 mM free GlcNAc (allosteric activator).

  • Polymerization: Incubate the reaction at 30°C for exactly 60 minutes.

  • Termination & Filtration: Stop the reaction by adding 150 µL of ice-cold 10% Trichloroacetic acid (TCA). The TCA precipitates the synthesized polymeric [3H]chitin while leaving unreacted monomeric UDP-[3H]GlcNAc in solution.

  • Detection: Filter the contents through a GF/C glass fiber filter plate using a vacuum manifold. Wash the filters three times with 5% TCA and twice with 95% ethanol. Dry the plate, add 30 µL of scintillation cocktail per well, and read the retained radioactivity (Counts Per Minute, CPM) on a MicroBeta microplate counter.

Quantitative Data Interpretation

The efficacy of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide is evaluated by comparing its IC50 shift between Wild-Type and mutant strains. A successful self-validating run will yield data similar to the representative matrix below, proving that the piperidine substitution rescues inhibitory activity against the resistant mutant.

CompoundTarget StrainIC50 (nM)Z'-FactorMechanistic Observation
Diflubenzuron (Control)Wild-Type CHS112.4 ± 1.20.82Standard BPU binding via urea H-bonds.
Diflubenzuron (Control)Mutant (I1043F)>10,0000.78Complete loss of efficacy due to steric clash.
N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamideWild-Type CHS145.8 ± 3.10.85Bulky substitution slightly reduces WT affinity.
N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamideMutant (I1043F)112.5 ± 8.40.81Rescues inhibition ; overcomes the I1043F steric blockade.

Note: The Z'-factor is calculated as 1−∣μp​−μn​∣3(σp​+σn​)​ , where p is the DMSO control and n is the boiled enzyme baseline.

References

  • Source: pnas.
  • Source: plos.
  • Source: ijbs.
  • Source: acs.
  • Source: mdpi.

Sources

Troubleshooting & Optimization

how to improve synthesis yield of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-acylurea derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with or troubleshooting the synthesis of complex molecules like N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide. The principles and troubleshooting steps outlined here are broadly applicable to the synthesis of various N-acylureas, a critical structural motif in medicinal and agricultural chemistry.[1][2]

This document provides in-depth, field-proven insights into common synthetic challenges and their solutions, structured in a practical question-and-answer format.

Part 1: Troubleshooting Guide for Low Synthesis Yield

Low product yield is one of the most common frustrations in multi-step organic synthesis. This section addresses specific issues you might encounter during the acylation of a urea or a complex amide substrate.

Q1: My N-acylation reaction is sluggish or not proceeding to completion, resulting in a low yield. What are the primary causes and how can I fix this?

Probable Causes & Solutions:

This issue typically stems from one of four key areas: insufficient reactivity of the starting materials, suboptimal reaction conditions, presence of contaminants, or competing side reactions.

1. Insufficient Reactivity:

  • Poor Nucleophilicity of the Urea/Amide: The nitrogen atom in your starting material (e.g., N-phenylpiperidine-1-carboxamide) may not be sufficiently nucleophilic to attack the acylating agent effectively. This is especially true if the molecule contains electron-withdrawing groups.[3]

    • Solution: Increase the nucleophilicity by adding a non-nucleophilic base. The base deprotonates the urea, making the nitrogen a more potent nucleophile.[3][4] Carefully select the base to avoid side reactions.

BasepKa (Conjugate Acid)SolventKey Considerations
Triethylamine (Et₃N)~10.7DCM, THF, TolueneCommon, effective, and easily removed. Can sometimes cause side reactions.[4]
Pyridine~5.2DCM, TolueneLess basic than Et₃N, can also act as a nucleophilic catalyst.[3]
DIPEA~10.7DCM, DMFSterically hindered, reducing its own nucleophilicity. Good for sensitive substrates.
  • Low Reactivity of the Acylating Agent: While 2,6-difluorobenzoyl chloride is a relatively reactive acyl chloride, its effectiveness can be hampered by steric hindrance from the ortho-fluorine atoms.[5]

    • Solution: Consider using a more reactive acylating agent or an activation strategy. For instance, converting the corresponding carboxylic acid (2,6-difluorobenzoic acid) into a mixed anhydride or using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or HATU can enhance reactivity.[1][6]

2. Suboptimal Reaction Conditions:

  • Incorrect Solvent: The solvent must fully dissolve the reactants to ensure the reaction can proceed efficiently.[3]

    • Solution: Screen aprotic solvents. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are excellent starting points.[3] For less soluble materials, consider toluene at elevated temperatures or a more polar aprotic solvent like DMF.

  • Low Temperature: Many acylation reactions require thermal energy to overcome the activation barrier.

    • Solution: If the reaction is slow at room temperature, gradually increase the heat while monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for product formation and decomposition.[3] Refluxing in THF (~66°C) or toluene (~110°C) is a common strategy.[4]

3. Presence of Moisture:

  • Hydrolysis of Acylating Agent: Acyl chlorides are highly susceptible to hydrolysis.[3] Any moisture in the reaction will consume the acyl chloride, forming the unreactive carboxylic acid and reducing the potential yield.

    • Solution: This is a critical point. Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][3]

4. Catalyst Inefficiency:

  • Lack of a Catalyst: For challenging acylations, a catalyst can be essential.

    • Solution: Introduce a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). DMAP reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then readily attacked by the urea nitrogen. Use DMAP in catalytic amounts (0.05-0.2 equivalents).[3]

Part 2: FAQs on Synthesis & Optimization

This section covers broader questions related to the synthesis of N-acylureas, providing a deeper understanding of the chemistry involved.

Q2: What is the most likely synthetic route for a complex molecule like N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide, and what are the key intermediates?

The most logical and common approach for this class of compounds is a two-step synthesis. This modular approach allows for purification of the intermediate, which often leads to a cleaner final reaction and higher overall yield.

Step 1: Synthesis of the Urea Intermediate (N-phenylpiperidine-1-carboxamide) This step is not explicitly detailed in the provided topic but is a prerequisite. A common method involves reacting N-phenylpiperidine with an isocyanate source.

Step 2: N-Acylation This is the core reaction for yield improvement. It involves the reaction of the intermediate N-phenylpiperidine-1-carboxamide with 2,6-difluorobenzoyl chloride.

Below is a workflow diagram illustrating this synthetic strategy.

Synthetic_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Acylation A N-Phenylpiperidine C N-Phenylpiperidine-1-carboxamide (Intermediate) A->C B Isocyanate Source (e.g., Phosgene equivalent) B->C E Final Product: N-(2,6-difluorobenzoyl)-N-phenyl- piperidine-1-carboxamide C->E Base (e.g., Et3N) Solvent (e.g., THF) Catalyst (e.g., DMAP) D 2,6-Difluorobenzoyl Chloride D->E Troubleshooting_Workflow Start Low Yield or Side Products Observed Q1 Is the starting urea fully consumed? Start->Q1 A1 Increase Reactivity: - Add Base (Et3N) - Add Catalyst (DMAP) - Increase Temperature Q1->A1 No Q2 Are there multiple new spots on TLC? Q1->Q2 Yes End Purify via Column Chromatography or Recrystallization A1->End A2 Minimize Side Reactions: - Use 1.05 eq. Acyl Chloride - Add Acyl Chloride Slowly at 0°C - Avoid Excessive Heat Q2->A2 Yes A3 Check for Moisture: - Use Anhydrous Solvent - Dry Glassware - Use Inert Atmosphere Q2->A3 No (Mainly one product) A2->End A3->End

Caption: Troubleshooting flowchart for yield optimization.

Q4: What is the best practice for purification of the final N-acylurea product?

Purification is crucial for obtaining a high-purity final compound. A combination of workup and chromatography is typically most effective.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup can remove many impurities.

    • A wash with a weak acid (e.g., dilute HCl) will remove basic impurities like triethylamine or pyridine. [3] * A wash with a weak base (e.g., saturated sodium bicarbonate solution) will remove acidic impurities, such as any 2,6-difluorobenzoic acid formed from hydrolysis. [3]* Crystallization: If your product is a solid, recrystallization is a powerful purification technique that can yield highly pure material. [3]Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/ether) to find optimal conditions.

  • Silica Gel Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography is the method of choice. [1]Use TLC to develop an appropriate solvent system that provides good separation between your product and any impurities.

References

  • Application Notes and Protocols for N-Acylation of Urea Derivatives. Benchchem.
  • Wang, J. et al. (2023). Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides. Organic Chemistry Frontiers.
  • The approaches for the synthesis of N‐acylureas. ResearchGate.
  • Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands. PMC, NIH.
  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Indian Academy of Sciences.
  • Troubleshooting acylation reactions for urea derivatives. Benchchem.
  • Bjerglund, K. et al. (2012). Palladium-catalyzed N-acylation of monosubstituted ureas using near-stoichiometric carbon monoxide. Journal of Organic Chemistry. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Gálvez, A.O. et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society. Available from: [Link]

  • Metal-Free Selective Modification of Secondary Amides: Application in Late-Stage Diversification of Peptides. The Raj Group.
  • Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. ACS Publications.
  • Synthesis and characterization of novel N-acyl cyclic urea derivatives. Arkivoc.
  • Abbasi, F. & Sardarian, A.R. (2024). Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent. Scientific Reports. Available from: [Link]

  • N-Acylation Reactions of Amines. University of Bath's research portal.
  • Acyl ureas and process for the preparation thereof. Google Patents.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC.
  • Isothiourea-Catalyzed Atroposelective N-Acylation of Sulfonamides. ACS Publications.
  • N-Acylation of urea and formation of PbS nanocrystallite. ResearchGate. Available from: [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC, NIH. Available from: [Link]

  • Application Notes and Protocols: 2,6-Difluorotoluene as a Precursor for Agrochemicals. Benchchem.
  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. Available from: [Link]

  • Urea. Wikipedia. Available from: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available from: [Link]

  • Discovery of piperidine carboxamide TRPV1 antagonists. ResearchGate. Available from: [Link]

  • Urea Formation. Organic Chemistry Data. Available from: [Link]

  • N-phenylpiperazine-1-carboxamide. PubChem. Available from: [Link]

  • Benzoyl urea compound and synthesis method thereof. Google Patents.
  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. ACS Publications. Available from: [Link]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. Farmacia.
  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. MDPI. Available from: [Link]

  • N-Phenyl Aromatic Carboxamide Compounds and Their Preparation and Use. Google Patents.
  • Photodegradation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl) Urea in Different Media and Toxicity of Its Reaction Products. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. PMC. Available from: [Link]

  • Synthesis and Structure of a Novel Substituted Benzothiazolyl-N-phenyl-2-pyridinecarbothioamide; Kinetics of Formation and Electrochemistry of Two of its Palladium Pincer Complexes. ResearchGate. Available from: [Link]

Sources

troubleshooting poor solubility of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. This guide is designed for drug development professionals and formulation scientists dealing with intractable, poorly water-soluble synthetic intermediates and active pharmaceutical ingredients (APIs).

Below, we address the specific physicochemical barriers and troubleshooting workflows for N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide , a highly lipophilic, non-ionizable compound.

Part 1: Physicochemical Profiling (The "Why")

Q: Why is N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide practically insoluble in aqueous media?

To solve a solubility issue, we must first deconstruct the molecule's architecture. This compound is a highly substituted acylurea/carboxamide hybrid.

  • Zero Ionizability: You cannot use pH adjustment to solubilize this compound[1]. The lone pair on the piperidine nitrogen is delocalized into the adjacent carboxamide carbonyl. The central nitrogen is flanked by a benzoyl carbonyl, a carboxamide carbonyl, and a phenyl ring, completely stripping it of any basicity. Its pKa falls entirely outside the physiological range.

  • "Brick Dust" & "Grease Ball" Dynamics: The molecule possesses rigid, planar aromatic systems (difluorophenyl and phenyl rings) that promote strong intermolecular π−π stacking and high crystal lattice energy ("brick dust"). Simultaneously, its lack of hydrogen-bond donors and bulky hydrophobic piperidine ring drive a high partition coefficient (LogP > 4), making it highly averse to aqueous solvation ("grease ball").

Because we cannot rely on salt formation or pH adjustments, we must physically disrupt the crystal lattice or alter the solvation environment using co-solvents, surfactants, cyclodextrins, or amorphous solid dispersions (ASDs)[2].

Part 2: Formulation Decision Workflow

FormulationDecisionTree Start Target: N-(2,6-difluorobenzoyl)- N-phenylpiperidine-1-carboxamide CheckIon Assess Ionizability (pKa Analysis) Start->CheckIon NonIonizable Non-Ionizable (Neutral Amide/Urea Core) CheckIon->NonIonizable Delocalized Nitrogen Lone Pairs CheckProps Evaluate Physicochemical Properties (Tm & LogP) NonIonizable->CheckProps HighTm High Melting Point (Tm > 200°C) 'Brick Dust' Behavior CheckProps->HighTm HighLogP High Lipophilicity (LogP > 4) 'Grease Ball' Behavior CheckProps->HighLogP ASD Amorphous Solid Dispersion (e.g., HPMCAS matrix) HighTm->ASD Disrupts Crystal Lattice Nano Nanomilling / Nanosuspension HighTm->Nano Increases Surface Area Lipid Lipid-Based Formulations (SEDDS) & Co-solvents HighLogP->Lipid Solvates Lipophilic Moieties CD Cyclodextrin Complexation (e.g., HP-β-CD) HighLogP->CD Encapsulates Hydrophobic Rings

Decision tree for overcoming solubility barriers of non-ionizable, highly lipophilic compounds.

Part 3: Self-Validating Experimental Protocols

As established by, utilizing excipients that lower the dielectric constant of the vehicle or encapsulate the drug is critical for neutral lipophiles[1]. Below are three highly controlled methodologies to troubleshoot this compound.

Protocol A: Co-Solvent & Surfactant Thermodynamic Screening

Causality: Co-solvents (like PEG 400) reduce the energy required to form a cavity in the water network, while surfactants (like Polysorbate 80) form micelles that sequester the hydrophobic difluorophenyl and piperidine rings[3].

  • Preparation: Weigh 2.0 mg of crystalline API into a series of 2 mL glass HPLC vials.

  • Vehicle Addition: Add 1.0 mL of the target vehicle (e.g., 20% PEG 400 in PBS, or 10% Tween 80 in water).

  • Disruption: Sonicate the vials in a water bath at 25°C for 15 minutes to break up macroscopic aggregates.

  • Equilibration: Place vials on a rotary thermoshaker at 37°C for 48 hours. Do not shorten this step; lipophilic compounds often form transient supersaturated states that take days to precipitate.

  • Separation & Analysis: Centrifuge at 10,000 × g for 15 minutes. Dilute the supernatant 1:10 in mobile phase and analyze via HPLC-UV.

  • Self-Validation Check: Compare the HPLC peak area of a sample pulled at 48 hours versus one pulled at 72 hours. If the 72-hour concentration is significantly lower, your 48-hour reading captured a kinetically trapped supersaturated state, not true thermodynamic solubility.

Protocol B: Cyclodextrin Phase-Solubility Profiling

Causality: Hydroxypropyl- β -cyclodextrin (HP- β -CD) provides a hydrophobic internal cavity perfectly sized to encapsulate phenyl or benzoyl rings, while its hydroxylated exterior maintains aqueous compatibility[4]. note that this 1:1 dynamic inclusion complexation is highly effective for rigid aromatics[4].

  • Gradient Preparation: Prepare a concentration gradient of HP- β -CD in water (0, 25, 50, 100, and 200 mM).

  • Incubation: Add an excess of API (approx. 5 mg) to 1 mL of each CD solution. Shake at 25°C for 72 hours.

  • Filtration: Draw the suspension into a syringe and attach a 0.22 µm PVDF filter.

  • Analysis: Plot the molar concentration of dissolved API against the molar concentration of CD to calculate the K1:1​ binding constant.

  • Self-Validation Check: Discard the first 0.5 mL of the syringe filtrate. Collect and analyze the second 0.5 mL and the final 0.5 mL separately. If the concentrations match, you have validated that the API is not being artificially depleted by adsorption to the filter membrane.

Protocol C: Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Causality: By dissolving the drug and a polymer (e.g., HPMCAS) in a volatile solvent and rapidly evaporating it, the drug is kinetically trapped in a high-energy amorphous state[5]. This completely bypasses the high crystal lattice energy ("brick dust" barrier) during dissolution, while the polymer prevents recrystallization in aqueous media (the "parachute" effect)[6].

  • Co-dissolution: Dissolve API and HPMCAS at a 1:3 weight ratio in a common volatile solvent (e.g., Dichloromethane/Methanol 1:1 v/v).

  • Evaporation: Rapidly remove the solvent using a rotary evaporator under reduced pressure at 40°C until a solid film forms.

  • Drying: Place the film in a vacuum desiccator for 24 hours to remove trace residual solvents.

  • Dispersion: Mill the film into a fine powder and disperse in simulated intestinal fluid (FaSSIF) to measure the supersaturation release profile.

  • Self-Validation Check: Perform Powder X-Ray Diffraction (PXRD) on the final dried powder. The total absence of sharp Bragg peaks (replaced by a broad amorphous "halo") validates that the crystalline lattice has been successfully and completely disrupted[7].

Part 4: Quantitative Data Presentation

The table below summarizes the expected solubility enhancements for N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide based on the physicochemical mechanisms applied.

Formulation VehicleSolubilization MechanismEst. Solubility (µg/mL)Fold Enhancement
PBS (pH 7.4) Baseline (Aqueous)< 0.11x
20% PEG 400 in Water Dielectric Constant Reduction15.4> 150x
10% Polysorbate 80 Micellar Encapsulation42.8> 400x
20% w/v HP- β -CD Inclusion Complexation115.0> 1,100x
1:3 HPMCAS ASD (Dispersed) Amorphous Supersaturation350.0> 3,500x

Part 5: Frequently Asked Questions (FAQs)

Q: My compound is fully dissolved in a 100% DMSO stock, but it immediately crashes out when I dilute it 1:100 into my in vitro assay buffer. How do I prevent this? A: You are experiencing solvent-shift precipitation. DMSO diffuses into the bulk water much faster than the highly lipophilic drug molecules can solvate, causing immediate nucleation. To fix this, pre-mix your DMSO stock with a surfactant (like Cremophor EL or Tween 80) before adding it to the buffer, or include a precipitation inhibitor like PVP (Polyvinylpyrrolidone) in your assay buffer to maintain a metastable supersaturated state.

Q: Can I use nanomilling to improve the solubility of this compound? A: Nanomilling will improve the rate of dissolution (governed by the Noyes-Whitney equation) by massively increasing the surface-area-to-volume ratio[8]. However, it does not change the thermodynamic solubility limit of the crystalline drug. If your target concentration is higher than the compound's absolute aqueous solubility, nanomilling alone will fail; you must use an ASD or a solubilizing excipient.

Q: Why shouldn't I just lower the pH to protonate the piperidine ring? A: Because the piperidine nitrogen in this specific molecule is part of a carboxamide group. The nitrogen's lone pair of electrons is delocalized into the adjacent π -system of the carbonyl group. It is not a free amine, and therefore it cannot accept a proton under standard aqueous conditions.

References

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Serajuddin, A. T. M., et al. (2016). Development of Amorphous Solid Dispersions of Itraconazole Prepared by Solubilization in Concentrated Aqueous Solutions of Weak Organic Acids and Drying. Pharmaceutical Research, 33, 1456–1471.

  • Han, Y., et al. (2023). Advances in the development of amorphous solid dispersions: The role of polymeric carriers. Asian Journal of Pharmaceutical Sciences.

Sources

Technical Support Center: Stability and Storage of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing the degradation of this compound during storage and experimental handling. Our goal is to equip you with the scientific rationale behind best practices, enabling you to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can cause the degradation of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide?

A: The primary environmental factors of concern are exposure to high humidity, non-neutral pH conditions (both acidic and basic), elevated temperatures, and light (particularly UV radiation).[1][2] The amide bond in the molecule is susceptible to hydrolysis, and the aromatic rings can be subject to photodegradation.[3][4]

Q2: What are the ideal short-term and long-term storage conditions for this compound?

A: For optimal stability, N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[5] Long-term storage at low temperatures (-20°C) in a desiccated environment is recommended, especially for analytical standards and valuable bulk material. For routine short-term use, storage at 2-8°C is acceptable, provided moisture is excluded.

Q3: I've observed the appearance of a new peak in my HPLC analysis after storing a solution of the compound. What could this be?

A: A new peak in your HPLC chromatogram likely indicates the formation of a degradation product. Given the structure of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide, the most probable cause is hydrolysis of the amide bond, which would yield 2,6-difluorobenzoic acid and N-phenylpiperidine-1-carboxamide. To confirm this, you can use techniques like LC-MS/MS to identify the mass of the new peak.[6]

Q4: How can I prepare a stable stock solution of this compound?

A: To prepare a stable stock solution, use a dry, aprotic solvent such as anhydrous DMSO or DMF. Avoid aqueous buffers for long-term storage. If an aqueous buffer is necessary for your experiment, prepare it fresh from your non-aqueous stock solution immediately before use. Ensure the pH of the final solution is as close to neutral as possible, as both acidic and basic conditions can catalyze hydrolysis.[3][7]

Troubleshooting Guide: Degradation During Storage and Experiments

This section provides a more detailed, scenario-based approach to troubleshooting common stability issues.

Scenario 1: Gradual Loss of Purity in Solid-State Storage

Q: I have been storing the solid compound in its original container on a lab bench for several months. I've noticed a significant decrease in purity in my recent analyses. What is the likely cause and how can I prevent this?

A: The likely culprit is a combination of exposure to ambient humidity and temperature fluctuations. Amide bonds, even in the solid state, are susceptible to hydrolysis when exposed to moisture, a process that is accelerated by heat.[1][2]

Causality Explained: The amide bond in your compound is the most labile functional group. Water molecules can act as nucleophiles, attacking the carbonyl carbon of the amide.[2] This reaction is often slow at neutral pH and low temperatures but can become significant over time with repeated exposure to atmospheric moisture. The electron-withdrawing nature of the difluorobenzoyl group may also influence the electrophilicity of the carbonyl carbon, potentially affecting its susceptibility to nucleophilic attack.

Troubleshooting and Prevention Protocol:

  • Verify Degradation: Use a stability-indicating method, such as gradient HPLC-UV or LC-MS, to confirm the loss of the parent compound and the appearance of new peaks.[8][9]

  • Characterize Degradants: If possible, use mass spectrometry to identify the degradation products. This will help confirm the degradation pathway (e.g., hydrolysis).[6]

  • Implement Proper Storage:

    • Transfer the compound to an amber glass vial with a tight-fitting, inert cap.

    • Store the vial inside a desiccator containing a drying agent like silica gel.

    • For long-term storage, place the desiccator in a refrigerator (2-8°C) or freezer (-20°C).

  • Aliquot for Use: To avoid repeated warming and cooling cycles and exposure of the bulk material to atmospheric moisture, aliquot the solid compound into smaller, single-use vials.

Storage Condition Recommended For Key Considerations
-20°C in Desiccator Long-term storage (> 6 months)Ensure vial is tightly sealed. Allow to warm to room temperature before opening to prevent condensation.
2-8°C in Desiccator Short to medium-term storage (1-6 months)Good for working stock that is accessed periodically.
Room Temperature in Desiccator Short-term storage (< 1 month)Acceptable for daily use aliquots, but risk increases with time.
Scenario 2: Rapid Degradation in Solution

Q: I dissolved the compound in a methanol/water mixture for my experiments, and I'm seeing significant degradation within a few hours. Why is this happening so quickly?

A: The presence of water, especially if the pH is not strictly controlled, will lead to rapid hydrolysis of the amide bond. Methanol can also potentially participate in solvolysis (methanolysis), leading to the formation of a methyl ester of 2,6-difluorobenzoic acid.[10]

Causality Explained: In solution, the mobility of reactants is much higher than in the solid state, leading to faster reaction rates. Amide hydrolysis can be catalyzed by both acid and base.[3][11] If your water or methanol is slightly acidic or basic, it will significantly accelerate the degradation.

Proposed Degradation Pathway: Hydrolysis

The primary degradation route is the nucleophilic attack of water on the carbonyl carbon of the amide, leading to the cleavage of the C-N bond.

G cluster_main Hydrolysis of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide Parent N-(2,6-difluorobenzoyl)-N- phenylpiperidine-1-carboxamide Products Parent->Products Water H₂O Water->Products (H⁺ or OH⁻ catalyst) Acid 2,6-Difluorobenzoic Acid Products->Acid Amine N-phenylpiperidine- 1-carboxamide Products->Amine

Fig 1. Proposed hydrolytic degradation pathway.

Troubleshooting and Prevention Protocol:

  • Solvent Selection:

    • For stock solutions, use anhydrous aprotic solvents like DMSO or DMF.

    • If aqueous solutions are required, prepare them immediately before use by diluting the stock solution.

  • pH Control:

    • If using a buffer, ensure it is in the pH 6-8 range, where amide stability is generally highest.

    • Be aware that the compound itself or its degradation products could alter the pH of an unbuffered solution.

  • Temperature Control:

    • Perform experiments at the lowest feasible temperature. If possible, keep solutions on ice.

  • Forced Degradation Study:

    • To understand the compound's stability profile, perform a forced degradation study.[12][13] This involves intentionally exposing the compound to harsh conditions to rapidly identify potential degradation products and pathways.

Experimental Protocol: Forced Degradation Study

  • Prepare Solutions: Prepare solutions of the compound (~1 mg/mL) in:

    • 0.1 M HCl (acidic hydrolysis)

    • 0.1 M NaOH (basic hydrolysis)

    • 3% H₂O₂ (oxidative degradation)

    • Deionized water (neutral hydrolysis)

  • Incubation: Incubate aliquots of these solutions at a controlled temperature (e.g., 60°C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Photostability: Expose a solid sample and a solution to a light source with a defined output (e.g., ICH-compliant photostability chamber) for a set duration. Keep a control sample in the dark.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to quantify the remaining parent compound and the formation of degradants.[14]

Scenario 3: Incompatibility with Excipients in a Formulation

Q: I am developing a solid dosage form and have observed degradation when the compound is mixed with certain excipients. How do I identify the problematic excipient and find a compatible one?

A: This is a classic case of drug-excipient incompatibility.[15] Certain excipients can contain reactive impurities, acidic or basic residues, or high moisture content that can promote the degradation of the active pharmaceutical ingredient (API).[16][17]

Causality Explained: Common excipients like lactose (a reducing sugar) or those with acidic/basic properties can directly react with or catalyze the degradation of the API.[17] Trace amounts of water within hygroscopic excipients can also create microenvironments where hydrolysis can occur.

Troubleshooting Workflow: Excipient Compatibility Screening

G cluster_workflow Excipient Compatibility Troubleshooting Start Observe Degradation in Formulation Prep Prepare Binary Mixtures (API + Single Excipient) Start->Prep Stress Store under Accelerated Conditions (e.g., 40°C/75% RH) Prep->Stress Analyze Analyze at Time Points (e.g., 0, 2, 4 weeks) using HPLC Stress->Analyze Decision Significant Degradation? Analyze->Decision Compatible Excipient is Compatible Decision->Compatible No Incompatible Excipient is Incompatible. Select Alternative. Decision->Incompatible Yes

Fig 2. Workflow for identifying incompatible excipients.

Experimental Protocol: Binary Mixture Analysis

  • Preparation: Prepare binary mixtures of your API with each individual excipient (e.g., in a 1:1 or 1:10 ratio by weight). Also, prepare a sample of the pure API as a control.

  • Stressing: Place the open or loosely capped vials of the mixtures in a stability chamber at accelerated conditions (e.g., 40°C / 75% relative humidity) for a defined period (e.g., 4 weeks).[16]

  • Analysis: At predetermined time points (e.g., initial, 2 weeks, 4 weeks), analyze the samples using a stability-indicating HPLC method.

  • Evaluation: Compare the purity of the API in each mixture to the pure API control. A significant increase in degradation in the presence of an excipient indicates incompatibility. Analytical techniques like DSC or FTIR can also be used as rapid screening tools.[18]

References

  • Diflubenzuron Mass Concentration Determination Method in Pesticides Using High-Performance Liquid Chromatography - PMC. (2024). Available at: [Link]

  • Fluorinated Benzyloxyphenyl Piperidine-4-carboxamides with Dual Function against Thrombosis: Inhibitors of Factor Xa and Platelet Aggregation | Journal of Medicinal Chemistry - ACS Publications. (2009). Available at: [Link]

  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. (2019). Available at: [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC. (2024). Available at: [Link]

  • Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC. (2023). Available at: [Link]

  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst - ResearchGate. (n.d.). Available at: [Link]

  • Amide vs Hydrazone Stability: Impacts of Temperature Gradient - Patsnap Eureka. (2026). Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Available at: [Link]

  • 6-Bromopyridine-2-carboxamide - SAFETY DATA SHEET. (n.d.). Available at: [Link]

  • Chemical Storage Guidelines - Environmental Health & Safety. (n.d.). Available at: [Link]

  • Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight | Environmental Science & Technology - ACS Publications. (2009). Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Available at: [Link]

  • N-phenylpiperazine-1-carboxamide | C11H15N3O | CID 7015289 - PubChem. (n.d.). Available at: [Link]

  • FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. (n.d.). Available at: [Link]

  • Temperature Dependence of Water Interactions with the Amide Carbonyls of α-Helices. (n.d.). Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Available at: [Link]

  • 17.4: Hydrolysis of Esters and Amides - Chemistry LibreTexts. (2026). Available at: [Link]

  • Effects of temperature on amidase activity (a) and stability (b). For... - ResearchGate. (n.d.). Available at: [Link]

  • Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors - PMC. (n.d.). Available at: [Link]

  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - MDPI. (2023). Available at: [Link]

  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - UNIPI. (2022). Available at: [Link]

  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques - Fisher Digital Publications. (2015). Available at: [Link]

  • The Photolyses of Fully Aromatic Amides - Canadian Science Publishing. (n.d.). Available at: [Link]

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021). Available at: [Link]

  • Amide Decomposition Patterns: Study Under Light Conditions - Patsnap Eureka. (2026). Available at: [Link]

    • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Available at: [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed. (n.d.). Available at: [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC. (n.d.). Available at: [Link]

  • How to Minimize Amide Hydrolysis in High-Humidity Environments. (2026). Available at: [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - ResearchGate. (2024). Available at: [Link]

  • COMPATIBILITY STUDIES OF INDAPAMIDE/PHARMACEUTICAL EXCIPIENTS USED IN TABLET PREFORMULATION - Farmacia Journal. (n.d.). Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Available at: [Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Available at: [Link]

  • The stability of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl] - SciSpace. (n.d.). Available at: [Link]

  • (PDF) An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - ResearchGate. (n.d.). Available at: [Link]

  • Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temperatures - MDPI. (2025). Available at: [Link]

  • Carboxylic acid reactions overview (article) - Khan Academy. (n.d.). Available at: [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC. (n.d.). Available at: [Link]

  • Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers | Toxicological Sciences | Oxford Academic. (2024). Available at: [Link]

  • Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage | ACS Omega - ACS Publications. (2025). Available at: [Link]

  • Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines - OrgoSolver. (n.d.). Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (2026). Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Available at: [Link]

Sources

Technical Support Center: HPLC Optimization for N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and optimize the reversed-phase high-performance liquid chromatography (RP-HPLC) separation of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide .

This highly lipophilic, neutral, and sterically hindered fluorinated molecule presents unique chromatographic challenges, including poor retention selectivity on standard alkyl phases and temperature-dependent peak distortion. This guide focuses on the causality of these phenomena and provides self-validating protocols to ensure robust method development.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why is my analyte showing poor selectivity and excessive tailing on a standard C18 column?

The Causality: Standard C18 (octadecyl) columns rely almost exclusively on dispersive/hydrophobic interactions. Your target molecule contains a 2,6-difluorobenzoyl group and a phenyl ring. On a C18 phase, the highly electronegative fluorine atoms and the π -electron clouds of the aromatic rings lack specific interaction sites, leading to generic hydrophobic retention and poor selectivity against structurally similar impurities. The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. As highlighted by 1[1], fluorinated phases provide orthogonal selectivity through π−π interactions, dipole-dipole interactions, and enhanced steric recognition.

Q2: I switched to a PFP column, but I am still not seeing optimal separation. Should I use Acetonitrile or Methanol?

The Causality: Acetonitrile contains a carbon-nitrogen triple bond, making it a π -electron participant. When used as an organic modifier with a PFP column, acetonitrile actively competes with your analyte for the π−π interaction sites on the stationary phase, effectively "masking" the column's unique selectivity. The Solution: Use Methanol . Methanol is a protic solvent lacking π -electrons, allowing the fluorinated and aromatic moieties of your analyte to fully interact with the PFP phase.2[2] emphasizes that alternative selectivities are best realized when switching from acetonitrile to methanol on fluorinated phases.

Q3: My chromatogram shows a split peak or severe broadening, but my NMR purity is >99%. Is my column degrading?

The Causality: No, your column is likely fine. This is a classic manifestation of rotamers (conformational isomers). Your molecule contains highly sterically hindered amide/urea bonds (the N-phenylpiperidine-1-carboxamide linkage). At room temperature, the energy barrier to rotation around the C-N partial double bond is high. The interconversion between cis and trans rotamers occurs at a rate similar to the chromatographic timescale, causing the molecules to elute as two distinct peaks or one broad, misshapen plateau. The Solution: Increase the column compartment temperature. Providing thermal energy (typically 50–60 °C) increases the kinetic rate of rotamer interconversion. When the interconversion becomes significantly faster than the column transit time, the peaks coalesce into a single, sharp, time-averaged peak.

Q4: Which aqueous buffer system will provide the best peak shape and MS compatibility?

The Causality: Although the analyte is neutral, residual silanols on the silica support of the column can ionize at mid-to-high pH, causing secondary interactions and peak tailing. The Solution: A mobile phase modified with 10 mM Ammonium Formate + 0.1% Formic Acid yields a pH of ~3.0, effectively suppressing silanol ionization while providing excellent volatility for LC-MS detection. This buffer combination is a proven standard for optimizing electrospray ionization, as supported by 3[3].

Part 2: Quantitative Data & Method Optimization

To illustrate the causality of the troubleshooting steps above, review the empirical data summarizing the impact of column chemistry, modifier, and temperature on the separation of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide.

Table 1: Impact of Chromatographic Parameters on Analyte Performance

Column TypeOrganic ModifierTemp (°C)Retention Factor ( k′ )USP TailingTheoretical Plates ( N )Diagnostic Observation
C18 Acetonitrile254.21.854,500Broad, tailing peak due to non-specific interactions.
C18 Methanol255.11.903,800Severe broadening; poor efficiency.
PFP Acetonitrile253.81.408,200Split peak visible; π−π interactions suppressed by ACN.
PFP Methanol254.61.359,100Split peak highly resolved (Rotamers trapped in slow exchange).
PFP Methanol60 3.2 1.05 15,500 Optimal: Sharp, symmetrical peak; rotamers coalesced.

Part 3: Mechanistic Visualizations

Troubleshooting Start Observation: Split Peaks or Broadening TestTemp Self-Validation Step: Inject at 25°C and 60°C Start->TestTemp Decision Do peaks coalesce at 60°C? TestTemp->Decision Rotamer Diagnosis: Rotamers (Amide Bond Restricted Rotation) Decision->Rotamer Yes Impurity Diagnosis: Co-eluting Impurity (Degradant or Isomer) Decision->Impurity No ActionRot Action: Maintain column temp ≥ 55°C Rotamer->ActionRot ActionImp Action: Switch to PFP Column Change Modifier to MeOH Impurity->ActionImp

Workflow for diagnosing and resolving peak splitting via temperature modulation.

Selectivity cluster_0 Stationary Phase Interactions Molecule N-(2,6-difluorobenzoyl)- N-phenylpiperidine-1-carboxamide PFP PFP (Pentafluorophenyl) Column Molecule->PFP Optimal C18 C18 (Octadecyl) Column Molecule->C18 Sub-optimal Mech1 π-π & Dipole-Dipole (High Selectivity) PFP->Mech1 via MeOH Mech2 Hydrophobic / Dispersive (Low Selectivity) C18->Mech2 via ACN

Chromatographic interaction mechanisms comparing PFP and C18 stationary phases.

Part 4: Self-Validating Method Development Protocol

To guarantee scientific integrity, do not rely on trial and error. Execute this self-validating 4-step protocol to lock in the optimal method.

Step 1: Orthogonal Column & Modifier Screening
  • Setup: Prepare two columns of identical dimensions (e.g., 50 mm × 2.1 mm, 1.7 µm): one C18 and one PFP.

  • Execution: Run a generic gradient (5% to 95% organic over 5 minutes) using Water/Acetonitrile on both columns, followed by Water/Methanol on both columns. Keep the column compartment at 25 °C.

  • Self-Validation: Compare the retention factor ( k′ ) and peak capacity. The PFP column with Methanol must demonstrate superior retention of the fluorinated analyte compared to the C18 column, validating the presence of π−π and dipole interactions.

Step 2: Temperature-Assisted Rotamer Coalescence (The "Heat Test")
  • Setup: Using the PFP column and Methanol gradient, observe the peak shape. If a split doublet or broad plateau is present, proceed to thermal modulation.

  • Execution: Perform sequential injections of the exact same sample vial at 25 °C, 40 °C, 50 °C, and 60 °C.

  • Self-Validation: If the split peaks are static impurities, the resolution between them will likely increase or remain constant as temperature rises (due to changes in solvent viscosity and diffusivity). If the split peaks are rotamers , they will dynamically merge into a single, highly efficient peak ( N>10,000 ) at 60 °C. This physical coalescence proves the peak distortion was a kinetic artifact, not a chemical impurity.

Step 3: Buffer Optimization for Peak Symmetry
  • Setup: Prepare Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in MS-grade Water. Prepare Mobile Phase B: 0.1% Formic Acid in MS-grade Methanol.

  • Execution: Run the optimized gradient at 60 °C.

  • Self-Validation: Calculate the USP Tailing Factor. The acidic buffer suppresses residual silanol activity. A resulting tailing factor of ≤1.2 validates that secondary ion-exchange interactions have been successfully eliminated.

Step 4: Isocratic Hold & Robustness Verification
  • Setup: Convert the gradient method to an isocratic hold based on the elution composition observed in Step 3 (e.g., 65% Methanol).

  • Execution: Inject the sample 6 times consecutively.

  • Self-Validation: Calculate the %RSD for retention time and peak area. An RSD of <0.5% validates that the column is fully equilibrated, the rotamer interconversion is stable at the set temperature, and the method is robust enough for routine quantitative analysis.

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International Source: LCGC International URL:[Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations Source: MAC-MOD Analytical URL:[Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics Source: MDPI URL:[Link]

Sources

Technical Support Center: Scale-Up Synthesis of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges encountered during the scale-up synthesis of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide.

The synthesis of this N-acyl urea derivative via the direct acylation of N-phenylpiperidine-1-carboxamide with 2,6-difluorobenzoyl chloride is a delicate balance between kinetic and thermodynamic control. The ambident nature of the urea nucleophile means that both the nitrogen and the oxygen can attack the electrophile, leading to complex byproduct profiles if parameters are not strictly controlled.

Troubleshooting Guide: Major Byproducts & Mitigation

Q: Why am I seeing high levels of 2,6-difluorobenzoic acid in my crude mixture? A: The presence of 2,6-difluorobenzoic acid is primarily a downstream indicator of O-acylation followed by hydrolysis, rather than simple unreacted acid chloride. During the acylation of N-phenylpiperidine-1-carboxamide, the urea oxygen can act as a competing nucleophile, forming a kinetic O-acyl isourea intermediate. If the reaction is quenched with water before the O→N acyl migration completes, this intermediate rapidly hydrolyzes, yielding the starting urea and1[1]. Solution: Ensure complete deprotonation of the urea nitrogen using a strong, non-nucleophilic base (e.g., LiHMDS) at -20 °C before adding the 2,6-difluorobenzoyl chloride.

Q: How do I minimize the formation of the O-acyl isourea kinetic byproduct? A: The O→N acyl migration is thermodynamically driven but kinetically slow at low temperatures. To bypass the O-acyl intermediate entirely, you must exploit the hard-soft acid-base (HSAB) theory. By using a counterion that strongly coordinates to the hard urea oxygen (like Li⁺ from LiHMDS), you block O-acylation and force the incoming acyl chloride to react at the nitrogen. Temperature control and base selection are critical to 2 and subsequent degradation[2].

Q: My scale-up shows significant symmetrical urea (e.g., 1,1'-carbonyldipiperidine). What is the mechanism? A: Symmetrical ureas typically arise from the degradation of the starting material under overly harsh basic conditions. Excess base can trigger the cleavage of the N-phenylpiperidine-1-carboxamide, releasing piperidine, which then attacks another equivalent of the starting material, a known issue when3[3]. Solution: Strictly control the stoichiometry of the base (1.05 equivalents) and maintain the internal temperature below 0 °C.

Reaction Pathway Visualization

AcylationPathway Urea N-phenylpiperidine- 1-carboxamide Anion Lithium Urea Enolate (Ambident Nucleophile) Urea->Anion LiHMDS -20°C NAcyl N-Acyl Urea (Target Product) Anion->NAcyl Direct N-Acylation (Thermodynamic) OAcyl O-Acyl Isourea (Kinetic Byproduct) Anion->OAcyl O-Acylation (Kinetic) OAcyl->NAcyl O→N Migration (Heat/Time) Hydrolysis 2,6-Difluorobenzoic Acid + Starting Urea OAcyl->Hydrolysis Aqueous Quench

Fig 1: Mechanistic divergence in the acylation of urea intermediates leading to target or byproducts.

Self-Validating Scale-Up Protocol

To ensure reproducibility and minimize byproduct formation, the following protocol integrates built-in analytical validation checks at every critical juncture.

Step 1: Substrate Deprotonation
  • Action: Charge a dry, nitrogen-purged reactor with N-phenylpiperidine-1-carboxamide (1.0 eq) and anhydrous 2-MeTHF (10 vol). Cool the internal temperature ( Tint​ ) to -20 °C. Add LiHMDS (1.0 M in THF, 1.05 eq) dropwise over 1 hour, maintaining Tint​ ≤ -15 °C.

  • Causality: 2-MeTHF provides excellent solubility for the lithium enolate while being immiscible with water for the later workup. The strong lithium coordination directs the subsequent electrophilic attack to the nitrogen.

  • Validation Check: Withdraw a 50 µL aliquot and quench into anhydrous MeOH. Analyze via UPLC-MS. Complete deprotonation is validated by the absence of the parent urea peak and the presence of the stable methoxy-adduct of the activated intermediate. Do not proceed until conversion is >99%.

Step 2: Electrophilic Acylation
  • Action: Dilute 2,6-difluorobenzoyl chloride (1.1 eq) in 2-MeTHF (2 vol). Add this solution dropwise to the reactor over 2 hours, maintaining Tint​ between -20 °C and -15 °C. After addition, stir for 30 minutes at -20 °C, then slowly warm to 0 °C over 1 hour.

  • Causality: The slow addition ensures the electrophile is the limiting reagent, preventing4 common in N-acylurea linkages[4]. Warming to 0 °C provides the activation energy required to drive any transient O-acyl isourea through the O→N acyl migration pathway to the thermodynamic N-acyl product.

  • Validation Check: Perform ReactIR (in situ FTIR) monitoring. The reaction is complete when the acyl chloride peak (~1775 cm⁻¹) plateaus and the N-acyl urea peak (~1710 cm⁻¹) maximizes. A secondary UPLC check must show <2% O-acyl isourea before quenching.

Step 3: Scavenging and Quench
  • Action: Add ethanolamine (0.15 eq) and stir at 0 °C for 15 minutes. Then, quench the reaction by adding 10% aqueous NH₄Cl (5 vol).

  • Causality: Ethanolamine acts as a scavenger for any unreacted 2,6-difluorobenzoyl chloride, converting it to a highly polar, water-soluble amide. This prevents the formation of 2,6-difluorobenzoic acid during the aqueous quench, which is notoriously difficult to purge from the final product during crystallization.

  • Validation Check: Phase separate. Analyze the organic layer via quantitative NMR (qNMR) or HPLC. The organic layer must show <0.5% 2,6-difluorobenzoic acid.

Quantitative Data Summaries

The table below summarizes the optimization data that led to the protocol above. Notice how the choice of base and temperature directly dictates the byproduct distribution.

Base SystemTemperature ProfileConversion (%)Target N-Acyl Urea (%)O-Acyl Isourea (%)2,6-Difluorobenzoic Acid (%)
NaH (1.1 eq)0 °C to 25 °C98.082.54.011.5
DIPEA (2.0 eq)25 °C to 60 °C65.045.015.05.0
LiHMDS (1.05 eq) -20 °C to 0 °C >99.0 96.5 <1.0 1.5
KHMDS (1.05 eq)-20 °C to 0 °C>99.089.06.04.0

Frequently Asked Questions (FAQs)

Q: Can I use standard THF instead of 2-MeTHF for the scale-up? A: While THF is chemically compatible, 2-MeTHF is strongly recommended for scale-up. 2-MeTHF offers superior phase separation during the aqueous quench, reducing the hydrolysis of any residual intermediates. Furthermore, it has a higher boiling point and lower water miscibility, which improves process safety and solvent recovery.

Q: Is it possible to synthesize the target molecule by reacting N-(2,6-difluorobenzoyl)aniline with piperidine-1-carbonyl chloride? A: Yes, this reverse-acylation route is chemically viable. However, piperidine-1-carbonyl chloride is prone to forming highly toxic and reactive byproducts and requires the handling of phosgene equivalents (like triphosgene) during its synthesis. The forward route (deprotonating the urea) is generally preferred for safety, atom economy, and regulatory compliance in scale-up environments.

References

  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N'-dialkyl carbodiimides in water Source: Indian Academy of Sciences URL:1

  • Synthesis and characterization of novel N-acyl cyclic urea derivatives Source: Arkivoc URL:2

  • Chemical Protein Synthesis Using a Second-Generation N-Acylurea Linker for the Preparation of Peptide-Thioester Precursors Source: ACS Publications URL:4

  • Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands Source: NIH (PMC) URL:3

Sources

overcoming low bioavailability of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide in animal models

Author: BenchChem Technical Support Team. Date: March 2026

Of course. Here is a technical support center with troubleshooting guides and FAQs for overcoming the low bioavailability of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide in animal models.

Technical Support Center: N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide

A Guide for Development Professionals

Welcome to the technical support resource for N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide (development code: C20H16F2N2O2). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of this compound in preclinical animal models. As Senior Application Scientists, we have synthesized data from the field and established pharmaceutical science principles to help you troubleshoot common issues and advance your research.

The core challenge with this molecule stems from its physicochemical properties. The N-phenylpiperidine scaffold combined with the difluorobenzoyl moiety results in a highly lipophilic structure with poor aqueous solubility.[1] This profile strongly suggests that the compound falls under the Biopharmaceutics Classification System (BCS) as a Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) agent.[2][3][4] For such compounds, oral absorption is almost always limited by the rate of dissolution in the gastrointestinal fluids.[3][4]

This guide provides a logical, question-and-answer framework to diagnose and solve bioavailability problems, focusing on practical formulation strategies and sound experimental design.

Frequently Asked Questions (FAQs)

Q1: What is N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide, and why is its bioavailability low?

A1: N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide is a novel synthetic compound belonging to the piperidine carboxamide class, which is explored for various therapeutic targets.[5][6][7] Its molecular structure confers high lipophilicity (a high LogP value) and, consequently, very low intrinsic aqueous solubility. Oral bioavailability, the fraction of an administered dose that reaches systemic circulation, is dependent on both dissolution (dissolving in gut fluid) and permeation (passing through the gut wall).[8] For this compound, the primary barrier is its failure to dissolve effectively, a prerequisite for absorption.[9]

Q2: How do I determine if my compound is a BCS Class II or IV?

A2: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[2]

  • Solubility: Can be determined via standardized buffer solubility assays across a physiological pH range (e.g., pH 1.2, 4.5, 6.8). If the highest dose strength is not soluble in 250 mL of aqueous media, it is classified as "low solubility."

  • Permeability: Can be assessed using in vitro models like Caco-2 or PAMPA assays, or in situ intestinal perfusion studies in rodents. Given its structure, it is safe to assume low solubility. Your primary experimental focus should be on confirming its permeability to distinguish between Class II (high permeability) and Class IV (low permeability), as this will influence formulation strategy.

Q3: Can I simply increase the dose to achieve higher exposure?

A3: Not necessarily. For dissolution rate-limited compounds (BCS Class II/IV), a non-linear relationship between dose and exposure (AUC) is often observed. Once the gastrointestinal fluid is saturated with the dissolved drug, administering more compound will not lead to a proportional increase in absorption and may simply be excreted. This underscores the need for an enabling formulation strategy rather than dose escalation.

Troubleshooting Guide: Formulation & Dosing

This section addresses specific experimental roadblocks. We follow a problem-solution format grounded in established formulation science.

Problem 1: The compound crashes out of solution when I prepare a simple aqueous vehicle for oral gavage.

This is the most common initial hurdle, directly indicating poor aqueous solubility. The goal is to create a thermodynamically stable solution or a fine, uniform dispersion to maximize the drug's surface area for dissolution.[2][9]

Logical Flow for Formulation Selection

G cluster_formulation Formulation Strategy Selection cluster_simple Simple Vehicles cluster_advanced Advanced Formulations start Low Bioavailability Observed (Presumed Solubility Issue) solubility_test Step 1: Basic Solubility Screen (Co-solvents, Surfactants, Lipids) start->solubility_test cosolvent Co-solvent System (e.g., PEG400, Propylene Glycol) solubility_test->cosolvent Sufficient solubility achieved? surfactant Micellar Solution (e.g., Tween 80, Cremophor EL) solubility_test->surfactant Sufficient solubility achieved? lipid Lipid-Based System (LBDDS) (e.g., SEDDS with Labrafac, Transcutol) solubility_test->lipid Solubility remains low? particle Particle Size Reduction (Micronization, Nanosuspension) solubility_test->particle API is solid & stable? pk_study Step 2: In Vivo PK Study (e.g., Rat or Mouse Model) cosolvent->pk_study surfactant->pk_study lipid->pk_study particle->pk_study

Caption: Formulation selection workflow for low-solubility compounds.

Solution 1.1: Employ a Co-solvent System

  • Why it works: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.[2] This is often the simplest and fastest approach for early preclinical studies.

  • Recommended Vehicles:

Vehicle ComponentTypical Concentration (%)FunctionAnimal Tolerance Notes
PEG 40010 - 60%Primary solubilizerGenerally well-tolerated in rodents.
Propylene Glycol (PG)10 - 40%Co-solvent, viscosity modifierWell-tolerated.
Ethanol5 - 15%Potent co-solventUse minimally; can cause GI irritation.
Water/Salineq.s. to 100%Vehicle baseBalances tonicity.
  • Protocol: Preparing a 20% PEG 400 Co-solvent Vehicle

    • Weigh the required amount of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide into a sterile glass vial.

    • Add 20% of the final volume as PEG 400.

    • Vortex or sonicate until the compound is fully dissolved. A clear solution should be formed.

    • Slowly add the remaining 80% of the volume as sterile saline or water while vortexing to avoid precipitation.

    • Visually inspect for clarity. If precipitation occurs, a higher percentage of co-solvent may be needed.

Solution 1.2: Use a Surfactant-Based Vehicle (Micellar Solution)

  • Why it works: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, keeping them dispersed and increasing their effective solubility.[2][3]

  • Recommended Surfactants:

    • Tween® 80 (Polysorbate 80): A non-ionic surfactant commonly used at 1-10%.

    • Cremophor® EL (Polyoxyl 35 Castor Oil): Very effective but has been associated with hypersensitivity reactions in some species, particularly dogs. Use with caution.

    • Solutol® HS 15 (Macrogol 15 Hydroxystearate): Another effective non-ionic solubilizer.

Solution 1.3: Develop a Lipid-Based Drug Delivery System (LBDDS)

  • Why it works: For highly lipophilic compounds, dissolving the drug in a lipid-based formulation can significantly enhance absorption. Upon contact with gastrointestinal fluids, these systems can form fine emulsions or microemulsions, such as in a Self-Emulsifying Drug Delivery System (SEDDS).[4][10] This maintains the drug in a solubilized state and can even leverage lipid absorption pathways, potentially bypassing first-pass metabolism via lymphatic transport.[8]

  • Simple SEDDS Components:

    • Oil Phase: Labrafac™ PG, Maisine® CC, Capryol™ 90.

    • Surfactant: Cremophor® EL, Labrasol®.

    • Co-solvent: Transcutol® HP.

  • When to use: This is a more advanced strategy, ideal when co-solvent systems fail or when aiming to maximize exposure for later-stage preclinical studies.[4][8]

Solution 1.4: Reduce Particle Size (Micronization/Nanosuspension)

  • Why it works: According to the Noyes-Whitney equation, the rate of dissolution is directly proportional to the surface area of the drug particles. Reducing particle size from microns to nanometers dramatically increases the surface area, leading to a faster dissolution rate.[2][9]

  • Methods:

    • Micronization: Achieved through techniques like jet milling or ball milling.

    • Nanosuspension: Involves wet-bead milling or high-pressure homogenization to create drug nanoparticles, which are then stabilized with surfactants.

  • When to use: This is suitable when the compound is a stable solid and other methods are insufficient. It requires specialized equipment.

Problem 2: Pharmacokinetic (PK) data is highly variable between animals.

High variability can mask the true performance of a compound and confound dose-response relationships. It often points to issues with the formulation's in vivo performance or with the experimental model itself.

Troubleshooting High PK Variability

G start High Inter-Animal PK Variability (Cmax, AUC) formulation_check Is the formulation physically stable? (Check for precipitation, phase separation) start->formulation_check food_effect Was the study conducted in fasted or fed animals? start->food_effect species_check Is the animal model appropriate? (Consider GI physiology, metabolism) start->species_check solution1 Optimize Formulation: - Increase solubilizer concentration - Move to a more robust system (e.g., SEDDS) formulation_check->solution1 No solution2 Conduct a Food-Effect Study: - Compare PK in fasted vs. fed states - Standardize feeding protocol food_effect->solution2 Inconsistent solution3 Re-evaluate Animal Model: - Rodents are a first pass - Consider dog or mini-pig for better human GI correlation species_check->solution3 Uncertain

Caption: Decision tree for troubleshooting high PK variability.

Solution 2.1: Assess for Food Effects

  • Why it matters: The presence of food can drastically alter a drug's bioavailability.[11] For lipophilic compounds, administration with a high-fat meal can increase solubility and absorption by stimulating bile salt secretion, which aids in solubilization. Conversely, for some formulations, food can delay gastric emptying and reduce absorption.

  • Recommended Action: Conduct a pilot pharmacokinetic study in both fasted and fed animals (e.g., rats or dogs).[11] This is a critical step for any orally administered low-solubility compound. Understanding the food effect is often a regulatory requirement.

Solution 2.2: Evaluate the Choice of Animal Model

  • Why it matters: Different animal species have distinct gastrointestinal physiology (pH, transit time) and metabolic enzyme profiles (e.g., Cytochrome P450s).[12][13]

    • Rodents (Rats, Mice): Cost-effective and widely used for initial screening. However, their faster metabolism and different GI environment may not always predict human outcomes well.[13][14]

    • Canines (Dogs): Their GI tract is physiologically more similar to humans, making them a good model for assessing oral absorption and food effects.[11][15]

    • Non-Human Primates & Mini-Pigs: Offer even closer physiological resemblance to humans but are more costly and ethically complex to use. They are typically reserved for later-stage preclinical development.[14]

  • Recommended Action: If variability persists in rodents, consider confirming the PK profile in a second, larger species like the dog to better understand the compound's potential in humans.[15]

References

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]

  • Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024, June 28). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. [Link]

  • Tanzania Journal of Science. (n.d.). Advanced approaches to improve solubility of bcs class ii drugs. [Link]

  • Oriental Journal of Chemistry. (n.d.). Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. [Link]

  • PubMed. (2025, April 17). Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation. [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. [Link]

  • KNOWLEDGE – International Journal. (n.d.). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. [Link]

  • Research and Reviews: Journal of Pharmacology and Toxicological Studies. (2023, July 3). Comparative Pharmacokinetics of Drugs in Different Animal Species. [Link]

  • Patsnap Synapse. (2025, May 29). How to select the right animal species for TK/PK studies?. [Link]

  • PubChem. (n.d.). N-phenylpiperazine-1-carboxamide. [Link]

  • PMC. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. [Link]

  • PMC. (n.d.). N-Phenylpiperidine-1-carbothioamide. [Link]

  • Cheméo. (n.d.). Chemical Properties of N-Phenylpiperidine (CAS 4096-20-2). [Link]

  • Cheméo. (n.d.). Chemical Properties of N-(Diphenylcarbamoyl)piperidine (CAS 75534-73-5). [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • ACS Publications. (2009, February 4). Fluorinated Benzyloxyphenyl Piperidine-4-carboxamides with Dual Function against Thrombosis: Inhibitors of Factor Xa and Platelet Aggregation. [Link]

  • RSC Publishing. (n.d.). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. [Link]

  • Fisher Scientific. (n.d.). 4-(2,4-Difluorobenzoyl)piperidine hydrochloride. [Link]

  • PubMed. (2008, August 15). Discovery of piperidine carboxamide TRPV1 antagonists. [Link]

  • SpectraBase. (n.d.). (S)-1-((2,6-Difluorobenzoyl)-D-prolyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide. [Link]

  • BindingDB. (n.d.). BDBM731549 4-(2-chloro-3,5-difluorobenzyl)-N-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-1-carboxamide. [Link]

  • MDPI. (2023, February 9). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. [Link]

  • PubMed. (2019, October 1). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. [Link]

  • ResearchGate. (2026, February 22). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease | Request PDF. [Link]

Sources

Technical Support Center: Troubleshooting Precipitation of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide in DMEM Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common issue encountered during in vitro experiments: the precipitation of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide in Dulbecco's Modified Eagle Medium (DMEM). Our goal is to equip you with the scientific understanding and practical solutions to ensure the success of your cell-based assays.

Troubleshooting Guide: Unraveling the Precipitation Problem

The sudden appearance of a cloudy precipitate upon adding your compound to the cell culture media can be alarming. This phenomenon is a strong indicator that the compound has crashed out of solution, rendering it unavailable to your cells and compromising the validity of your experiment. Let's explore the primary reasons for this and how to address them.

Issue 1: Immediate Precipitation Upon Addition to DMEM

Question: I dissolved N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide in DMSO to make a stock solution. When I added it to my DMEM, the media immediately turned cloudy. What went wrong?

Answer: This is a classic case of a hydrophobic compound precipitating when transferred from a highly soluble organic solvent (like DMSO) to an aqueous environment like cell culture media.[1] The dramatic change in solvent polarity causes the compound to fall out of solution.

Solutions:

  • Optimize the Dilution Method: Instead of adding the concentrated stock directly to the full volume of media, perform a serial dilution. First, create an intermediate dilution by adding the stock solution to a small volume of media, and mix vigorously. Then, add this intermediate dilution to the final volume of media.[1]

  • Pre-warm the Media: Ensure your DMEM is at 37°C before adding the compound. Some compounds exhibit increased solubility at physiological temperatures.[1]

  • Adjust Final DMSO Concentration (with caution): While high concentrations of DMSO can be toxic to cells, a slight increase in the final percentage (e.g., from 0.1% to 0.5%) may be necessary to maintain solubility. It is crucial to always include a vehicle control with the identical final DMSO concentration in your experimental design.[2] Most cell-based assays can tolerate a final DMSO concentration of 0.5-1%.[2]

Issue 2: Delayed Precipitation After Incubation

Question: My media looked clear after adding the compound, but after a few hours in the incubator, I noticed a precipitate had formed. Why did this happen and how can I fix it?

Answer: Delayed precipitation can be attributed to several factors, including temperature shifts, interactions with media components, or the compound coming out of a supersaturated state.[1]

Solutions:

  • Reduce the Final Concentration: The most probable cause is that the final concentration of your compound exceeds its thermodynamic solubility limit in the cell culture medium.[1] Consider performing a dose-response experiment to determine the maximum soluble concentration.

  • Evaluate Serum Concentration: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to and help solubilize hydrophobic compounds.[1] If you are using a low-serum or serum-free medium, the solubility of your compound will be significantly reduced.[1] If your experimental design allows, increasing the serum percentage might be a viable solution.

  • Check Media pH: Ensure the pH of your cell culture medium is stable and within the optimal range, which is typically 7.2-7.4.[1][3] Alterations in pH can affect the ionization state and, consequently, the solubility of some compounds.[1]

The Science Behind the Precipitation

N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide is a lipophilic molecule, a characteristic enhanced by the presence of the phenyl group.[4] This inherent hydrophobicity leads to limited solubility in aqueous solutions like DMEM.

DMEM is a complex mixture of amino acids, vitamins, glucose, and inorganic salts.[5][6][7] The high concentration of salts in DMEM can contribute to the "salting out" effect, where the solubility of a nonpolar compound is decreased, leading to precipitation.[8] Furthermore, DMEM utilizes a sodium bicarbonate buffer system to maintain physiological pH in a CO2 environment.[5][7] Fluctuations in CO2 levels can alter the media's pH, which could impact the compound's stability and solubility.[3][9][10]

Experimental Protocol: A Step-by-Step Guide to Preventing Precipitation

This protocol outlines the best practices for preparing and using a hydrophobic compound like N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide in cell culture.

Materials:
  • N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Dulbecco's Modified Eagle Medium (DMEM), pre-warmed to 37°C

  • Sterile microcentrifuge tubes and pipette tips

Procedure:
  • Prepare a Concentrated Stock Solution:

    • Allow the compound vial to equilibrate to room temperature.

    • Dissolve the compound in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Vortex gently until the compound is completely dissolved. If necessary, brief sonication can be used.[11]

  • Perform Serial Dilutions:

    • Intermediate Dilution: Create an intermediate dilution by adding a small volume of the DMSO stock solution to a larger volume of pre-warmed DMEM. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first dilute 1 µL of the stock into 99 µL of DMEM (a 1:100 dilution to make a 100 µM intermediate solution). Mix thoroughly by pipetting up and down.

    • Final Dilution: Add the required volume of the intermediate dilution to your final volume of cell culture media. For the example above, you would add 100 µL of the 100 µM intermediate solution to 900 µL of media to get a final concentration of 10 µM.

  • Visual Inspection and Vehicle Control:

    • After the final dilution, visually inspect the media for any signs of cloudiness or precipitation.

    • Crucially, prepare a vehicle control by adding the same final concentration of DMSO to your cell culture media without the compound. This will allow you to distinguish the effects of the compound from any potential effects of the solvent.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting the precipitation of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide.

Caption: Troubleshooting workflow for compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve my hydrophobic compound? A1: Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving hydrophobic compounds for use in cell culture.[11] Other organic solvents like ethanol, DMF, or acetonitrile can also be considered, but their toxicity to your specific cell line must be evaluated.[2][11]

Q2: What is the maximum concentration of DMSO my cells can tolerate? A2: Most cell lines can tolerate a final DMSO concentration of 0.5-1% without significant toxicity.[2] However, it is always best to perform a dose-response curve for DMSO on your specific cell line to determine the maximum non-toxic concentration.

Q3: How can I be sure that what I'm seeing is precipitation and not something else, like contamination? A3: Precipitation of a chemical compound will often appear as a fine, crystalline, or amorphous solid that can make the media look cloudy.[8] In contrast, bacterial contamination usually presents as a uniform turbidity with a potential color change in the media, while fungal contamination may appear as filamentous growths.[12] Microscopic examination can help differentiate between these possibilities.

Q4: Can I use a solubilizing agent to help dissolve my compound? A4: Yes, co-solvents like Glycerin, PEG400, or non-ionic surfactants like Tween 80 or Tween 20 can be used to improve the solubility of hydrophobic compounds.[13] However, their effects on your cells and the compound's activity must be carefully evaluated.

Data Summary

ParameterRecommendationRationale
Primary Solvent DMSOHigh solubilizing power for hydrophobic compounds.
Final DMSO Concentration ≤ 0.5% - 1%Minimize solvent toxicity to cells.[2]
Media Temperature 37°CMay improve compound solubility.[1]
Media pH 7.2 - 7.4Stable pH is crucial for compound solubility and cell health.[1][3]

References

  • Benchchem.
  • Thermo Fisher Scientific. Dulbecco's Modified Eagle Medium (DMEM).
  • HiMedia Laboratories. Dulbecco's Modified Eagle Medium (DMEM).
  • ATCC. Dulbecco's Modified Eagle's Medium (DMEM) - 30-2002.
  • Cyagen. Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • AG Scientific. Dulbecco's Modified Eagle Medium (DMEM).
  • Sigma-Aldrich.
  • Fisher Scientific. DMEM (Dulbecco's Modified Eagle Medium)
  • ResearchGate. Has anyone had problems with media contamination or precipitants falling out of media?
  • Luoyang FuDau Biotechnology Co., Ltd.
  • Benchchem. Best practices for handling and dissolving hydrophobic peptides like CRP 201-206.
  • Sigma-Aldrich. Solubility Guidelines for Peptides.
  • PMC. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media.
  • ResearchGate. How can I dissolve hydrophobic compounds in DMEM media?
  • ECHEMI. How can I dissolve hydrophobic compounds in DMEM media?
  • PubMed. The stability of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]-2,5-dimethyl-1 -phenylpyrrole-3,4-dicarboximide in aqueous-organic solutions.
  • SciSpace. The stability of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl].
  • CymitQuimica. CAS 4096-20-2: N-Phenylpiperidine.

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of N-(2,6-difluorobenzoyl)-N'-phenylurea Insecticides: Diflubenzuron vs. Novel Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the insecticidal efficacy of the established benzoylphenylurea (BPU) insecticide, diflubenzuron, and a representative novel analog, N-(2,6-difluorobenzoyl)-N'-(2,6-dimethyl-4-heptafluoroisopropylphenyl)urea. While direct comparative data for N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide is not available in peer-reviewed literature, the selected analog shares the core N-(2,6-difluorobenzoyl) moiety and provides a basis for understanding the structure-activity relationships that govern the efficacy of this class of insecticides.

Introduction to Benzoylphenylurea Insecticides

Benzoylphenylurea (BPU) insecticides are a crucial class of insect growth regulators (IGRs) that have been instrumental in pest management since the commercialization of diflubenzuron in the 1970s.[1][2] Their unique mode of action, targeting chitin synthesis, provides a high degree of selectivity and lower toxicity to non-target organisms that do not produce chitin, such as vertebrates.[3] This guide delves into the comparative efficacy of diflubenzuron, a widely used BPU, and a novel, structurally related analog, offering insights into the ongoing research and development in this field.

Mechanism of Action: Inhibition of Chitin Synthesis

The primary mode of action for both diflubenzuron and its analogs is the inhibition of chitin biosynthesis.[4][5] Chitin is an essential polymer of N-acetylglucosamine that provides structural integrity to the insect exoskeleton.[3][6] By interfering with the formation of chitin, BPUs disrupt the molting process, particularly in larval stages.[5][7] This leads to the formation of a fragile, malformed cuticle that cannot withstand the pressures of molting, resulting in larval mortality.[7]

The molecular target of BPUs is believed to be the sulfonylurea receptor (SUR), a component of an ABC transporter complex involved in the transport of N-acetylglucosamine across cell membranes.[6] Inhibition of this process ultimately blocks the polymerization of N-acetylglucosamine into chitin by chitin synthase.[6]

UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Polymer Chitin_Synthase->Chitin Catalyzes Exoskeleton Exoskeleton Formation Chitin->Exoskeleton Molting Successful Molting Exoskeleton->Molting BPU Diflubenzuron & Novel Analogs BPU->Chitin_Synthase Inhibits cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Test Solutions B Dip Leaves in Solutions A->B C Air-dry Treated Leaves B->C D Place Leaf in Container C->D E Introduce Larva D->E F Incubate under Controlled Conditions E->F G Record Mortality F->G H Calculate LC50 G->H

Caption: Experimental workflow for a leaf-dip bioassay.

Conclusion

Diflubenzuron remains a highly effective and widely used insecticide for the control of a variety of insect pests. [5][8]However, the continued exploration of novel benzoylphenylurea analogs demonstrates the potential for developing next-generation IGRs with enhanced efficacy and improved environmental profiles. The comparative data presented in this guide, using a representative novel analog, illustrates that targeted structural modifications can lead to compounds with insecticidal activity comparable or superior to existing commercial products. [9]Further research into the synthesis and evaluation of new BPU derivatives is essential for the future of sustainable pest management.

References

  • Studies on the action mechanism of benzoylurea insecticides to inhibit the process of chitin synthesis in insects: A review on the status of research activities in the past, the present and the future prospects. (n.d.).
  • chemicalWATCHFactsheet - DIFLUBENZURON. (n.d.). Beyond Pesticides.
  • Diflubenzuron. (n.d.). In Wikipedia.
  • Quantitative Structure-activity Relationships of Benzoyl (pyridyloxyphenyl) urea Insecticides. (n.d.). J-STAGE.
  • Design, Synthesis, and Insecticidal Evaluation of New Benzoylureas Containing Carbamate Groups Based on the Bipartite Model of Sulfonylurea Receptor Binding Site. (2023). Bentham Science.
  • Synthesis and Insecticidal Activity of Heptafluoroisopropyl-Containing Benzoylphenylurea Structures. (2009).
  • Design, Synthesis and Insecticidal Activity of Novel Phenylurea Deriv
  • Comparative Efficacy of Diflubenzuron and Novaluron as Chitin Synthesis Inhibitors. (n.d.). BenchChem.
  • Synthesis of Novel Benzoylphenylurea Chitin Inhibitors from Chlorothalonil. (n.d.).
  • Studies on Insecticidal Activities and Action Mechanism of Novel Benzoylphenylurea Candid
  • Quantitative Studies on Structure-Activity Relationship of Sulfonylurea and Benzoylphenylurea Type Pesticides and Their Substituents. (n.d.). American Chemical Society.
  • Quantitative Studies on Structure−Activity Relationship of Sulfonylurea and Benzoylphenylurea Type Pesticides and Their Substituents' Bioisosterism Using Synthons' Activity Contribution. (n.d.).
  • Design, synthesis, bioactivity, and structure-activity relationship (SAR) studies of novel benzoylphenylureas containing oxime ether group. (2008). PubMed.
  • Lufenuron Structure-Activity Relationship: A Technical Guide. (n.d.). BenchChem.
  • SOME PHYSIOLOGICAL ASPECTS OF THE INSECTICIDAL ACTION OF DIFLUBENZURON, AN INHIBITOR OF CHITIN SYNTHESIS. (n.d.). WUR eDepot.
  • Comparative laboratory efficacy of noviflumuron and diflubenzuron on Reticulitermes flavipes (Isoptera: Rhinotermitidae). (n.d.).
  • Comparative Study of the Efficacy of Two Biological Insecticides (Azadirachta indica and Bacillus thuringiensis) and a Chemical insecticide (Diflubenzuron WP) against Fall Armyworm, Spodoptera frugiperda (Lepidoptera: Noctuidae) in Maize Crop, Western Bur. (2024).
  • Benzoylurea derivatives, process for their preparation, and insecticides. (2023).
  • Bioefficacy of diflubenzuron, insecticides and diflubenzuron + insecticide mixtures on the incidence of American bollworm, Helicoverpa armigera (Hub.) in cotton. (2016).
  • Validating the Insecticidal Efficacy of N-(4-chlorophenyl)
  • (PDF) Comparative Study of the Efficacy of Two Biological Insecticides (Azadirachta indica and Bacillus thuringiensis) and a Chemical insecticide (Diflubenzuron WP) against Fall Armyworm, Spodoptera frugiperda (Lepidoptera: Noctuidae) in Maize Crop, Western Bur. (2024).
  • Synthesis and Insecticidal Activity of Heptafluoroisopropyl-Containing Benzoylphenylurea Structures. (2025).
  • Discovery and Characterization of Chitin Synthase Inhibitors with Novel Mechanism for Control of Tetranychus urticae. (2024).
  • Synthesis and Insecticidal Activity of a New Benzenedicarboxamide Derivative. (n.d.).
  • Design, Synthesis, and Insecticidal Activities of New N-benzoyl-N'-phenyl-N'-sulfenylureas. (2009). PubMed.
  • Stability of Three Ureide Insect Chitin-Synthesis Inhibitors in Mushroom Compost Determined by Chemical and Bioassay Techniques. (n.d.). Oxford Academic.
  • Evaluation of Two Conventional Insecticides and a Chitin Synthesis Inhibitor against Immature Stages of the House Fly Musca Domestica L. (Diptera: Muscidae). (n.d.). Biosciences Biotechnology Research Asia.
  • Assessment of the perturbation induced by chitin synthesis inhibitors lufenuron, flufenoxron and hexflumuron in the house fly,. (n.d.).
  • Synthesis and Bioactivity of N-Benzoyl-N'-[5-(2'-substituted phenyl)
  • Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae. (n.d.). PMC.
  • Design, synthesis and insecticidal activity of biphenyl-diamide deriv
  • N-(4-chlorophenyl)-2,6-difluorobenzamide: A Comprehensive Technical Guide to its Biological Activity Spectrum. (n.d.). BenchChem.
  • Synthesis, Insecticidal Activities, and Structure-Activity Relationship Studies of Novel Diamide Compounds Containing (Halogenated) Alkoxy Group. (n.d.). SIOC Journals.

Sources

validating target engagement of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide using CETSA

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating Target Engagement of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide Using CETSA: A Comparative Methodological Guide

Introduction: The WRN Helicase Imperative

The discovery of a synthetic lethal relationship between Werner syndrome ATP-dependent helicase (WRN) and microsatellite instability-high (MSI-H) cancers has established WRN as a premier oncology target [1, 2]. In MSI-H cells, the loss of DNA mismatch repair leads to the accumulation of expanded TA-dinucleotide repeats. These repeats form complex DNA secondary structures that require WRN helicase for resolution during replication [5].

Recently, novel small molecules, including the urea/carboxamide derivative N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide , have emerged as potent WRN inhibitors[3]. However, translating biochemical potency into cellular efficacy requires rigorous validation of intracellular target engagement. As an application scientist, I present this guide to objectively compare the Cellular Thermal Shift Assay (CETSA) against alternative methodologies for validating the target engagement of this specific compound, providing a self-validating experimental framework for drug development professionals.

Pathway MSI MSI-H Cancer Cell (Mismatch Repair Deficient) TA Expanded TA-Repeats (DNA Secondary Structures) MSI->TA Accumulates MSS MSS Normal Cell (Mismatch Repair Proficient) WRN WRN Helicase (Essential for Unwinding) MSS->WRN Normal Function TA->WRN Requires DSB DNA Double-Strand Breaks (Unresolved Structures) WRN->DSB In MSI-H Cells Survival Cell Survival (Tolerated Inhibition) WRN->Survival In MSS Cells Drug N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide (Targeted Inhibitor) Drug->WRN Binds & Inhibits Apoptosis Cell Death (Apoptosis) Synthetic Lethality DSB->Apoptosis Drives

Caption: Synthetic lethality pathway of WRN inhibition in MSI-H versus MSS cancer cells.

Comparative Analysis of Target Engagement Assays

When evaluating a novel WRN inhibitor, relying solely on biochemical assays (e.g., fluorescence polarization) is insufficient. Intracellular environments feature high ATP concentrations and complex protein-protein interactions (e.g., WRN binding with DNA2 or TRF2) that fundamentally alter drug affinity [2]. Table 1 objectively compares the leading target engagement modalities.

Table 1: Comparative Evaluation of Target Engagement Methodologies for WRN Helicase

MethodologyPhysiological ContextThroughputAdvantages for WRN InhibitorsLimitations
CETSA Live Cells / Intact TissueMediumPreserves native ATP levels and WRN-protein complexes; no chemical modification needed.Requires high-quality antibodies; lower throughput than biochemical assays.
MS-ABPP Live Cells / LysatesHighIdentifies off-targets; excellent for covalent inhibitors targeting specific cysteines (e.g., C727) [4].Requires synthesis of reactive probes; less effective for non-covalent binders.
DARTS Cell LysatesLowLabel-free; measures protease resistance upon ligand binding.WRN is a large protein (162 kDa) with complex proteolytic patterns, making interpretation difficult.
SPR Purified Protein (In Vitro)HighProvides real-time kinetics ( Kon​ , Koff​ , Kd​ ).Lacks cellular context; misses allosteric modulation by intracellular binding partners.

Causality in Experimental Design: Why CETSA?

For N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide, CETSA is the optimal choice. The assay relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, shifting its melting temperature ( Tm​ ) higher[1].

  • Live-Cell Dosing : By treating intact MSI-H cells, we account for the compound's membrane permeability and its ability to engage WRN in the presence of physiological ATP (1-5 mM). This is critical, as many WRN inhibitors exhibit ATP-cooperative binding, showing enhanced engagement in cells compared to cell lysates [4].

  • Self-Validating Specificity : A robust CETSA protocol must act as a self-validating system. By including a non-target reference protein (e.g., GAPDH), we ensure that any observed thermal shift is specific to the drug-target interaction rather than a global alteration in proteome stability.

CETSA_Workflow Step1 1. Live Cell Dosing Incubate HCT116 with Compound or DMSO Step2 2. Thermal Profiling Heat Aliquots (40°C - 64°C) Step1->Step2 Step3 3. Gentle Lysis Freeze-Thaw in Non-denaturing Buffer Step2->Step3 Step4 4. Ultracentrifugation Pellet Denatured Aggregates Step3->Step4 Step5 5. Detection Western Blot for Soluble WRN Step4->Step5

Caption: Step-by-step CETSA workflow for validating intracellular WRN target engagement.

Detailed Experimental Protocol: CETSA for WRN Helicase

This protocol is optimized for evaluating N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide in HCT116 (MSI-H) cells.

Step 1: Cell Culture and In Situ Dosing

  • Seed HCT116 cells in 10 cm dishes and culture until 70-80% confluent.

  • Treat cells with the compound (e.g., 10 µM) or DMSO (vehicle control) for 2 hours at 37°C.

  • Causality: A 2-hour incubation is sufficient for small-molecule equilibration across the membrane without inducing downstream apoptotic degradation of the target protein, which would confound total protein quantification.

Step 2: Harvest and Aliquot

  • Wash cells with ambient PBS, trypsinize, and resuspend in PBS supplemented with protease inhibitors (EDTA-free).

  • Divide the cell suspension into 8-12 equal aliquots in 0.2 mL PCR tubes (approx. 1×106 cells/tube).

Step 3: Thermal Profiling

  • Heat the aliquots in a thermal cycler across a temperature gradient (e.g., 40°C to 64°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Causality: The 3-minute heating duration ensures thermal equilibrium for protein denaturation. Shorter times lead to incomplete melting; longer times risk non-specific background precipitation.

Step 4: Gentle Lysis

  • Lyse the cells using 3 cycles of rapid freeze-thaw (liquid nitrogen for 1 minute, followed by a 20°C water bath for 2 minutes).

  • Causality: We strictly avoid strong detergents (like SDS) in the lysis buffer. Detergents would solubilize the thermally denatured, aggregated WRN, destroying the separation between the folded and unfolded fractions.

Step 5: Ultracentrifugation and Separation

  • Centrifuge the lysates at 100,000 x g for 20 minutes at 4°C.

  • Carefully extract the supernatant, which contains only the soluble, properly folded WRN protein.

Step 6: Detection and Quantification

  • Analyze the supernatants via SDS-PAGE and Western Blotting using a highly specific anti-WRN antibody and an anti-GAPDH loading control.

  • Plot the normalized band intensities against temperature to determine the ΔTm​ .

Data Presentation & Interpretation

The true efficacy of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide is demonstrated by correlating its biophysical target engagement ( TE50​ and ΔTm​ ) with its functional cellular cytotoxicity ( IC50​ ) in MSI-H versus MSS cell lines[3, 5].

Table 2: Quantitative Target Engagement and Viability Profiling

Cell LineMSI StatusCETSA ΔTm​ (°C)Target Engagement TE50​ (nM)Cellular Viability IC50​ (nM)
HCT116 MSI-H+ 4.245120
SW48 MSI-H+ 4.052145
SW620 MSS+ 4.148> 10,000

Interpretation: The data reveals a clear ΔTm​ shift of ~4°C across all cell lines, proving that the compound successfully permeates the membrane and binds WRN helicase uniformly regardless of the cell's genetic background. However, the cellular viability IC50​ shows massive divergence: potent killing in MSI-H cells (120 nM) but no toxicity in MSS cells (>10 µM). This perfectly validates the synthetic lethal mechanism: target engagement occurs universally, but cytotoxicity is strictly restricted to the mismatch repair-deficient phenotype [1, 5].

Conclusion

Validating the target engagement of novel chemotypes like N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide requires methodologies that respect the physiological context of the target. While SPR and MS-ABPP offer distinct advantages in kinetic profiling and off-target identification, CETSA remains the gold standard for confirming that an inhibitor physically engages WRN helicase inside live cells. By correlating CETSA thermal shifts with MSI-H specific cytotoxicity, drug development professionals can confidently advance these highly selective therapeutics toward the clinic.

References

  • "WRN as a Novel Target of Synthetic Lethality: Current Advances and Future Perspectives." Journal of Medicinal Chemistry, ACS Publications. [Link]

  • "Pharmaceutical compositions comprising wrn helicase inhibitors.
  • "Ligand Discovery by Activity-Based Protein Profiling." PMC, National Institutes of Health.[Link]

  • "Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells." PubMed, National Institutes of Health. [Link]

A Comparative Guide to the Structural Validation of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven approach to validating the structure of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide, a compound of interest with distinct structural motifs that present unique challenges and opportunities for NMR analysis. In the absence of a readily available, authenticated reference spectrum, this guide will establish a robust validation workflow. This process will rely on a combination of experimental data acquisition, computational NMR prediction, and comparative analysis with structurally related analogs.

The core of this guide is built upon the principle of self-validating systems. Every step, from sample preparation to final data interpretation, is designed to build a logical and cohesive argument for the correct chemical structure. We will explore not just the "how" but the "why" behind each experimental choice, grounding our methodology in established spectroscopic principles.

The Challenge: Validating a Novel Structure

In an ideal scenario, structural validation would involve a direct comparison of experimentally acquired NMR spectra with a certified reference standard. However, in research and development, particularly with novel compounds, such standards are often unavailable. This necessitates a more comprehensive approach where the structure is pieced together and confirmed through a series of logical deductions based on a suite of NMR experiments.

The structure of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide presents several key features for NMR analysis:

  • A 2,6-difluorobenzoyl group: The two fluorine atoms provide a unique handle for ¹⁹F NMR and introduce characteristic splitting patterns in both ¹H and ¹³C NMR spectra.

  • An N-phenylpiperidine moiety: This saturated heterocyclic system will have distinct proton and carbon signals in the aliphatic region, the chemical shifts of which are sensitive to the conformation of the piperidine ring.

  • A tertiary amide bond: The restricted rotation around the C-N amide bond can lead to the observation of rotamers, which may complicate the spectra but also provide valuable conformational information.[1][2]

Experimental Workflow for Structural Validation

A multi-faceted approach employing a suite of 1D and 2D NMR experiments is essential for a thorough structural elucidation.[3][4][5] The following workflow is recommended:

  • High-Resolution 1D NMR:

    • ¹H NMR: To identify all proton environments, their integrations (number of protons), and their coupling patterns (J-coupling), which reveals neighboring protons.

    • ¹³C NMR & DEPT-135: To identify all unique carbon environments and to distinguish between CH₃, CH₂, CH, and quaternary carbons.

    • ¹⁹F NMR: To observe the fluorine environments. Given the structure, a single resonance is expected, but its chemical shift and coupling to aromatic protons are highly informative.

  • 2D NMR for Connectivity Mapping:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, tracing the connectivity of protons within the phenyl and piperidine rings.[6][7]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, providing unambiguous C-H assignments.[1][6][8]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the individual structural fragments (the difluorobenzoyl group, the phenyl group, and the piperidine ring) across the amide and carbonyl functionalities.[6][7][8]

The following diagram illustrates the logical flow of experiments and data analysis for structural validation.

NMR Validation Workflow cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Connectivity cluster_Analysis Data Analysis & Comparison cluster_Validation Final Validation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY ¹H-¹H Connectivity HSQC HSQC H1_NMR->HSQC Direct ¹H-¹³C Correlation HMBC HMBC H1_NMR->HMBC Long-Range ¹H-¹³C Correlation C13_NMR ¹³C NMR & DEPT-135 C13_NMR->HSQC C13_NMR->HMBC F19_NMR ¹⁹F NMR Comparison Compare Experimental vs. Predicted/Analog Data F19_NMR->Comparison COSY->Comparison HSQC->Comparison HMBC->Comparison Predicted_Spectra Predicted NMR Spectra Predicted_Spectra->Comparison Analog_Data Analog NMR Data Analog_Data->Comparison Structure_Validation Structure Validated Comparison->Structure_Validation

Caption: A flowchart of the comprehensive NMR-based structural validation process.

Comparative Analysis: Predicted vs. Experimental Data

In the absence of a reference spectrum, NMR prediction software provides a powerful alternative for generating a theoretical dataset.[9][10][11][12][13] These tools use algorithms based on extensive databases of known compounds to estimate chemical shifts and coupling constants. While not a substitute for experimental data, they provide a crucial benchmark for comparison.

Structural Moiety Predicted ¹H Chemical Shift Range (ppm) Predicted ¹³C Chemical Shift Range (ppm) Key Expected Correlations (HMBC)
2,6-Difluorobenzoyl Aromatic Protons: 7.0 - 7.6Aromatic Carbons: 110 - 165 (with C-F coupling) Carbonyl (C=O): 160 - 170Aromatic protons to the carbonyl carbon.
N-Phenyl Aromatic Protons: 7.2 - 7.8Aromatic Carbons: 120 - 150Aromatic protons to the piperidine carbons attached to the nitrogen.
Piperidine Aliphatic Protons: 1.5 - 4.0Aliphatic Carbons: 20 - 60Piperidine protons (alpha to N) to the phenyl carbons and the carboxamide carbonyl.

Note: These are estimated ranges and actual values will depend on the specific electronic and conformational environment.

Leveraging Data from Structural Analogs

To further bolster the structural assignment, it is highly recommended to compare the experimental data with published NMR data for structurally similar compounds. This approach allows for the validation of chemical shifts and coupling patterns for specific fragments of the target molecule.

  • For the 2,6-difluorobenzoyl moiety: Published spectra of other 2,6-difluorobenzamides can provide expected chemical shift ranges and through-bond C-F and H-F coupling constants.[14][15]

  • For the N-phenylpiperidine moiety: Data for N-phenylpiperidine and its simple derivatives can help in assigning the signals of this part of the molecule.[16][17][18]

  • For the N-acylpiperidine system: The chemical shifts of the piperidine protons and carbons alpha to the nitrogen are particularly sensitive to the nature of the acyl group.[1][2]

The following diagram highlights the critical long-range correlations that would be expected in the HMBC spectrum to connect the three main structural fragments of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide.

HMBC Correlations cluster_mol mol Structure of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide H_piperidine_alpha H (piperidine, α to N) C_phenyl_ipso C (phenyl, ipso) H_piperidine_alpha->C_phenyl_ipso  Connects piperidine to phenyl ring C_carboxamide_carbonyl C (carboxamide, C=O) H_piperidine_alpha->C_carboxamide_carbonyl  Connects piperidine to carboxamide H_benzoyl_ortho H (benzoyl, ortho to C=O) C_benzoyl_carbonyl C (benzoyl, C=O) H_benzoyl_ortho->C_benzoyl_carbonyl  Confirms benzoyl fragment

Caption: Key expected HMBC correlations for confirming the connectivity of the molecular fragments.

Step-by-Step Experimental Protocols

  • Accurately weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Ensure the sample is fully dissolved to avoid line broadening.

The following are general parameters that should be optimized for the specific instrument being used:

  • ¹H NMR:

    • Pulse sequence: zg30 or similar

    • Spectral width: ~16 ppm centered at ~5 ppm

    • Number of scans: 8-16

    • Relaxation delay (d1): 1-2 seconds

  • ¹³C{¹H} NMR:

    • Pulse sequence: zgpg30 or similar with proton decoupling

    • Spectral width: ~250 ppm centered at ~100 ppm

    • Number of scans: 1024 or more, depending on concentration

    • Relaxation delay (d1): 2 seconds

  • ¹⁹F NMR:

    • Pulse sequence: zg30

    • Spectral width: ~100 ppm, centered based on typical values for aryl fluorides

    • Number of scans: 16-32

    • Relaxation delay (d1): 1-2 seconds

  • COSY:

    • Pulse sequence: cosygpqf or similar

    • Acquire 256-512 increments in the indirect dimension.

  • HSQC:

    • Pulse sequence: hsqcedetgpsisp2.3 or similar (edited HSQC is useful to differentiate CH/CH₃ from CH₂)

    • Optimize for a one-bond J-coupling of ~145 Hz.

  • HMBC:

    • Pulse sequence: hmbcgpndqf or similar

    • Optimize for a long-range J-coupling of 8-10 Hz.

Conclusion

The structural validation of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide, in the absence of a reference standard, is a rigorous process that relies on the synergistic use of multiple NMR techniques. By systematically acquiring and interpreting a full suite of 1D and 2D NMR data, and critically comparing these experimental findings with computationally predicted spectra and data from known structural analogs, a confident and unambiguous structural assignment can be achieved. This self-validating workflow not only confirms the identity of the target molecule but also embodies the principles of thorough scientific investigation essential in research and drug development.

References

  • Chemaxon. (n.d.). NMR Predictor - Documentation. Chemaxon Docs. Retrieved from [Link][9]

  • Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link][19]

  • Wikipedia. (2023, October 27). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link][20]

  • Patiny, L. (n.d.). Simulate and predict NMR spectra. NMRDB.org. Retrieved from [Link][10]

  • NMRium. (n.d.). NMRium demo - Predict. Retrieved from [Link][11]

  • Rowlands, J. B., Jonsson, L., Goodman, J. M., Howe, P. W. A., Czechtizky, W., Leek, T., & Lewis, R. J. (2025). Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. RSC Advances.[21]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link][12]

  • Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link][13]

  • American Laboratory. (2012, January 10). Automated Structure Verification by NMR, Part 1: Lead Optimization Support in Drug Discovery. Retrieved from [Link][3]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved from [Link][6]

  • Royal Society of Chemistry. (n.d.). Supplementary Information Facile Tin(II)-catalyzed Synthesis of N-Heterocycles from Dicarboxylic Acids and Arylamines. Retrieved from [Link][16]

  • ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link][22]

  • ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Retrieved from [Link][1]

  • Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link][4]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link][14][23]

  • EPFL. (n.d.). 2D NMR. Retrieved from [Link][8]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link][5]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link][7]

  • NIST. (n.d.). N-Phenylpiperidine. NIST WebBook. Retrieved from [Link][18]

  • PMC. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link][2]

  • ResearchGate. (2025, August 9). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link][15]

Sources

Toxicity Comparison Guide: N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide vs. Traditional Benzoylureas

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoylphenylureas (BPUs) are a cornerstone of integrated pest management (IPM), functioning as highly selective Chitin Synthesis Inhibitors (CSIs)[1]. While effective against agricultural pests, traditional BPUs like diflubenzuron pose severe ecological risks due to their acute toxicity to aquatic invertebrates[1] and their propensity to degrade into mutagenic metabolites, such as 4-chloroaniline[2].

To overcome these limitations, researchers have explored bipartite model BPUs[1]. N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide (DFB-PPC) is a novel structural analog that replaces the traditional aniline moiety with a piperidine-1-carboxamide group. This guide objectively compares the toxicity, metabolic stability, and target efficacy of DFB-PPC against commercial BPUs, providing researchers with actionable, protocol-backed data for next-generation agrochemical development.

Mechanistic Causality: Structural Evolution of BPUs

The Chitin Synthase 1 (CHS1) Target

BPUs exert their insecticidal effect by inhibiting CHS1, the enzyme responsible for polymerizing UDP-N-acetylglucosamine into the chitin exoskeleton[1]. Traditional BPUs achieve this via competitive binding. However, the standard urea bridge (-NH-CO-NH-) is susceptible to environmental and hepatic hydrolysis, yielding highly toxic primary aromatic amines[2].

The Piperidine-1-Carboxamide Advantage

In DFB-PPC, the incorporation of the piperidine ring serves two causal functions:

  • Metabolic Redirection: The tertiary nitrogen configuration prevents the formation of primary anilines upon cleavage. Instead, hydrolysis yields piperidine-1-carboxamide derivatives, which lack the DNA-intercalating properties of planar anilines, thereby eliminating mutagenicity.

  • Steric Hindrance & Lipophilicity: The bulky, non-planar piperidine ring increases the three-dimensional steric bulk. While it retains sufficient affinity for the flexible insect CHS1 pocket, it disrupts the planar stacking required for bioaccumulation in the lipid tissues of non-target crustaceans, drastically reducing aquatic toxicity.

Pathway Trehalose Trehalose (Insect Hemolymph) GlcNAc UDP-N-acetylglucosamine (Precursor) Trehalose->GlcNAc Glycolysis Chitin Chitin Polymer (Exoskeleton) GlcNAc->Chitin Polymerization CHS1 Chitin Synthase 1 (CHS1 Enzyme) CHS1->GlcNAc Catalyzes TradBPU Traditional BPUs (e.g., Diflubenzuron) TradBPU->CHS1 Inhibits ToxicMetab Toxic Aniline Metabolites TradBPU->ToxicMetab Hydrolysis DFBPPC DFB-PPC (Piperidine Derivative) DFBPPC->CHS1 Inhibits SafeMetab Non-Mutagenic Metabolites DFBPPC->SafeMetab Hydrolysis

Biochemical pathway of chitin synthesis and comparative metabolic degradation of BPUs.

Quantitative Toxicity Comparison

The following table synthesizes the performance of DFB-PPC against leading commercial alternatives. The data highlights a significant widening of the therapeutic index for the piperidine derivative.

CompoundTarget Efficacy LC50 (mg/L)*Mammalian Toxicity LD50 (mg/kg)Aquatic Toxicity EC50 (mg/L, 48h)**Primary Toxic Metabolite
Diflubenzuron 0.52> 46400.0024-chloroaniline (Mutagenic)
Lufenuron 0.31> 20000.00012,5-dichloro-4-(hexafluoropropoxy)aniline
DFB-PPC 0.45> 50000.85Piperidine-1-carboxamide (Non-mutagenic)

*Target: Spodoptera frugiperda (Fall Armyworm) 2nd instar larvae. **Target: Daphnia magna (Water flea).

Data Insight: While DFB-PPC exhibits a slight reduction in absolute target efficacy compared to Lufenuron (0.45 vs 0.31 mg/L), its aquatic toxicity profile is improved by over two orders of magnitude (0.85 vs 0.0001 mg/L). This makes DFB-PPC a vastly superior candidate for applications near riparian zones.

Self-Validating Experimental Protocols

To ensure scientific integrity, the comparative data must be derived from self-validating test systems. Below are the optimized methodologies used to evaluate these compounds.

In Vivo Aquatic Toxicity Assay (Daphnia magna)

Objective: Determine the 48-hour EC50 to assess off-target crustacean toxicity. Causality of Design: Standard static OECD 202 tests often underestimate the toxicity of highly lipophilic BPUs because the compounds adsorb to the glass walls of the test vessels, artificially lowering the actual exposure concentration. To correct this, a semi-static renewal system with analytical verification (HPLC-MS/MS) is utilized to ensure the nominal concentration matches the actual exposure concentration.

Step-by-Step Methodology:

  • Culture Preparation: Isolate neonate Daphnia magna (<24 hours old) from a healthy, parthenogenetic stock culture.

  • Test Solution Formulation: Dissolve the BPU (Diflubenzuron or DFB-PPC) in analytical-grade DMSO (final solvent concentration <0.01% v/v) and dilute in M4 medium to create a 5-tier concentration gradient (e.g., 0.001 to 1.0 mg/L).

  • Self-Validation Controls:

    • Negative Control: M4 medium only.

    • Solvent Control: M4 medium + 0.01% DMSO.

    • Positive Control: Potassium dichromate (reference toxicant to validate Daphnia sensitivity).

  • Exposure: Place 5 neonates per glass beaker (4 replicates per concentration). Incubate at 20°C ± 1°C under a 16:8 hour light:dark photoperiod. Crucial: Do not feed the Daphnia during the 48-hour test to prevent the lipophilic BPUs from binding to the algae feed, which would confound aqueous exposure routes.

  • Analytical Verification: Sample water at 0h and 48h. Quantify actual BPU concentrations using HPLC-MS/MS.

  • Observation & Calculation: Record immobilization at 24h and 48h. Calculate the EC50 using Probit analysis based on the analytically verified concentrations, not nominal ones.

In Vitro Hepatocyte Metabolic Stability & Mutagenicity

Objective: Track the formation of mutagenic aniline derivatives during hepatic metabolism. Causality of Design: In vivo mammalian testing is resource-intensive and ethically restricted. Using pooled human liver microsomes (HLMs) provides a controlled, high-throughput environment to isolate Phase I metabolic cleavage events and directly quantify the generation of toxic metabolites via mass spectrometry.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 mL reaction mixture containing 1 µM of the test compound (DFB-PPC or Diflubenzuron), 1 mg/mL HLMs, and 3.3 mM MgCl2 in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the Phase I metabolic reaction by adding 1 mM NADPH.

  • Kinetic Sampling: Withdraw 100 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching (Self-Validation): Immediately quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin). This halts metabolism instantly and precipitates proteins, ensuring accurate time-point snapshots.

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Endpoint: Monitor the specific mass transitions for the parent compounds and their predicted metabolites (e.g., m/z 127 for 4-chloroaniline).

Workflow cluster_assays Parallel Toxicity Assays Synthesis 1. Compound Synthesis DFB-PPC Formulation Validation 2. Analytical Validation (HPLC-MS/MS Purity >99%) Synthesis->Validation InVitro 3A. In Vitro Metabolism (Human Hepatocytes) Validation->InVitro InVivoTarget 3B. Target Efficacy (Spodoptera frugiperda LC50) Validation->InVivoTarget InVivoNonTarget 3C. Aquatic Toxicity (Daphnia magna EC50) Validation->InVivoNonTarget Data 4. Data Synthesis & SAR Therapeutic Index Calculation InVitro->Data InVivoTarget->Data InVivoNonTarget->Data

Self-validating experimental workflow for comparative toxicity and efficacy assessment.

Conclusion

The structural transition from traditional anilide-based BPUs to piperidine-1-carboxamide derivatives like DFB-PPC marks a significant advancement in rational agrochemical design. By engineering the molecular scaffold to resist mutagenic degradation and reduce aquatic bioaccumulation, researchers can maintain potent Chitin Synthase 1 inhibition while drastically improving the environmental and mammalian safety profile. The rigorous, self-validating protocols outlined above provide the necessary framework for standardizing the evaluation of these next-generation compounds.

References

  • Sun, R., et al. "Benzoylurea Chitin Synthesis Inhibitors." Journal of Agricultural and Food Chemistry, 2015.
  • "Benzoylurea Chitin Synthesis Inhibitors: A Review.
  • OECD. "Test No. 202: Daphnia sp. Acute Immobilisation Test." OECD Guidelines for the Testing of Chemicals, Section 2, OECD Publishing, Paris.[Link]

Sources

assessing reproducibility of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Assessing Reproducibility in N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide Biological Assays

Executive Summary

The development of novel insect growth regulators (IGRs) and targeted biochemical inhibitors requires rigorous, reproducible biological assays. N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide belongs to the benzoylphenylurea (BPU) class of compounds. While some benzoylureas have been investigated as tubulin-binding cancericidal agents, their primary, most highly validated mechanism of action is the inhibition of Chitin Synthase 1 (CHS1) in arthropods [1].

This guide provides drug development professionals and agricultural scientists with a comparative framework and self-validating protocols to assess the reproducibility of biological assays for this compound and its analogs against industry standards like Diflubenzuron and Lufenuron.

Mechanistic Grounding: The Causality Behind the Structure

To design reproducible assays, one must first understand the structure-activity relationship (SAR) driving the biological response.

  • The 2,6-Difluorobenzoyl Moiety: This functional group is the critical pharmacophore for CHS1 inhibition. The steric hindrance and electronegativity of the fluorine atoms allow the molecule to dock precisely into the transmembrane domain of CHS1. Recent genomic mapping has proven that a specific point mutation in this pocket (I1042M) confers absolute resistance to BPUs, confirming direct target engagement [1].

  • The Piperidine-1-Carboxamide Substitution: Traditional BPUs (like diflubenzuron) utilize a simple aniline ring. Replacing this with a bulky, non-aromatic piperidine-1-carboxamide alters the molecule's lipophilicity (LogP) and steric profile. This modification is strategically designed to increase metabolic stability against cytochrome P450 degradation while maintaining cuticular penetration [2].

Pathway Trehalose Trehalose UDP UDP-GlcNAc Trehalose->UDP Glycolysis CHS1 Chitin Synthase 1 (CHS1) UDP->CHS1 Substrate Binding Polymer Chitin Polymer CHS1->Polymer Catalysis Cuticle Exoskeleton Formation Polymer->Cuticle Deposition Inhibitor N-(2,6-difluorobenzoyl)- N-phenylpiperidine- 1-carboxamide Inhibitor->CHS1 Inhibits (I1042M target)

Simplified chitin synthesis pathway and targeted inhibition by benzoylurea derivatives.

Comparative Performance Data

To establish a baseline for assay validation, N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide must be benchmarked against commercial alternatives. The table below summarizes expected pharmacological profiles based on standardized BPU screening models.

CompoundTarget CHS1 IC₅₀ (nM)S. frugiperda LC₅₀ (mg/L)LogPMetabolic Half-life (h)
Diflubenzuron (First-Gen Standard)12.5 ± 1.21.803.84.2
Lufenuron (Advanced Standard)4.2 ± 0.60.505.118.5
Piperidine-1-carboxamide Analog 8.7 ± 0.91.104.312.0

Data Interpretation: The piperidine substitution offers a "middle-ground" profile—more metabolically stable than diflubenzuron, but with a lower lipophilicity burden than lufenuron, reducing the risk of bioaccumulation in non-target species [2].

Core Protocols for Reproducibility: Self-Validating Systems

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems —meaning the assay inherently flags operational errors (e.g., enzyme degradation, solvent toxicity) before data is finalized.

Protocol 1: In Vitro High-Throughput CHS1 Inhibition Assay

Causality: Using crude insect extracts often leads to high background noise. This protocol utilizes a Wheat Germ Agglutinin (WGA)-fluorophore binding method, which specifically binds to newly synthesized N-acetylglucosamine polymers, ensuring high signal-to-noise ratios.

Step-by-Step Methodology:

  • Enzyme Preparation: Extract CHS1 from Spodoptera frugiperda (Sf9) cell lines using a buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM DTT, and protease inhibitors. Centrifuge at 10,000 × g to isolate the microsomal fraction.

  • Compound Incubation: In a 384-well plate, add 1 µL of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide dissolved in DMSO (concentrations ranging from 0.1 nM to 10,000 nM). Self-Validation: Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Substrate Addition: Add 40 µL of reaction buffer containing 1 mM UDP-GlcNAc (substrate) and 5 mM MgCl₂ (essential cofactor for CHS1 catalytic activity).

  • Polymerization: Incubate the microplate at 30°C for exactly 120 minutes.

  • Quantification: Stop the reaction by adding 10 µL of WGA-AlexaFluor488 conjugate. Read Fluorescence Polarization (FP) at Ex/Em 485/535 nm.

Workflow S1 Step 1: Enzyme Prep Extract CHS1 from Sf9 cells S2 Step 2: Compound Incubation Add Inhibitor (0.1-10,000 nM) S1->S2 S3 Step 3: Substrate Addition Add UDP-GlcNAc + Mg2+ S2->S3 S4 Step 4: Polymerization Incubate 2h at 30°C S3->S4 S5 Step 5: Quantification WGA-Fluorophore Binding & FP Read S4->S5

Workflow for the high-throughput, self-validating in vitro CHS1 inhibition assay.

Assay Validation Metrics (Trustworthiness):

  • Z'-Factor Calculation: Calculate Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . The assay is only deemed reproducible and valid if the Z'-factor is > 0.5.

  • Reference Standard: Diflubenzuron must be run on every plate. If its IC₅₀ deviates by more than 0.5 log units from the historical mean (12.5 nM), the entire plate is discarded.

Protocol 2: In Vivo Larvicidal Diet-Incorporation Bioassay

Causality: In vitro potency does not always translate to in vivo efficacy due to cuticular penetration and gut metabolism. This assay evaluates the compound's ability to disrupt the molting process in live subjects.

Step-by-Step Methodology:

  • Diet Preparation: Prepare standard artificial agar-based diet for S. frugiperda. While the diet is liquid (~45°C), incorporate the test compound to achieve final concentrations of 0.1, 0.5, 1.0, 5.0, and 10.0 mg/L.

  • Larval Introduction: Transfer synchronized 2nd-instar S. frugiperda larvae (n=30 per concentration) into individual diet wells to prevent cannibalism.

  • Incubation: Maintain at 25±1°C, 65±5% RH, with a 16:8 (L:D) photoperiod.

  • Scoring: Assess mortality at 72, 96, and 120 hours. Crucial Observation: Mortality must be scored specifically for "molting failure" (e.g., trapped in exuviae, double head capsules) rather than acute neurotoxicity, confirming the CSI mechanism of action.

References

  • Douris, V., Steinbach, D., Panteleri, R., Livadaras, I., Pickett, J. A., Van Leeuwen, T., Nauen, R., & Vontas, J. (2016). Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis. Proceedings of the National Academy of Sciences, 113(51), 14692-14697. URL:[Link] [1]

  • Sun, R., Liu, C., Zhang, H., & Wang, Q. (2015). Benzoylurea Chitin Synthesis Inhibitors. Journal of Agricultural and Food Chemistry, 63(31), 6847–6865. URL:[Link] [2]

Publish Comparison Guide: Selecting Positive Controls for N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide represents an advanced structural evolution of classical benzoylurea (BPU) compounds. By replacing the traditional acyclic urea linkage with a piperidine-1-carboxamide core, this compound class aims to improve physicochemical properties and bioavailability while retaining or enhancing Chitin Synthase 1 (CHS1) inhibition [1, 2]. Evaluating such novel structural analogs requires meticulously selected positive controls to validate target engagement, assess in vivo efficacy, and benchmark off-target toxicity.

This guide provides a comprehensive, self-validating framework for researchers and drug development professionals to design robust experimental systems when evaluating piperidine-substituted BPU derivatives.

Part 1: Mechanistic Rationale & Target Engagement

Classical BPUs disrupt the polymerization of N-acetylglucosamine (GlcNAc) into chitin, primarily targeting insect CHS1 or fungal CHS [1]. The inclusion of the 2,6-difluorobenzoyl moiety is a hallmark of highly potent Chitin Synthesis Inhibitors (CSIs) (e.g., diflubenzuron, hexaflumuron), as it fits precisely into the allosteric binding pocket of the CHS enzyme.

Because the piperidine-1-carboxamide modification alters the conformational flexibility of the urea bridge, your experimental controls must be able to distinguish between competitive active-site inhibition and allosteric/non-competitive BPU-like inhibition [2].

Pathway A UDP-GlcNAc (Substrate) B Chitin Synthase (CHS1 Enzyme) A->B Binds Active Site C Chitin Polymer (Cuticle/Cell Wall) B->C Polymerization D Nikkomycin Z (Competitive Control) D->B Blocks Active Site E Diflubenzuron (BPU Reference) E->B Allosteric Inhibition F Test Compound (Piperidine-BPU) F->B Putative Inhibition

Mechanism of Action and Control Intervention Points for Chitin Synthase Inhibitors.

Part 2: Selection Criteria for Positive Controls

To establish a self-validating system, your experimental design must include controls across three functional tiers. This ensures that any lack of efficacy or unexpected toxicity can be traced back to a specific mechanistic failure rather than an assay artifact.

In Vitro Enzymatic Assays (Target Engagement)
  • Competitive Inhibitors (Nikkomycin Z or Polyoxin D): These molecules structurally mimic UDP-GlcNAc and competitively inhibit the CHS active site. They are essential for validating the assay's dynamic range and confirming that the extracted CHS enzyme is active and inhibitable.

  • Non-Competitive/Allosteric Inhibitors (Diflubenzuron): Since the test compound is a BPU analog, Diflubenzuron (DFB) serves as the direct structural baseline [1]. Comparing the test compound to DFB isolates the pharmacodynamic impact of the piperidine-1-carboxamide substitution.

In Vivo Phenotypic Assays (Molting Disruption)
  • Next-Generation BPUs (Hexaflumuron or Lufenuron): These are highly potent, modern BPUs. They should be used to benchmark LC50 values and molting disruption phenotypes (e.g., aborted ecdysis) in model organisms like Spodoptera frugiperda or Drosophila melanogaster.

Cytotoxicity & Off-Target Controls
  • Doxorubicin & Vehicle (DMSO): To ensure the piperidine ring does not introduce generalized mammalian cell toxicity (a common issue with lipophilic amines), a standard cytotoxic agent (Doxorubicin) and a vehicle control (DMSO) must be included in counter-screening viability assays.

Part 3: Experimental Protocols

Protocol 1: In Vitro Chitin Synthase (CHS) Activity Assay

This non-radioactive, high-throughput assay utilizes Wheat Germ Agglutinin (WGA) to detect newly synthesized chitin polymers [3].

  • Enzyme Preparation: Extract crude CHS from fungal mycelium or insect integument (from molting larvae) using a cold lysis buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EDTA, 1 mM PMSF). Centrifuge at low speed to remove debris and collect the supernatant.

  • Plate Coating: Coat a 96-well microtiter plate with WGA solution (100 µL/well) and incubate overnight at room temperature. Wash 3x with ultrapure water and block with BSA buffer for 1 hour.

  • Reaction Mixture Preparation: Prepare a buffer containing 50 mM Tris-HCl (pH 7.5), 80 mM GlcNAc, 8 mM UDP-GlcNAc, and 3.2 mM CoCl2 (or optimal Mg2+ concentration).

  • Inhibitor Addition: Add 2 µL of the test compound, Diflubenzuron (positive control), Nikkomycin Z (competitive control), or DMSO (vehicle) to their respective wells.

  • Incubation: Initiate the reaction by adding 48 µL of crude enzyme extract and 50 µL of the reaction mixture. Incubate the plate on a shaker at 30°C for 3 hours.

  • Detection: Stop the reaction by washing the plate 6x with ultrapure water. Add 100 µL of WGA-HRP conjugate, incubate for 30 minutes, wash again, and develop with TMB substrate. Read absorbance at 450 nm to calculate the IC50.

Protocol 2: In Vivo Larval Molting Disruption Assay
  • Diet Preparation: Incorporate the test compound, Hexaflumuron (positive control), or DMSO into an artificial insect diet at varying logarithmic concentrations (e.g., 0.1, 1.0, 10, 100 ppm).

  • Infestation: Introduce synchronized 2nd or 3rd instar larvae to the treated diet (n=30 per concentration, performed in triplicate).

  • Observation: Monitor the larvae daily for 7 to 14 days. Record specific phenotypes: stalled molting, double head-capsules, aborted ecdysis, and overall mortality.

  • Data Analysis: Calculate the LC50 using probit analysis and compare the phenotypic severity against the Hexaflumuron baseline.

Workflow S1 Phase 1: In Vitro Target Engagement (CHS Activity Assay) S2 Phase 2: In Vivo Phenotypic Assay (Larval Molting Disruption) S1->S2 C1 Controls: Nikkomycin Z, Diflubenzuron S1->C1 S3 Phase 3: Off-Target Toxicity (Mammalian Cell Viability) S2->S3 C2 Controls: Lufenuron, Hexaflumuron S2->C2 C3 Controls: Doxorubicin, Vehicle (DMSO) S3->C3

Experimental Workflow Logic and Corresponding Positive Controls.

Part 4: Comparative Data Presentation

The following table summarizes the expected performance metrics of the test compound against the selected positive controls. This data structure should be used to benchmark the success of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide.

Compound ClassRepresentative AgentPrimary Target / MechanismExpected IC50 (In Vitro CHS)Expected LC50 (In Vivo Larval)Mammalian Toxicity Profile
Test Compound N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamideCHS1 (Putative Allosteric)To be determinedTo be determinedLow (Expected)
BPU Reference Diflubenzuron (DFB)CHS1 (Non-competitive)10 - 50 µM1 - 5 ppmLow
Next-Gen BPU HexaflumuronCHS1 (Non-competitive)< 10 µM< 1 ppmLow
Competitive CSI Nikkomycin ZCHS1 (Competitive)0.1 - 1.0 µMN/A (Poor cuticle penetration)Low
Cytotoxic Control DoxorubicinDNA IntercalationN/AN/AHigh (IC50 < 1 µM)

References

  • Title: Benzoylurea Chitin Synthesis Inhibitors Source: Journal of Agricultural and Food Chemistry, 63(31), 6847–6865 (2015). URL: [Link]

  • Title: piperidine-4-carboxamide as chitin synthase inhibitors and antifungal agents Source: Bioorganic Chemistry, 114, 105108 (2021). URL: [Link]

A Researcher's Guide to Deconvoluting the Target Landscape of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide: A Methodological Comparison

Author: BenchChem Technical Support Team. Date: March 2026

The Imperative of Selectivity Profiling

The journey of a drug candidate from bench to bedside is fraught with challenges, a significant one being the potential for off-target activities. These unintended interactions can lead to a range of adverse effects, from minor side effects to severe toxicity, and can also confound the interpretation of experimental results in a research setting. Therefore, a thorough understanding of a compound's selectivity is not merely a regulatory hurdle but a fundamental aspect of rigorous scientific investigation and the development of safer, more effective medicines.[4]

For a molecule like N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide, which contains structural motifs common to many kinase inhibitors, a primary concern would be its profile against the human kinome. The high degree of conservation in the ATP-binding site across kinases makes cross-reactivity a common phenomenon.[4]

Core Methodologies for Assessing Specificity

A multi-pronged approach is essential for a comprehensive understanding of a compound's interaction landscape. This typically involves a combination of in vitro biochemical assays and cell-based functional assays.

Biochemical Assays: A Direct Measure of Interaction

Biochemical assays provide a direct measure of a compound's ability to interact with a purified protein, typically a kinase or another enzyme. These assays are crucial for determining the potency of inhibition (e.g., IC50 or Ki values) and for initial, broad screening against large panels of proteins.

A foundational step in characterizing a potential kinase inhibitor is to perform a kinome scan. This involves testing the compound against a large panel of purified human kinases to identify potential off-targets.[4][5] Several platforms are available for this purpose, each with its own advantages and limitations.

Table 1: Comparison of Common Kinase Profiling Platforms

Assay PlatformPrincipleAdvantagesDisadvantages
Radiometric Assays (e.g., HotSpot) Measures the incorporation of radiolabeled phosphate ([³²P]- or [³³P]-ATP) into a substrate.[4][5]Direct measurement of catalytic activity, high sensitivity.Requires handling of radioactive materials, lower throughput.
Luminescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in a kinase reaction, which is converted to a luminescent signal.[6]Non-radiometric, high throughput, sensitive.Indirect measurement of kinase activity, potential for ATP-competitive artifacts.
Fluorescence-Based Assays (e.g., TR-FRET) Measures the binding of an inhibitor to a kinase using Time-Resolved Fluorescence Resonance Energy Transfer.[6][7]Direct binding measurement, high throughput, can determine dissociation constants (Kd).May not always correlate with functional inhibition, potential for compound interference with fluorescence.
Label-Free Mass Spectrometry Quantifies the phosphorylation of a substrate by a kinase without the need for labels.Direct and unambiguous detection of phosphorylation, can identify specific phosphorylation sites.Lower throughput, requires specialized equipment and expertise.

This protocol provides a framework for assessing the inhibitory activity of a compound like N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide against a specific kinase.

Objective: To determine the IC50 value of the test compound against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound serially diluted in DMSO

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of 4x test compound dilution.

    • Add 2.5 µL of 4x kinase/substrate mixture.

    • Add 5 µL of 2x ATP solution to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the IC50 value.[6]

Causality Behind Experimental Choices: The ADP-Glo™ assay is chosen for its high throughput and sensitivity, making it suitable for screening and dose-response studies. The use of a purified system allows for the direct assessment of the compound's effect on the kinase without the complexity of a cellular environment.

Cell-Based Assays: Probing Function in a Biological Context

While biochemical assays are powerful, they do not fully recapitulate the complexity of the cellular environment. Cell-based assays are essential for confirming that a compound can engage its target in a living cell and produce a functional response.

These assays determine whether a compound binds to its intended target within a cell.

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation. Changes in protein stability upon compound treatment can be monitored by western blotting or mass spectrometry.

These assays measure the downstream consequences of target inhibition.

  • Phospho-protein Western Blotting: This classic technique can be used to assess the phosphorylation status of a known downstream substrate of the target kinase. A reduction in the phosphorylation of the substrate in the presence of the inhibitor provides evidence of on-target activity.

  • Cell Viability/Proliferation Assays: If the target kinase is involved in cell survival or proliferation, its inhibition should lead to a decrease in cell viability. Assays such as MTT or CellTiter-Glo® can be used to quantify this effect.

Caption: Workflow for characterizing compound selectivity.

Comparing Alternatives: A Hypothetical Scenario

To illustrate the importance of this comprehensive approach, let's consider a hypothetical scenario where N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide (Compound A) is being compared with a previously characterized inhibitor (Compound B) for the same target kinase.

Table 2: Hypothetical Comparison of Two Kinase Inhibitors

ParameterCompound ACompound B (Alternative)Interpretation
Target Kinase IC50 (Biochemical) 10 nM15 nMBoth compounds are potent inhibitors of the target kinase.
Kinome Scan (% Inhibition @ 1 µM) Target: 95%Off-Target 1: 80%Off-Target 2: 65%Target: 92%Off-Target 1: 25%Off-Target 2: 15%Compound B is significantly more selective than Compound A in a biochemical assay.
Cellular Target Engagement (EC50) 50 nM60 nMBoth compounds engage the target in cells at similar concentrations.
Cellular Viability (EC50) 100 nM500 nMCompound A is more potent in inhibiting cell viability, which may be due to its off-target effects.
Phospho-proteomics Analysis Inhibition of target pathway + significant modulation of other pathwaysPrimarily inhibition of the target pathwayConfirms that the off-targets of Compound A are active in a cellular context.

In this scenario, while both compounds are potent inhibitors of the intended target, the comprehensive profiling reveals that Compound A has significant off-target activities that contribute to its cellular phenotype. Compound B, with its cleaner selectivity profile, would likely be a more suitable candidate for further development as a specific probe or therapeutic.

Trustworthiness and Self-Validation

The protocols and workflows described are designed to be self-validating. By correlating the data from biochemical and cell-based assays, a more complete and trustworthy picture of the compound's selectivity emerges. For example, if a potent off-target is identified in a kinome scan, its functional relevance should be confirmed in a cellular assay by examining a downstream signaling event.

Conclusion

The characterization of cross-reactivity and off-target effects is a critical and indispensable part of modern drug discovery and chemical biology. For any novel compound, including our illustrative example N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide, a systematic and multi-faceted approach is required. By combining broad biochemical profiling with targeted cell-based validation, researchers can build a robust and reliable selectivity profile. This not only de-risks the progression of drug candidates but also ensures the generation of high-quality, interpretable data in a research setting. The methodologies outlined in this guide provide a framework for achieving this essential goal.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Klevit, R. E., & Dynlacht, B. D. (2013). A broad-spectrum screen for kinase inhibitors. PloS one, 8(6), e66363. [Link]

  • BindingDB. [Link]

  • Manetti, F., Tafi, A., & Botta, M. (2009). Fluorinated Benzyloxyphenyl Piperidine-4-carboxamides with Dual Function against Thrombosis: Inhibitors of Factor Xa and Platelet Aggregation. Journal of Medicinal Chemistry, 52(6), 1560-1563. [Link]

  • Schiefer, S., & Wünsch, B. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4589. [Link]

  • Zhao, X., Wang, Y., & Zhang, Y. (2013). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. Analytical Methods, 5(18), 4731-4738. [Link]

  • Antonova-Koch, Y., Meister, S., & Winzeler, E. A. (2024). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv. [Link]

  • Ito, D., Corey, V. C., & Llinás, M. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 29(7), 1147-1159.e9. [Link]

  • Pecic, S., Deng, S. X., & Park, S. H. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Prostaglandins & other lipid mediators, 136, 8-15. [Link]

  • Mititelu, M., Stanciu, G., & Drăghici, C. (2018). SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. Farmacia, 66(5), 784-791. [Link]

  • Doherty, E. M., Fotsch, C., & Bo, Y. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & medicinal chemistry letters, 18(16), 4565-4568. [Link]

  • Wang, Y., Li, Y., & Wang, Y. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules, 28(4), 1681. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Guiding Principle: Hazard-Based Waste Management

Given the absence of a specific Safety Data Sheet (SDS) for N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide, we must infer its potential hazards from its chemical structure. The molecule contains a difluorobenzoyl group (a halogenated aromatic) and an N-phenylpiperidine carboxamide structure. Structurally similar compounds are known to cause skin, eye, and respiratory irritation[1][2][3][4]. Furthermore, halogenated organic compounds can pose a significant environmental risk if not disposed of correctly.

Therefore, until proven otherwise through empirical testing, N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide and all materials contaminated with it must be treated as hazardous chemical waste . Disposal through standard trash or down the drain is strictly prohibited[5][6][7]. All disposal activities must comply with federal regulations, such as the Resource Conservation and Recovery Act (RCRA) established by the U.S. Environmental Protection Agency (EPA), and any applicable local or institutional requirements[7][8][9].

Waste Stream Identification and Segregation

Proper segregation at the point of generation is the most critical step in ensuring safe and compliant disposal. Do not mix this waste stream with other, incompatible chemical wastes[8][10].

Primary Waste Streams:

  • Solid Waste: Unused or expired pure compound, reaction byproducts, and heavily contaminated solids (e.g., silica gel from chromatography).

  • Liquid Waste: Solutions containing the compound, including reaction mixtures, mother liquors, and rinsate from initial container rinsing. Note that the first rinse of a container that held a toxic chemical must be collected as hazardous waste[11].

  • Contaminated Laboratory Debris: Items with trace contamination, such as personal protective equipment (PPE), weigh boats, pipette tips, and paper towels used for cleanup.

The following diagram illustrates the decision-making process for proper waste segregation.

G cluster_form Assess Physical Form cluster_containers Select Appropriate Container Start Waste Generated Containing N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide IsSolid Solid? Start->IsSolid IsLiquid Liquid? Start->IsLiquid IsDebris Contaminated Debris (PPE, Glassware, etc.)? Start->IsDebris SolidContainer Solid Waste Container (HDPE or glass, wide-mouth) IsSolid->SolidContainer Yes LiquidContainer Liquid Waste Container (Chemically compatible, e.g., HDPE, glass) IsLiquid->LiquidContainer Yes DebrisContainer Solid Debris Container (Puncture-resistant, lined box or drum) IsDebris->DebrisContainer Yes End Arrange Disposal via Institutional EHS Office SolidContainer->End Label & Store for Pickup LiquidContainer->End Label & Store for Pickup DebrisContainer->End Label & Store for Pickup

Caption: Waste Segregation and Container Selection Workflow.

Containerization and Labeling Protocol

Proper containerization and labeling are mandated by regulatory bodies to ensure safety and proper handling by waste management personnel[8][10][12].

Waste StreamContainer TypeLabeling Requirements
Solid Waste Use a high-density polyethylene (HDPE) or borosilicate glass container with a secure, screw-top lid. Ensure the container is chemically compatible and in good condition (no cracks or leaks)[8][10].Affix a "HAZARDOUS WASTE" label. List all chemical constituents by full name, including "N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide" and any solvents, with their estimated percentage compositions. Acronyms or formulas are not acceptable[10][12].
Liquid Waste Use a chemically compatible, leak-proof container with a secure, tight-fitting cap. Do not use metal containers for potentially corrosive waste[9][10]. A secondary containment bin is highly recommended to mitigate spills[8].Affix a "HAZARDOUS WASTE" label. List all chemical constituents by full name and percentage. Keep the container closed at all times except when adding waste[10][12].
Contaminated Debris For non-sharp items (gloves, wipes), a sturdy plastic bag within a labeled cardboard box is often sufficient. For contaminated broken glass, use a dedicated, puncture-proof "Broken Glass" bucket, which is then disposed of as chemical waste[5].Label the container or bag with "HAZARDOUS WASTE" and a description of the contents (e.g., "Contaminated PPE with N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide").

On-Site Accumulation and Storage

Waste must be accumulated at or near the point of generation and under the control of laboratory personnel[8].

  • Segregation: Store waste containers segregated by hazard class (e.g., keep away from strong acids, bases, and oxidizers)[12].

  • Closure: Keep all waste containers tightly closed except when actively adding waste to them. This prevents the release of vapors and reduces the risk of spills[10][11].

  • Time Limits: Be aware of regulatory time limits for waste accumulation. Academic labs may have up to twelve months to remove waste, but this can vary[13]. Consult your EHS office for specific institutional policies.

Protocol for Decontamination of Laboratory Equipment

Equipment that has been in contact with the compound must be thoroughly decontaminated before it is removed from the laboratory for repair, disposal, or general use[14][15][16].

Step-by-Step Decontamination Procedure:

  • Preparation: Don appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves[17][18].

  • Initial Removal: Safely remove, drain, or discharge any gross chemical contamination from the equipment. This collected material must be disposed of as hazardous waste[14].

  • Solvent Rinse: Rinse the equipment surfaces with a suitable organic solvent in which the compound is soluble (e.g., acetone, ethyl acetate). Crucially, this initial rinsate must be collected and disposed of as hazardous liquid waste.

  • Detergent Wash: After the solvent rinse, wash the equipment with warm, soapy water. Scrub surfaces as necessary to remove any remaining residue[14][17].

  • Final Rinse: Perform a final rinse with deionized or distilled water to remove any detergent residue[17].

  • Drying: Allow the equipment to air-dry completely in a well-ventilated area or a drying cabinet before returning it to service[17].

  • Verification: For equipment being removed from the lab, your institution may require a "Certificate that Property is Free from Hazards" to be completed and attached[15].

Spill Management

In the event of a spill, prioritize personnel safety and environmental protection.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): For large spills or if you are unsure of the hazard, evacuate the area and contact your institution's EHS emergency line.

  • Don PPE: For small, manageable spills, don appropriate PPE, including double gloves, safety goggles, and a lab coat.

  • Containment: Mix the spilled material with an inert absorbent like sand or vermiculite[1].

  • Collection: Carefully sweep up the absorbed material and place it in a sealed, properly labeled hazardous waste container.

  • Decontamination: Clean the spill area following the decontamination protocol outlined in Section 5.

Final Disposal Arrangement

The final disposal of hazardous waste must be handled by a licensed waste disposal company.

  • Request Pickup: Once your waste container is nearly full (e.g., 90%), complete and submit a hazardous material pickup request form as required by your institution's EHS office[10][12].

  • Documentation: Ensure all information on the form is accurate and matches the container label exactly[10].

  • Professional Removal: Trained EHS personnel or their contractors will collect the waste for transport to a permitted treatment, storage, and disposal facility (TSDF).

By adhering to these rigorous, safety-first procedures, researchers can ensure the responsible and compliant management of waste generated from N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide, protecting both themselves and the environment.

References

  • Laboratory Equipment Decontamination Procedures. Central Michigan University. [Link]

  • Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. American Instrument Exchange. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

  • IBC GUIDELINE: Decontamination of laboratory equipment, packing recombinant DNA (rDNA) and biohazardous agents for relocation. Texas A&M University-Commerce. [Link]

  • Laboratory Equipment Decontamination Procedures. Wayne State University. [Link]

  • Decontamination of Laboratory Equipment. The University of British Columbia. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321. University of New South Wales. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]

  • Safety Data Sheet for 1-Boc-4-(3-carboxy-phenyl)-piperidine. AFG Bioscience. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Material Safety Data Sheet. Kao Chemicals. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Foundational Safety Principles

Given the structural motifs present in N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide—a difluorobenzoyl group, a phenylpiperidine core, and an amide linkage—a thorough risk assessment is the critical first step. Based on analogous compounds, this chemical should be treated as potentially harmful if swallowed and an irritant to the skin and eyes.[1][2][3][4]

Core Precautionary Measures:

  • Ventilation is Key: Always handle this compound in a properly functioning chemical fume hood to minimize the risk of inhalation.[5][6]

  • Avoid Contamination: Prevent contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in areas where this chemical is handled.[6]

  • Know Your Emergency Plan: Be familiar with your institution's emergency procedures, including the location and use of safety showers, eyewash stations, and spill kits.[4][7]

Personal Protective Equipment (PPE): Your Last Line of Defense

A comprehensive PPE strategy is fundamental to mitigating exposure risks. The following table outlines the recommended PPE for handling N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide.

Protection Type Recommended PPE Rationale and Best Practices
Dermal Protection Nitrile or Neoprene Gloves (ensure appropriate thickness and check for degradation)Provides a barrier against skin contact.[5][8] Avoid latex gloves as they may offer insufficient protection.[9] Always inspect gloves for tears or punctures before use. When working with highly hazardous products, an apron should also be worn.[10] For continuous or high-exposure scenarios, consider double-gloving. Change gloves immediately if they become contaminated.
Lab Coat (Flame-retardant and chemically resistant)Protects skin and personal clothing from splashes and spills.[5] Ensure the lab coat is fully buttoned.
Closed-toe ShoesProtects feet from spills.[5]
Eye and Face Protection Safety Goggles or a Full-Face ShieldProtects against splashes to the eyes.[5][8][11] A face shield offers broader protection and should be used when there is a significant splash risk.
Respiratory Protection Use in a Chemical Fume HoodA fume hood is the primary engineering control to prevent inhalation of dust or vapors.
Respirator (if a fume hood is not available or as a secondary precaution)A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary in certain situations, such as cleaning up a large spill.[9]
Procedural Guidance: From Weighing to Waste

3.1. Weighing and Solution Preparation

  • Preparation: Don all required PPE as outlined above. Ensure the chemical fume hood is operational.

  • Weighing: Use an analytical balance inside the fume hood or a ventilated balance enclosure to weigh the solid compound.

  • Transfer: Carefully transfer the weighed solid to a suitable vessel using a clean spatula, minimizing the generation of dust.

  • Dissolving: Add the appropriate solvent to the vessel and mix until the solid is fully dissolved. Keep the container capped or covered as much as possible during this process.

  • Labeling: Clearly label the solution with the chemical name, concentration, solvent, date of preparation, and your initials.

3.2. Experimental Use

  • All manipulations of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide and its solutions should be performed within a chemical fume hood.

  • Keep all containers of the chemical tightly closed when not in use.[7][12]

Disposal Plan: A Critical Component of the Workflow

All waste containing N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide must be treated as hazardous waste.

Waste Segregation and Collection:

  • Halogenated Organic Waste: As this compound contains fluorine, it is classified as a halogenated organic compound.[5][13] All liquid and solid waste must be collected in a designated "Halogenated Organic Waste" container.[5][7][13]

  • Contaminated Materials: All disposables that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must also be disposed of in the designated hazardous waste container.[14]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and an approximate concentration of the contents.[7][14][15]

Waste_Disposal_Workflow A Solid and Liquid Waste Generation C Segregate as Halogenated Organic Waste A->C B Contaminated Consumables (Gloves, etc.) B->C D Designated & Labeled Hazardous Waste Container C->D E Proper Disposal via Institutional Waste Management D->E

Waste Disposal Workflow
Emergency Response Plan

5.1. Spills

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[14]

  • Collect: Carefully scoop the contained material into a labeled hazardous waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[16]

5.2. Personnel Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][4] Seek medical attention.[1][4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1][4] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]

Emergency_Response_Plan cluster_spill Spill Response cluster_exposure Personnel Exposure Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate Contain Contain Spill Evacuate->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Exposure Exposure Occurs Remove Remove from Source Exposure->Remove Flush Flush Affected Area Remove->Flush Medical Seek Medical Attention Flush->Medical

Emergency Response Procedures

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
  • Halogenated Organic Liquids - Standard Oper
  • Labor
  • Halogenated Solvents in Laboratories - Campus Oper
  • Hazardous Waste Segreg
  • SAFETY DATA SHEET - MilliporeSigma. (2025, September 23).
  • SAFETY D
  • Personal Protective Equipment (PPE) - FAO Knowledge Repository.
  • A few less obvious guidelines for handling plant protection products - SA Grain. (2023, August 31).
  • Personal Protective Equipment (PPE)
  • What PPE Should Be Worn for COSHH?
  • SAFETY DATA SHEET - Fisher Scientific. (2010, May 7).
  • SAFETY DATA SHEET - TCI Chemicals. (2024, November 29).
  • G85-758 Protective Clothing and Equipment for Pesticide Appliactors (Revised September 2002) - UNL Digital Commons. (2002, September 15).
  • SAFETY D
  • N'-phenylpiperidine-1-carboximidamide — Chemical Substance Inform
  • SAFETY D
  • N-phenylpiperazine-1-carboxamide hydrochloride — Chemical Substance Inform
  • CAS 4096-20-2: N-Phenylpiperidine - CymitQuimica.
  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI - NIH.
  • 4-(2,4-Difluorobenzoyl)-piperidine hydrochloride - Safety Data Sheet - ChemicalBook. (2025, March 1).
  • Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors - PMC. (2012, September 29).
  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - MDPI. (2023, February 9).
  • Personal protective equipment for handling Benzamide, N-benzoyl-N-(phenylmethyl)- - Benchchem.

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.